Product packaging for 3-Propoxyazetidine hydrochloride(Cat. No.:CAS No. 897019-55-5)

3-Propoxyazetidine hydrochloride

Cat. No.: B1423720
CAS No.: 897019-55-5
M. Wt: 151.63 g/mol
InChI Key: FWEILSWQALGJKN-UHFFFAOYSA-N
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Description

3-Propoxyazetidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B1423720 3-Propoxyazetidine hydrochloride CAS No. 897019-55-5

Properties

IUPAC Name

3-propoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEILSWQALGJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Propoxyazetidine hydrochloride (CAS No. 897019-55-5), a versatile building block of significant interest in the pharmaceutical and medicinal chemistry sectors. The document is structured to provide researchers, scientists, and drug development professionals with core chemical properties, proven synthetic methodologies, and critical insights into its application, ensuring a well-rounded understanding grounded in scientific principles.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its strained ring system imparts unique conformational rigidity and serves as a versatile bioisostere for other common rings, often leading to improved physicochemical properties and target engagement. This compound, in particular, has emerged as a key intermediate. The propoxy group attached at the 3-position can enhance properties like solubility and lipophilicity, making it an attractive component for modulating the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1] This guide will delve into the essential technical data and practical methodologies associated with this compound.

Core Physicochemical & Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is typically supplied as a white solid with a purity of ≥ 95-98% as determined by HPLC.[1][2]

Structural and Molecular Data

The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

PropertyValueSource
CAS Number 897019-55-5[1][2]
Molecular Formula C₆H₁₃NO·HCl[1]
Molecular Weight 151.63 g/mol [1][3]
IUPAC Name 3-propoxyazetidine;hydrochloride[4]
SMILES CCCOC1CNC1.Cl[3][4]
InChI Key FWEILSWQALGJKN-UHFFFAOYSA-N[4]
Appearance White solid[1]
Storage Conditions 0-8 °C, keep in a dry, cool, well-ventilated place[1][5]
Spectroscopic Profile (Illustrative)

While specific batch data will vary, the following represents a typical spectroscopic profile for identity confirmation.

  • ¹H NMR (DMSO-d₆): Expected signals would include a triplet corresponding to the methyl protons of the propoxy group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen. The azetidine ring protons would appear as multiplets in the upfield region. The N-H protons would likely appear as a broad singlet.

  • ¹³C NMR (DMSO-d₆): Characteristic peaks for the three distinct carbons of the propoxy group and the two non-equivalent carbons of the azetidine ring are expected.

  • Mass Spectrometry (ESI+): The primary ion observed would correspond to the free base [M+H]⁺ at m/z ≈ 116.12.

Expert Insight: When analyzing the NMR spectrum, the hydrochloride salt can lead to peak broadening, particularly for the protons on and adjacent to the nitrogen atom (the azetidine CH₂ and NH protons). Running the analysis in D₂O can facilitate proton exchange, causing the NH peak to disappear, which can be a useful confirmation tool.

Synthesis and Purification Protocol

The most common and efficient synthesis of 3-substituted azetidines originates from a more readily available precursor, 3-hydroxyazetidine or its hydrochloride salt. The propoxy group is typically introduced via a Williamson ether synthesis.

Conceptual Workflow: From Hydroxy Precursor to Propoxy Product

The synthesis is a two-step process involving the deprotonation of the hydroxyl group followed by nucleophilic substitution.

G cluster_0 Step 1: Base-mediated Deprotonation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Salt Formation & Purification A 3-Hydroxyazetidine HCl B Strong Base (e.g., NaH) in Aprotic Solvent (e.g., THF) A->B Reactant C Azetidin-3-olate Intermediate B->C Forms D 1-Iodopropane (or 1-Bromopropane) C->D SN2 Attack E 3-Propoxyazetidine (Free Base) D->E Product F HCl in Ether/Dioxane E->F Acidification G 3-Propoxyazetidine HCl F->G Precipitation H Recrystallization (e.g., Ethanol/Ether) G->H Purification I Final Purified Product (>98%) H->I Final Product

Caption: Synthetic workflow for 3-Propoxyazetidine HCl.

Detailed Experimental Protocol

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirring solvent.

  • Substrate Addition: Add a solution of N-Boc-3-hydroxyazetidine (1.0 equivalent) in the same anhydrous solvent dropwise to the NaH suspension. Rationale: The Boc-protecting group on the nitrogen prevents unwanted N-alkylation and improves solubility in organic solvents. Allow the reaction to stir at 0 °C for 30-60 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup & Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection and Salt Formation: Dissolve the crude N-Boc-3-propoxyazetidine in a minimal amount of a suitable solvent like ethyl acetate or methanol. Add a solution of HCl in dioxane or diethyl ether (typically 4M, 2-3 equivalents) and stir. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove non-polar impurities. For higher purity, the product can be recrystallized from a solvent system such as ethanol/diethyl ether. Dry the final product under vacuum.[5]

Trustworthiness Check: The purity of the final product should be confirmed by ¹H NMR spectroscopy and HPLC analysis to ensure it meets the required specification (e.g., >98%) before use in subsequent applications.

Applications in Medicinal Chemistry and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a crucial structural motif and building block. Its incorporation into a larger molecule can significantly influence the resulting compound's biological activity and pharmacokinetic profile.

  • Scaffold for Novel Therapeutics: It serves as a foundational piece in the synthesis of more complex molecules, particularly in the development of new drugs targeting neurological disorders.[1][4]

  • Modulation of Physicochemical Properties: The propoxy group adds a degree of lipophilicity, which can be fine-tuned to optimize a drug's ability to cross cellular membranes. The azetidine nitrogen provides a site for further chemical modification and acts as a hydrogen bond acceptor.

  • Bioisosteric Replacement: The azetidine ring can be used as a bioisostere for other cyclic systems like piperidine or pyrrolidine, offering a different conformational constraint that can lead to enhanced target selectivity and reduced off-target effects.

  • Drug Delivery Systems: The unique structure is being explored for its potential in creating novel drug delivery mechanisms, which could improve the efficacy and targeting of therapeutic agents.[1][4]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5][6] Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[6][8]

  • Fire Safety: Use extinguishing media appropriate for the surrounding environment, such as dry chemical, CO₂, water spray, or alcohol-resistant foam.[6] Thermal decomposition can release toxic gases like carbon oxides and nitrogen oxides (NOx).[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is incompatible with strong oxidizing agents and strong acids.[5][7] Recommended storage is often refrigerated at 0-8 °C to ensure long-term stability.[1]

Conclusion

This compound is a high-value chemical intermediate that provides a unique combination of structural rigidity and tunable physicochemical properties. Its utility as a building block in medicinal chemistry is well-established, offering a reliable scaffold for developing next-generation therapeutics. A firm grasp of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any researcher looking to leverage its strategic advantages in the complex landscape of drug discovery.

References

An In-Depth Technical Guide to the Structural Analysis and Confirmation of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the structural analysis and confirmation of 3-Propoxyazetidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the causality behind experimental choices and the logic of spectral interpretation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating system for the unambiguous structural elucidation of the target molecule. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to confidently characterize this and similar small molecules.

Introduction: The Imperative of Structural Integrity in Drug Discovery

The azetidine motif is a valuable scaffold in medicinal chemistry, prized for its ability to introduce conformational rigidity and serve as a proline bioisostere. The 3-propoxy substituted variant, as a hydrochloride salt, presents a unique combination of a strained four-membered ring, an ether linkage, and an ammonium salt, all of which influence its physicochemical and pharmacological properties. Accurate and unequivocal structural confirmation is, therefore, a cornerstone of any research and development program involving this molecule. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.

This guide will systematically detail the application of modern spectroscopic techniques to confirm the identity and purity of this compound. We will explore not only what to do but why specific methodologies are chosen, ensuring a robust and defensible analytical workflow.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

A single analytical technique is rarely sufficient for the complete and unambiguous structural elucidation of a novel compound. Instead, a synergistic approach, leveraging the orthogonal information provided by different spectroscopic methods, is the gold standard. For this compound, our analytical triad consists of NMR, MS, and FTIR.

Figure 1: A schematic overview of the integrated analytical workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Proton Environments and Connectivity

Experimental Protocol:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. D₂O is a good choice for observing the N-H protons, which will exchange with deuterium and disappear from the spectrum, confirming their identity.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectrum and Interpretation:

The protonation of the azetidine nitrogen will lead to a downfield shift of adjacent protons compared to the free base, due to the deshielding effect of the positive charge.[1][2] Based on data from analogous compounds like 3-hydroxyazetidine hydrochloride[3], the following chemical shifts are anticipated:

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
NH ₂⁺8.5 - 9.5Broad singlet2HThe acidic protons on the nitrogen are typically broad and their chemical shift is highly dependent on solvent and concentration. In D₂O, this signal will disappear.
CH (O)~4.6 - 4.8Quintet1HThis proton is deshielded by the adjacent oxygen and the protonated nitrogen. It will be split by the four neighboring protons on the azetidine ring.
CH ₂(N)~3.8 - 4.2Multiplet4HThese protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. They will likely appear as a complex multiplet due to coupling with each other and the C3 proton.
O-CH ₂(CH₂)~3.5 - 3.7Triplet2HDeshielded by the adjacent oxygen atom. Split by the neighboring methylene group.
CH₂-CH ₂-CH₃~1.5 - 1.7Sextet2HStandard aliphatic chemical shift. Split by the adjacent methylene and methyl groups.
CH₂-CH₂-CH~0.9 - 1.0Triplet3HStandard aliphatic methyl group chemical shift. Split by the adjacent methylene group.
¹³C NMR Spectroscopy: The Carbon Skeleton

Experimental Protocol: The sample prepared for ¹H NMR can be used directly for ¹³C NMR acquisition. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation:

The electronegativity of the oxygen and the protonated nitrogen will have a pronounced effect on the chemical shifts of the carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C H(O)~65 - 75The carbon atom bonded to the electronegative oxygen will be significantly deshielded.
C H₂(N)~45 - 55These carbons are adjacent to the protonated nitrogen, resulting in a downfield shift compared to a neutral amine.
O-C H₂(CH₂)~70 - 80Standard chemical shift for a carbon in an ether linkage.
CH₂-C H₂-CH₃~20 - 25Typical aliphatic chemical shift.
CH₂-CH₂-C H₃~10 - 15Typical aliphatic methyl carbon chemical shift.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For a hydrochloride salt, electrospray ionization (ESI) in positive ion mode is the technique of choice, as it will readily detect the protonated molecule (the cation).

Experimental Protocol:

  • Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to aid ionization.

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • For fragmentation analysis, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Expected Results and Interpretation:

  • Molecular Ion: The molecular formula of 3-Propoxyazetidine is C₆H₁₃NO. The molecular weight of the free base is 115.18 g/mol . In the positive ion ESI mass spectrum, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of 116.19. The presence of this ion confirms the molecular weight of the free base.

  • Fragmentation Pattern: Cyclic amines typically undergo fragmentation through α-cleavage (cleavage of a bond adjacent to the nitrogen).[3][4][5][6] A characteristic fragmentation pathway for the azetidinium ion would be the loss of ethylene (28 Da) via ring opening and subsequent cleavage. Another likely fragmentation would be the loss of the propoxy group.

Fragmentation_Pathway M_H [M+H]⁺ m/z = 116.19 Loss_Propene Loss of Propene (C₃H₆) M_H->Loss_Propene Loss_Propoxy Loss of Propoxy Radical (•OC₃H₇) M_H->Loss_Propoxy Fragment_1 [M+H - C₃H₆]⁺ m/z = 74.06 Loss_Propene->Fragment_1 Fragment_2 [M+H - •OC₃H₇]⁺ m/z = 57.07 Loss_Propoxy->Fragment_2

Figure 2: Proposed major fragmentation pathways for this compound in ESI-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

  • Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

The FTIR spectrum of this compound will be characterized by the presence of absorptions corresponding to the N-H bonds of the secondary ammonium salt, C-H bonds, C-O ether linkage, and C-N bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale
N-H Stretch (R₂NH₂⁺)2700 - 3100Strong, BroadThe stretching vibration of the N-H bonds in the secondary ammonium salt appears as a broad, strong absorption, often with multiple sub-peaks.[7]
C-H Stretch (aliphatic)2850 - 3000StrongC-H stretching vibrations of the methylene and methyl groups in the propoxy chain and the azetidine ring.
N-H Bend (R₂NH₂⁺)1560 - 1620MediumThe bending vibration of the N-H bonds is characteristic of secondary amine salts.
C-O Stretch (ether)1050 - 1150StrongThe C-O-C stretching vibration of the propoxy group.
C-N Stretch1020 - 1250MediumThe stretching vibration of the C-N bonds in the azetidine ring.

Data Synthesis and Final Confirmation

The definitive structural confirmation of this compound is achieved when the data from all three analytical techniques are in complete agreement.

  • NMR provides the detailed carbon-hydrogen framework, connectivity, and proton count.

  • MS confirms the molecular weight and provides fragmentation data consistent with the proposed structure.

  • FTIR verifies the presence of the key functional groups, particularly the secondary ammonium salt and the ether linkage.

By following the rigorous, multi-faceted approach outlined in this guide, researchers can be highly confident in the structural integrity of their this compound samples, thereby ensuring the reliability and reproducibility of their subsequent scientific investigations.

References

An In-depth Technical Guide to the Physical Properties of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propoxyazetidine hydrochloride is a substituted azetidine compound of interest in medicinal chemistry and pharmaceutical research.[1][2] As a versatile building block, its unique four-membered ring structure and propoxy side chain present potential for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] The propoxy group may enhance solubility and bioavailability, making it an attractive scaffold for drug design.[1] A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its application in drug discovery and development, influencing everything from reaction kinetics and purification to formulation and bioavailability.[3][4][5]

This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside detailed, field-proven methodologies for their experimental determination. It is designed to equip researchers and drug development professionals with the necessary information and protocols to effectively utilize this compound in their work.

Core Physical Properties of this compound

At present, specific experimental data for the melting point and quantitative solubility of this compound is not widely available in published literature. However, the following information has been compiled from various chemical suppliers and databases.

PropertyValueSource
Chemical Name This compound[1][6]
CAS Number 897019-55-5[1][6]
Molecular Formula C₆H₁₄ClNO[1][6]
Molecular Weight 151.64 g/mol [1]
Appearance White solid[1][7]
Purity ≥ 95% (HPLC)[1][7]
Storage Conditions Store at 0-8 °C[1][7]
Melting Point Not available
Solubility To be determined experimentally

The Critical Role of Melting Point and Solubility in Drug Development

The physical properties of a drug candidate, particularly its melting point and solubility, are critical determinants of its potential for successful development into a therapeutic product.

Melting Point: The melting point of a compound is a key indicator of its purity and is influenced by the strength of the crystal lattice.[3][8] A sharp melting range typically signifies a high degree of purity. In drug development, the melting point affects the stability and processing of the active pharmaceutical ingredient (API).[9] Furthermore, a high melting point is often correlated with lower aqueous solubility, which can in turn impact bioavailability.[3][8]

Solubility: Aqueous solubility is a crucial factor for the absorption of orally administered drugs, as a compound must be in solution to be absorbed across the gastrointestinal membrane.[4][5] Poorly soluble compounds often exhibit low and variable bioavailability, which can hinder their clinical utility.[4][5] Understanding the solubility of a compound in various solvents is also essential for its purification, formulation, and the development of analytical methods.[4][9] The U.S. Food and Drug Administration (FDA) provides guidance on the importance of solubility in the Biopharmaceutics Classification System (BCS), which is used to waive in vivo bioequivalence studies for certain classes of drugs.[10][11][12][13]

Experimental Protocols for Physical Property Determination

The following sections provide detailed, standardized protocols for the experimental determination of the melting point and solubility of this compound. These methods are based on established pharmacopeial procedures and best practices in the pharmaceutical industry.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and accurate technique for determining the melting point of a crystalline solid, as outlined in the United States Pharmacopeia (USP) General Chapter <741>.[14][15]

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated in a controlled manner. The temperatures at which the substance begins to melt and is completely molten are recorded as the melting range.

Experimental Workflow:

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement A Dry the sample of this compound B Finely powder the sample A->B C Pack the sample into a capillary tube to a height of 2-4 mm B->C D Place the capillary tube in the melting point apparatus E Heat rapidly to ~10°C below the expected melting point D->E F Reduce heating rate to 1-2°C per minute E->F G Record the temperature at the first sign of melting (T1) F->G H Record the temperature when the sample is completely liquid (T2) G->H I Report the melting range as T1 - T2 H->I

Figure 1: Workflow for Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dry.

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Tamp the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

    • Tap the bottom of the capillary tube on a hard surface to compact the sample to a height of 2-4 mm.

  • Melting Point Measurement:

    • Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a faster rate.

    • For an accurate measurement, heat the block to a temperature approximately 10°C below the expected melting point.

    • Adjust the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the end of the melting range).

    • Repeat the measurement with two additional samples to ensure reproducibility.

Trustworthiness of the Protocol: This protocol adheres to the standards set by the USP, ensuring accuracy and reproducibility.[14][15] The use of a calibrated thermometer and a controlled heating rate are critical for obtaining reliable results. The observation of a sharp melting range is a good indicator of the sample's purity.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. This method is recommended by regulatory agencies for its reliability.[11]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined by a suitable analytical method, such as HPLC.

Experimental Workflow:

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) A->B C Allow sufficient time to reach equilibrium (typically 24-48 hours) B->C D Filter the solution to remove undissolved solid E Dilute the saturated solution with a suitable solvent D->E F Analyze the concentration of the diluted solution by a validated analytical method (e.g., HPLC) E->F G Calculate the original solubility F->G

Figure 2: Workflow for Solubility Determination.

Detailed Protocol:

  • Preparation of Saturated Solutions:

    • Add an amount of this compound that is known to be in excess of its solubility to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol, etc.).

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C for general solubility or 37°C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Trustworthiness of the Protocol: The shake-flask method provides a measure of the thermodynamic equilibrium solubility. Ensuring that equilibrium has been reached and that no undissolved solid is present in the analyzed sample are critical for the accuracy of this method. The use of a validated analytical method is essential for reliable quantification.

Conclusion

While specific experimental data for the melting point and solubility of this compound are not yet widely reported, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to determine these critical physical properties. A thorough characterization of the melting point and solubility is an indispensable step in the progression of this promising compound from a laboratory curiosity to a potential therapeutic agent. The methodologies described herein are robust, reliable, and grounded in established scientific and regulatory principles, ensuring the generation of high-quality, reproducible data essential for advancing drug discovery and development efforts.

References

An In-depth Technical Guide to the Stability and Storage of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Propoxyazetidine hydrochloride is a substituted azetidine derivative of increasing interest to researchers in drug discovery and development. Its unique structural motif, featuring a four-membered heterocyclic amine ring, presents both opportunities for novel molecular design and specific challenges related to chemical stability. This guide provides a comprehensive technical overview of the stability profile of this compound, offering field-proven insights into its degradation pathways, recommended storage conditions, and robust methodologies for its stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle, formulate, or analyze this compound.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is paramount for predicting its behavior and ensuring its quality.

PropertyValueSource
Chemical Name This compound-
CAS Number 897019-55-5[1][2]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
Appearance White to off-white solid[1]
Purity Typically ≥98% (HPLC)[2]
Solubility Soluble in water, DMSO, and methanol.[3]
InChIKey QTINDJCUYRJBAY-UHFFFAOYSA-N[4]
SMILES CCCOC1CNC1.Cl[5]

Fundamental Principles of Stability: The Azetidine Ring and Ether Linkage

The stability of this compound is primarily dictated by two key structural features: the strained azetidine ring and the propoxy ether linkage.

The Azetidine Ring: Susceptibility to Acid-Catalyzed Ring Opening

The four-membered azetidine ring is inherently strained, making it susceptible to nucleophilic attack, particularly under acidic conditions. The nitrogen atom in the ring can be protonated, forming a reactive azetidinium ion. This dramatically increases the ring's susceptibility to cleavage by nucleophiles, leading to degradation.[6] This acid-mediated intramolecular ring-opening is a critical degradation pathway to consider.[6][7]

Diagram: Proposed Acid-Catalyzed Ring Opening of 3-Propoxyazetidine

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening A 3-Propoxyazetidine H+ H+ B Azetidinium Ion (Protonated) A->B Fast Equilibrium Nu Nu- (Nucleophile, e.g., H₂O, Cl⁻) C Ring-Opened Product B->C Slow, Rate-Determining

Caption: Acid-catalyzed degradation of the azetidine ring.

The Propoxy Group: Potential for Ether Cleavage

Ethers are generally stable but can undergo cleavage under strong acidic conditions, typically in the presence of a strong nucleophile like a halide ion.[8][9] The reaction involves protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms.[10][11] For this compound, this could lead to the formation of 3-hydroxyazetidine and propyl halide.

Recommended Storage and Handling Conditions

Based on available data for this compound and similar compounds, the following storage and handling conditions are recommended to ensure its stability and integrity.

ConditionRecommendationRationale
Temperature Short-term (1-2 weeks): 0-8°C.[1] Long-term (1-2 years): -20°C.[4]Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and degradation from atmospheric moisture.
Moisture Keep in a tightly sealed container in a dry place.The compound is likely hygroscopic, and moisture can facilitate hydrolytic degradation.
Light Protect from light.Amine hydrochlorides can be susceptible to photodegradation.[12][13]
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[3]These substances can catalyze the degradation pathways described in Section 2.

Forced Degradation Studies: A Proactive Approach to Understanding Stability

Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Protocol for Forced Degradation Studies

The following protocol is a general guideline and should be adapted based on the specific properties of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]

  • Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using a stability-indicating HPLC method.

  • Peak Purity and Identification: Assess the purity of the main peak and characterize any significant degradation products using LC-MS/MS and NMR.[17][18]

Diagram: Forced Degradation Study Workflow

G A Prepare Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 80°C) A->E F Photodegradation (ICH Q1B) A->F G HPLC Analysis (Stability-Indicating Method) B->G C->G D->G E->G F->G H LC-MS/MS & NMR Analysis (Degradant Identification) G->H

Caption: Workflow for a comprehensive forced degradation study.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[14][19]

Recommended HPLC Method Parameters (Starting Point)
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at a suitable wavelength (to be determined by UV scan)
Injection Vol. 10 µL

Method Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Long-Term Stability Testing Protocol (ICH Q1A)

Long-term stability studies are performed to establish the re-test period or shelf life and recommended storage conditions.[20][21]

ConditionTemperatureRelative HumidityMinimum Duration
Long-Term 25°C ± 2°C60% ± 5% RH12 months
Intermediate 30°C ± 2°C65% ± 5% RH6 months
Accelerated 40°C ± 2°C75% ± 5% RH6 months

Testing Frequency: Samples should be tested at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies.

Conclusion

This compound is a promising building block in pharmaceutical research, but its inherent structural features necessitate careful consideration of its stability. The primary degradation pathways are likely to involve acid-catalyzed ring opening of the azetidine moiety and potential cleavage of the propoxy ether linkage. By implementing the recommended storage and handling procedures and employing robust stability testing protocols as outlined in this guide, researchers can ensure the quality and integrity of this valuable compound throughout its lifecycle. A proactive approach to understanding and managing the stability of this compound will ultimately contribute to the successful development of novel therapeutics.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Propoxyazetidine hydrochloride was found. The following guidance is based on the general properties of azetidine compounds, amine hydrochlorides, and established principles of laboratory safety.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and review all available chemical safety information before handling this compound.[1]

Introduction

Azetidines are four-membered heterocyclic amines that serve as important building blocks in medicinal chemistry due to their unique structural and chemical properties.[2] The reactivity of azetidines is influenced by their significant ring strain, which, while making them valuable synthetic intermediates, also necessitates careful handling.[2] This guide provides a comprehensive overview of the safety, handling, and disposal considerations for this compound, a substituted azetidine derivative. The information herein is intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.

Section 1: Hazard Identification and Toxicological Profile

Due to the absence of specific toxicological data for this compound, its hazard profile is inferred from related azetidine compounds and general chemical principles. Azetidine and its derivatives are often corrosive, toxic, and may be flammable.[1][3] The hydrochloride salt form suggests it is a solid with acidic properties in solution.

GHS Hazard Classification (Anticipated):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 1B/2H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage / Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5]

Primary Routes of Exposure:

  • Inhalation: Vapors or dust may cause respiratory tract irritation.[4][5]

  • Skin Contact: Can cause severe skin burns and irritation upon direct contact.[3][6]

  • Eye Contact: Poses a high risk of serious eye damage.[3][4][6]

  • Ingestion: Harmful if swallowed.[4][7]

Physical and Chemical Hazards:

  • Flammability: While the hydrochloride salt is likely a non-flammable solid, the free base form of azetidines can be flammable liquids.[3] Avoid proximity to open flames and high temperatures.

  • Reactivity: Azetidines are reactive compounds.[2] Avoid contact with strong oxidizing agents, acids, and acid chlorides.[8][9] The hydrochloride salt may react with strong bases to liberate the free amine.

  • Decomposition: Hazardous decomposition products upon heating may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3][9]

Section 2: Exposure Controls and Personal Protection

Engineering controls and Personal Protective Equipment (PPE) are crucial for minimizing exposure to this compound.

Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[10][11]

  • Safety Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.[6][10]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory when handling this compound.[12][13][14]

PPE TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[15][16]Provides protection against splashes to the eyes and face. Standard safety glasses are insufficient.[16]
Skin and Body Protection A lab coat, fully buttoned, with full-length pants and closed-toe shoes.[11][15] A chemical-resistant apron may be necessary for larger quantities.Protects skin from accidental contact.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[15][16] Two pairs of gloves may be worn for added protection.Prevents dermal absorption. Gloves should be inspected before use and changed frequently, especially if contact is suspected.[17]
Respiratory Protection Generally not required when working in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.[12][18]Protects against inhalation of harmful dust or aerosols.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for laboratory safety.

Handling:

  • Pre-use: Read and understand the Safety Data Sheet (if available) and this guide before working with the compound.[13]

  • Weighing and Transfer: Conduct all weighing and transfers within a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly. If diluting an acidic solution, always add acid to water, never the other way around.[11]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[11] Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Container: Store in a tightly sealed, properly labeled container.[8][15]

  • Location: Keep in a cool, dry, and well-ventilated area.[3][8] Store in a designated cabinet for corrosive and toxic materials.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and other incompatible materials.[9][15]

Section 4: Accidental Release Measures and First Aid

Prompt and appropriate action is critical in the event of a spill or exposure.

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

  • Control: If safe to do so, prevent further spread of the material.

  • Cleanup (Small Spills): For small spills, trained personnel wearing appropriate PPE can clean up the material. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization: For spills of acidic solutions, neutralize with a suitable agent like sodium bicarbonate.

  • Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][15]

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.[6]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately.[6][10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15-30 minutes while removing contaminated clothing and shoes.[6][10] A safety shower should be used if the contact area is large.[6] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][6][10] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6][10] Rinse the mouth with water.[6][10] If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Section 5: Disposal Considerations

Proper disposal of this compound and its associated waste is a regulatory requirement.

  • Waste Collection: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container.[19]

  • Waste Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, avoid mixing with acidic waste if there is a potential for hazardous reactions.[19]

  • Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6][15] Do not dispose of this chemical down the drain.[13]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.

Section 6: Experimental Protocols

Protocol for Safe Quenching of a Reaction Mixture Containing this compound

This protocol outlines a general procedure for safely neutralizing a reaction mixture. The specific quenching agent and conditions may vary depending on the other components of the mixture.

  • Preparation:

    • Ensure all necessary PPE is worn (goggles, face shield, lab coat, chemical-resistant gloves).

    • Perform the entire procedure in a chemical fume hood.

    • Have an appropriate quenching solution ready. For an acidic mixture, a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide is often used.

  • Cooling:

    • Cool the reaction vessel in an ice bath to dissipate any heat generated during the quench.

  • Slow Addition:

    • Slowly and carefully add the quenching solution to the reaction mixture dropwise with stirring. Be vigilant for any signs of an exothermic reaction or gas evolution.

  • Monitoring:

    • Monitor the pH of the mixture to ensure complete neutralization.

  • Workup:

    • Once the reaction is quenched and neutralized, proceed with the standard aqueous workup.

  • Waste Disposal:

    • Collect all aqueous layers and other waste generated during the process in a properly labeled hazardous waste container.

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep_sds Review SDS & Guidelines prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh & Transfer prep_hood->handle_weigh handle_react Perform Reaction handle_weigh->handle_react handle_quench Quench Reaction handle_react->handle_quench em_spill Spill handle_react->em_spill If Spill Occurs em_exposure Exposure handle_react->em_exposure If Exposure Occurs disp_collect Collect Waste handle_quench->disp_collect disp_label Label Container disp_collect->disp_label disp_store Store for Pickup disp_label->disp_store em_spill_contain Contain & Absorb em_spill->em_spill_contain em_spill_clean Decontaminate Area em_spill->em_spill_clean em_first_aid Administer First Aid em_exposure->em_first_aid em_medical Seek Medical Attention em_exposure->em_medical

Caption: Workflow for the safe handling and disposal of this compound.

References

An Investigator's Guide to the Putative Mechanism of Action of 3-Propoxyazetidine Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Building Block to Biological Probe

3-Propoxyazetidine hydrochloride is recognized within the drug discovery landscape primarily as a synthetic intermediate—a versatile scaffold for the construction of more complex molecular architectures. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a unique three-dimensional geometry and metabolic stability, making it a privileged structure in medicinal chemistry. While direct pharmacological data on this compound is not extensively published, its structural motifs are shared by a class of neurologically active agents. This guide, therefore, puts forth a scientifically-grounded hypothesis for its mechanism of action and provides a comprehensive, field-proven framework for its experimental validation. We will proceed not by assumption, but by outlining a rigorous, multi-stage investigative workflow designed to elucidate its biological function from first principles.

Part 1: A Central Hypothesis—Targeting Monoamine Reuptake

Based on extensive structure-activity relationship (SAR) studies of analogous 3-substituted azetidine derivatives, a compelling hypothesis emerges: This compound is a putative inhibitor of monoamine neurotransmitter transporters. Specifically, it is proposed to function as a Triple Reuptake Inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3][4]

These transporters are transmembrane proteins located on presynaptic neurons. Their primary role is to clear neurotransmitters from the synaptic cleft, thereby terminating the signal.[5][6][7] Inhibition of these transporters by a small molecule like this compound would lead to an increased concentration and prolonged residence time of serotonin, norepinephrine, and dopamine in the synapse. This enhancement of monoaminergic neurotransmission is a well-established therapeutic strategy for treating a range of central nervous system (CNS) disorders, most notably depression.[3] The propoxy group at the 3-position likely contributes to the lipophilicity and binding pocket interactions necessary for this activity.

The following diagram illustrates this proposed mechanism at a synaptic level.

Triple_Reuptake_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles (DA, 5-HT, NE) DA Vesicle->DA Release NE Vesicle->NE SER Vesicle->SER TPL 3-Propoxyazetidine hydrochloride DAT DAT TPL->DAT Inhibition NET NET TPL->NET Inhibition SERT SERT TPL->SERT Inhibition Receptors Postsynaptic Receptors DA->Receptors Signal DA->DAT Reuptake NE->Receptors NE->NET Reuptake SER->Receptors SER->SERT Reuptake

Caption: Proposed mechanism of this compound at the synapse.

Part 2: The Validation Workflow—A Roadmap for Mechanistic Discovery

To rigorously test our central hypothesis, a multi-stage experimental approach is required. This workflow is designed to be self-validating, where the results of each stage inform the decision to proceed to the next, more complex and resource-intensive stage.

Validation_Workflow cluster_1 Stage 1: Target Identification & Binding cluster_2 Stage 2: In Vitro Functional Characterization cluster_3 Stage 3: Ex Vivo & In Vivo Confirmation start Hypothesis: 3-Propoxyazetidine HCl is a Triple Reuptake Inhibitor in_silico In Silico Docking (DAT, NET, SERT) start->in_silico radioligand Radioligand Binding Assay (Broad CNS Panel) in_silico->radioligand Suggests Affinity uptake_assay Neurotransmitter Uptake Assay (HEK293 cells or Synaptosomes) radioligand->uptake_assay Binding Confirmed ic50 Determine IC50 Values (Potency & Selectivity) uptake_assay->ic50 microdialysis In Vivo Microdialysis (Rodent Model) ic50->microdialysis Potent Inhibition Observed neurochemistry Measure Extracellular Neurotransmitter Levels microdialysis->neurochemistry end Mechanism Validated/ Refuted neurochemistry->end

Caption: A multi-stage workflow for validating the proposed mechanism of action.

Part 3: Detailed Experimental Protocols

As a Senior Application Scientist, the value lies not just in proposing a hypothesis, but in providing the precise, actionable methodologies to test it. The following protocols are grounded in established and trusted techniques in neuropharmacology.

Stage 1 Protocol: Radioligand Binding Assays

Causality: Before assessing function, we must first confirm binding. A competitive binding assay will determine if this compound can displace a known high-affinity radioligand from the transporter binding site. This is the foundational experiment to confirm a direct interaction.

Methodology:

  • Preparation of Membranes: Utilize membrane preparations from CHO or HEK293 cells stably expressing human recombinant DAT, NET, or SERT. Alternatively, use rat striatal tissue for DAT, hippocampus for SERT, and cortical tissue for NET.[8]

  • Assay Buffer: Prepare appropriate assay buffers for each transporter (e.g., Tris-HCl based buffers with specific ionic compositions).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[9]

  • Equilibration: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer to reduce non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

Stage 2 Protocol: Neurotransmitter Uptake Functional Assay

Causality: Binding does not equal function. A compound can bind to a transporter without inhibiting its activity. This functional assay directly measures the ability of this compound to block the transport of neurotransmitters into the cell, which is the ultimate test of its inhibitory action.

Methodology:

  • System Preparation:

    • Cell-Based: Plate HEK293 cells stably expressing hDAT, hNET, or hSERT in 96-well plates.[1][2]

    • Synaptosome-Based: Prepare crude synaptosomes from relevant rodent brain regions (e.g., striatum for dopamine uptake).[10][11][12][13]

  • Pre-incubation: Wash the cells or synaptosomes with Krebs-Ringer-HEPES buffer. Pre-incubate them for 10-15 minutes at 37°C with various concentrations of this compound or a reference inhibitor (e.g., cocaine for DAT).

  • Initiation of Uptake: Add a mixture of a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.[10][14] A fluorescent substrate from a commercial kit can also be used as a non-radioactive alternative.[15][16]

  • Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, terminate the uptake by rapidly washing the wells with ice-cold buffer.

  • Lysis and Quantification: Lyse the cells or synaptosomes and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC₅₀ value for each transporter. This provides a quantitative measure of the compound's functional potency.

Stage 3 Protocol: In Vivo Microdialysis

Causality: In vitro and ex vivo results, while crucial, occur in artificial environments. In vivo microdialysis is the gold standard for demonstrating that a compound can cross the blood-brain barrier and engage its target in a living, functioning biological system to produce the hypothesized neurochemical effect.[17][18]

Methodology:

  • Surgical Implantation: Anesthetize a rodent (e.g., a Sprague-Dawley rat) and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in the desired monoamine terminals (e.g., the nucleus accumbens or striatum for dopamine).[17][19]

  • Recovery: Allow the animal to recover from surgery for at least 24-48 hours.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[20]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours to establish a stable baseline of extracellular neurotransmitter levels.

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.

  • Post-Dosing Collection: Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the concentration of dopamine, serotonin, and norepinephrine (and their metabolites) in the dialysate samples using a highly sensitive analytical method, typically HPLC coupled with electrochemical detection (HPLC-ECD) or mass spectrometry (LC-MS/MS).[18][21]

  • Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the pre-administration baseline. A significant, dose-dependent increase in extracellular levels of the monoamines would provide powerful evidence supporting the triple reuptake inhibition mechanism in vivo.

Part 4: Data Presentation and Interpretation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: In Vitro Binding Affinity and Functional Potency

Target Transporter Radioligand Binding (Kᵢ, nM) Functional Uptake (IC₅₀, nM)
hDAT [Experimental Value] [Experimental Value]
hNET [Experimental Value] [Experimental Value]

| hSERT | [Experimental Value] | [Experimental Value] |

A low nanomolar Kᵢ and IC₅₀ would indicate high affinity and potency. The ratio between these values for different transporters determines the compound's selectivity profile.

Table 2: In Vivo Microdialysis Peak Effect

Dose of Compound Peak % Increase in Dopamine Peak % Increase in Norepinephrine Peak % Increase in Serotonin
Vehicle Control ~100% (No Change) ~100% (No Change) ~100% (No Change)
Low Dose (e.g., 1 mg/kg) [Experimental Value] [Experimental Value] [Experimental Value]

| High Dose (e.g., 10 mg/kg) | [Experimental Value] | [Experimental Value] | [Experimental Value] |

A dose-dependent increase significantly above baseline for all three neurotransmitters would confirm the in vivo triple reuptake inhibitory action.

Conclusion

References

A Technical Guide to Identifying the Biological Targets of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Propoxyazetidine hydrochloride is a heterocyclic compound featuring a strained azetidine ring, a motif of growing importance in medicinal chemistry.[1][2] While its structure suggests potential biological activity, its specific molecular targets within the cell remain uncharacterized. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the biological targets of this and other novel small molecules. We move beyond theoretical discussions to provide actionable, field-proven experimental workflows, emphasizing the causality behind methodological choices. Protocols for unbiased, label-free target identification techniques such as Drug Affinity Responsive Target Stability (DARTS) are detailed, alongside orthogonal validation methods including the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). This document serves as a strategic manual for elucidating a compound's mechanism of action, a critical step in the drug discovery pipeline.

Introduction: The Azetidine Scaffold and the Opportunity of the Unknown

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged scaffold" in drug discovery. Its inherent ring strain and rigid, three-dimensional geometry can confer favorable pharmacological properties, including metabolic stability and unique vectoral orientation for interacting with biological macromolecules.[1][2] Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system effects.[1][3]

This compound (Figure 1) incorporates this key scaffold. The propoxy group enhances lipophilicity, which may improve properties like cell permeability.[4] However, a survey of public scientific literature and chemical databases reveals it primarily as a synthetic building block with no well-documented biological targets.[4][5][6] This lack of characterization presents a significant opportunity. For a medicinal chemist or a chemical biology group, this compound is a blank slate, holding the potential to modulate a novel biological pathway or interact with a known target in a new way.

The critical first step in realizing this potential is target identification . Elucidating the specific protein or proteins with which a small molecule interacts is fundamental to understanding its mechanism of action, predicting its therapeutic effects, and anticipating potential toxicities.[7][8] This guide outlines a logical, multi-pronged strategy to deorphanize this compound, progressing from broad, unbiased screening to rigorous, specific validation.

Compound Name CAS Number Molecular Formula Molecular Weight
This compound897019-55-5C₆H₁₄ClNO151.63 g/mol

Figure 1. Key properties of this compound.[4][5]

A Strategic Workflow for Target Identification

Identifying a small molecule's target is a process of hypothesis generation followed by rigorous testing. Our recommended workflow integrates unbiased, proteome-wide approaches with focused, hypothesis-driven validation techniques. This ensures that initial discoveries are robust and physiologically relevant.

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Candidate Generation cluster_2 Phase 3: Target Validation & Characterization phenotypic Phenotypic Screening (e.g., Cell Viability, Reporter Assays) proteomics Chemical Proteomics (Unbiased, Proteome-Wide) phenotypic->proteomics Identifies biological context darts DARTS (Drug Affinity Responsive Target Stability) proteomics->darts affinity Affinity Chromatography (Compound Immobilization) proteomics->affinity cetsa Cellular Target Engagement (CETSA) darts->cetsa Validate in-cell engagement affinity->cetsa Validate in-cell engagement binding Direct Binding Kinetics (SPR, ITC) cetsa->binding Quantify binding affinity genetic Genetic Validation (CRISPR/siRNA) binding->genetic Confirm functional role start 3-Propoxyazetidine hydrochloride start->phenotypic

Caption: A multi-phase workflow for small molecule target identification.

Phase 1 & 2: Unbiased Target Discovery and Candidate Generation

The most powerful approaches for novel compounds are unbiased, meaning they do not rely on pre-existing assumptions about the target.[9] These methods survey the entire proteome for binding partners.

Drug Affinity Responsive Target Stability (DARTS)

Causality & Rationale: The DARTS method is founded on a key biophysical principle: when a small molecule binds to its target protein, it often induces a more stable conformation.[10][11] This increased stability can render the protein resistant to degradation by proteases. By treating a cell lysate with the compound and then with a protease, target proteins will be "protected" and remain intact, while unbound proteins are digested.[12] This label-free method is advantageous because it uses the native, unmodified small molecule, avoiding potential artifacts from adding tags or linkers required by other methods like affinity chromatography.[7][13]

Experimental Protocol: Unbiased DARTS Workflow

  • Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line relevant to a desired phenotype) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Lyse cells in M-PER buffer (or similar non-denaturing lysis buffer) supplemented with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (proteome).

    • Determine protein concentration using a BCA assay.

  • Compound Incubation:

    • Aliquot the cell lysate into two sets of tubes (e.g., 100 µL with 1 mg/mL total protein).

    • To one set, add this compound to a final concentration (e.g., 50 µM). Perform a dose-response to find the optimal concentration.[10]

    • To the control set, add an equivalent volume of vehicle (e.g., DMSO or PBS).

    • Incubate all samples for 1 hour at room temperature with gentle rotation.

  • Protease Digestion:

    • Prepare a stock solution of a broad-specificity protease, such as Pronase or thermolysin.

    • Perform a protease concentration titration to determine the optimal amount that results in significant but not complete protein degradation in the vehicle-treated sample.[10]

    • Add the optimized concentration of protease to all samples (both compound-treated and vehicle-treated).

    • Incubate for a defined time (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Analysis by Mass Spectrometry:

    • Run digested samples on an SDS-PAGE gel to separate proteins.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).

    • Excise bands that are present or significantly more intense in the compound-treated lane compared to the vehicle-treated lane.

    • Submit the excised bands for in-gel tryptic digestion followed by LC-MS/MS analysis to identify the protected proteins. These are your primary target candidates.[13]

Alternative Method: Affinity-Based Proteomics

An alternative, classical approach is affinity chromatography.[7][11] This involves chemically modifying the small molecule to attach it to a solid support (like agarose beads).[14] This "bait" is then incubated with cell lysate, and any proteins that bind are "pulled down," isolated, and identified by mass spectrometry. While powerful, this method's primary challenge lies in ensuring the modification doesn't disrupt the compound's native binding activity.[11]

Phase 3: Rigorous Target Validation

Identifying a list of protein candidates from an unbiased screen is only the first step. Validation is crucial to confirm that the interaction is direct, occurs within a cellular context, and is responsible for the compound's biological effects.[8]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA operates on the same principle of ligand-induced stabilization as DARTS but is performed in intact, live cells.[15][16] When whole cells are heated, proteins begin to denature and aggregate. A protein bound to a drug will be stabilized and thus remain soluble at higher temperatures than its unbound counterpart.[17][18] This assay provides definitive proof of target engagement in a physiological environment, confirming that the compound can enter the cell and bind its target.[19]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Treat intact cells with Vehicle or Compound B Heat cell aliquots across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) Centrifuge to pellet aggregates B->C D Analyze soluble fraction (Western Blot, ELISA, etc.) C->D E Plot % Soluble Protein vs. Temp Determine thermal shift (ΔTm) D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA by Western Blot

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat one set of cells with this compound (at a concentration determined from dose-response curves, e.g., 10x EC₅₀ from a cell viability assay).

    • Treat a control set with vehicle. Incubate for 1-2 hours.

  • Heating Step:

    • Harvest and resuspend cells in PBS.

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2°C increments).

    • Heat the aliquots in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling for 3 minutes at 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated proteins.

  • Detection:

    • Carefully collect the supernatant from each sample.

    • Analyze the amount of the specific candidate protein (identified via DARTS) remaining in the soluble fraction using Western Blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble protein relative to the unheated control against temperature for both vehicle- and compound-treated samples.

    • A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization.[17]

Direct Binding Kinetics: Surface Plasmon Resonance (SPR)

Causality & Rationale: Once in-cell engagement is confirmed, it is essential to quantify the binding interaction directly. SPR is a label-free optical technique that measures molecular interactions in real-time.[20] A purified candidate protein is immobilized on a sensor chip, and the compound is flowed over the surface.[21] Binding causes a change in the refractive index at the surface, which is detected and plotted on a sensorgram.[22] This allows for the precise determination of kinetic parameters (association rate, kₐ; dissociation rate, kₔ) and the equilibrium dissociation constant (Kᴅ), which is a direct measure of binding affinity.[23]

Parameter Description Significance
kₐ (on-rate) Rate of complex formation (M⁻¹s⁻¹)How quickly the compound binds its target.
kₔ (off-rate) Rate of complex decay (s⁻¹)How long the compound stays bound to the target.
Kᴅ (kₔ/kₐ) Dissociation Constant (M)The concentration of compound required to occupy 50% of the target protein at equilibrium. A lower Kᴅ indicates higher affinity.

Figure 2. Key kinetic parameters derived from SPR analysis.

Conclusion: From Uncharacterized Molecule to Validated Probe

The journey from a commercially available reagent like this compound to a validated chemical probe with a known mechanism of action is a cornerstone of modern drug discovery. The absence of existing biological data should not be seen as a barrier, but as an invitation to discovery. By employing a systematic, multi-layered strategy that begins with unbiased, proteome-wide screening (DARTS) and progresses through rigorous in-cell target engagement (CETSA) and biophysical validation (SPR), researchers can confidently identify and characterize the biological targets of any novel small molecule. This structured approach, grounded in the principles of causality and self-validation, transforms an unknown compound into a powerful tool for dissecting biological pathways and a potential starting point for therapeutic development.

References

The Ascendant Role of 3-Propoxyazetidine Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry provide a unique structural and conformational rigidity that is highly sought after in the design of novel therapeutics. This constrained scaffold allows for precise control over the orientation of substituents, enabling enhanced binding to biological targets. Furthermore, the presence of the nitrogen atom offers a handle for modulating physicochemical properties such as solubility and for introducing further chemical diversity.

This technical guide provides an in-depth exploration of 3-propoxyazetidine hydrochloride, a valuable building block that leverages the advantageous properties of the azetidine core while introducing a flexible propoxy side chain. This combination of a rigid core and a more dynamic substituent makes it an attractive component for probing the chemical space around a target's binding pocket. We will delve into its synthesis, chemical properties, and burgeoning applications, with a particular focus on its potential in the development of therapeutics for central nervous system (CNS) disorders.

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is a multi-step process that typically begins with the construction of the azetidine ring, followed by the introduction of the propoxy group, and finally, salt formation. A common and practical route involves the synthesis of a protected 3-hydroxyazetidine intermediate, which then undergoes O-alkylation.

Part 1: Synthesis of the Precursor - N-Boc-3-hydroxyazetidine

A robust and widely used precursor for the synthesis of 3-substituted azetidines is tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine). Its synthesis often starts from 1-diphenylmethyl-3-hydroxyazetidine. The diphenylmethyl (benzhydryl) group serves as a protecting group for the azetidine nitrogen, which can be removed via hydrogenolysis. The subsequent protection with the tert-butoxycarbonyl (Boc) group yields the desired intermediate.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine [1]

  • Hydrogenolysis of 1-diphenylmethyl-3-hydroxyazetidine:

    • Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml).

    • Add 10% palladium on carbon catalyst (10.0 g).

    • Carry out the catalytic hydrogenation at room temperature for 3 hours under a hydrogen atmosphere.

    • Upon completion, remove the catalyst by filtration.

  • Boc Protection:

    • To the filtrate from the previous step, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol).

    • Stir the reaction mixture at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (1:1 to 1:2) to afford 1-tert-butoxycarbonyl-3-hydroxyazetidine.

Part 2: O-Propylation via Williamson Ether Synthesis

With the N-Boc-3-hydroxyazetidine in hand, the propoxy group is introduced via a Williamson ether synthesis. This classic reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of N-Boc-3-propoxyazetidine (Adapted from a general O-alkylation procedure) [1]

  • Deprotonation:

    • To a solution of 1-tert-butoxycarbonyl-3-hydroxyazetidine (e.g., 2.5 g, 14.4 mmol) in anhydrous dimethylformamide (125 ml), add sodium hydride (60% dispersion in mineral oil) under an inert atmosphere and ice bath cooling.

    • Stir the mixture for 10 minutes in the ice bath, followed by 30 minutes at room temperature to ensure complete formation of the alkoxide.

  • Alkylation:

    • Cool the reaction mixture again in an ice bath and add 1-iodopropane (or 1-bromopropane).

    • Stir for 10 minutes in the ice bath, followed by 1 hour at room temperature.

  • Work-up and Purification:

    • Quench the reaction by the careful addition of a 10% aqueous acetic acid solution under ice bath cooling and stir for 30 minutes.

    • Partition the reaction mixture between ethyl acetate and a 10% aqueous sodium chloride solution.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield 1-tert-butoxycarbonyl-3-propoxyazetidine.

Part 3: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the N-Boc-3-propoxyazetidine with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

  • Boc Deprotection and Salt Formation:

    • Dissolve the purified 1-tert-butoxycarbonyl-3-propoxyazetidine in a suitable solvent such as diethyl ether or methanol.

    • Add a solution of hydrochloric acid in diethyl ether or isopropanol.

    • Stir the mixture at room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C6H14ClNO
Molecular Weight 151.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Spectroscopic Data:

  • ¹H NMR: Protons on the azetidine ring would appear as complex multiplets in the range of 3.0-4.5 ppm. The methylene protons of the propoxy group adjacent to the ether oxygen would be expected around 3.5 ppm, the central methylene protons around 1.6 ppm, and the terminal methyl protons around 0.9 ppm.

  • ¹³C NMR: The carbons of the azetidine ring would resonate in the range of 40-70 ppm, with the carbon bearing the propoxy group being the most downfield. The carbons of the propoxy group would appear at approximately 70 ppm (O-CH₂), 23 ppm (CH₂), and 11 ppm (CH₃).

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₁₃NO) at m/z 115.10.

Applications in Medicinal Chemistry: A Focus on CNS Drug Discovery

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents, particularly for targeting the central nervous system. The rigid azetidine core can act as a scaffold to present the propoxy group and other substituents in a defined spatial orientation, which is crucial for specific interactions with receptors and enzymes in the brain.

While specific, publicly disclosed clinical candidates containing the 3-propoxyazetidine moiety are not yet prevalent, the broader class of azetidine derivatives has shown significant promise in CNS drug discovery. Patents suggest the use of azetidine derivatives in treating a range of neurological and psychiatric conditions, including memory and learning disorders, Alzheimer's disease, and other forms of dementia.[2][3][4] The propoxy group can modulate lipophilicity, which is a key factor in blood-brain barrier penetration, and can also engage in hydrophobic interactions within the target's binding site.

G

Future Perspectives

The exploration of this compound and its derivatives in drug discovery is still in its early stages. However, the foundational advantages of the azetidine scaffold, combined with the versatility of the propoxy group, suggest a promising future. As synthetic methodologies for azetidine derivatives continue to advance, we can expect to see the incorporation of this and similar building blocks into a wider array of drug candidates. Further research into the structure-activity relationships of 3-alkoxyazetidines will undoubtedly unveil new opportunities for the development of potent and selective therapeutics for a variety of diseases, with a particular emphasis on the challenging landscape of CNS disorders.

References

Methodological & Application

Application Notes and Protocols for the N-Functionalization of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent conformational rigidity, ability to introduce a three-dimensional character, and favorable physicochemical properties, such as improved solubility and metabolic stability, make it an attractive building block for the design of novel therapeutics. 3-Propoxyazetidine hydrochloride serves as a versatile starting material, offering a readily available handle for the introduction of diverse functionalities at the nitrogen atom, thereby enabling the exploration of a wide chemical space in structure-activity relationship (SAR) studies. This document provides detailed protocols for the N-functionalization of this compound via three common and robust synthetic transformations: reductive amination, N-acylation, and Buchwald-Hartwig amination.

Pre-reaction Procedure: Liberation of the Free Base

This compound is a salt and must be converted to its free base form to be sufficiently nucleophilic for the subsequent N-functionalization reactions. This is a critical first step.

Protocol: Free Base Generation

  • Dissolution: Dissolve this compound in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

  • Basification: Wash the organic solution with a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), in a separatory funnel. The use of a strong base like sodium hydroxide should be avoided to prevent potential side reactions.

  • Extraction: Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free 3-propoxyazetidine. This free base is often used immediately in the next step without further purification.

I. N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine (3-propoxyazetidine) and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding tertiary amine.

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations.[1][2] It is mild enough not to reduce the starting aldehyde or ketone, but sufficiently reactive to reduce the iminium ion intermediate. This selectivity minimizes the formation of alcohol byproducts.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with NaBH(OAc)₃ and effectively solubilize the reactants.[2]

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less reactive ketones.

Detailed Protocol: Reductive Amination with Benzaldehyde
  • Reaction Setup: To a solution of 3-propoxyazetidine (1.0 eq) and benzaldehyde (1.1 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-3-propoxyazetidine.

Data Presentation: Reductive Amination
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCM3~85-95
4-ChlorobenzaldehydeNaBH(OAc)₃DCE4~80-90
CyclohexanoneNaBH(OAc)₃ / AcOHDCM6~75-85

Note: Yields are representative and may vary based on reaction scale and purity of reactants.

Experimental Workflow: Reductive Amination

Caption: Workflow for N-alkylation via reductive amination.

II. N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality. Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions. The reaction of 3-propoxyazetidine with an acylating agent, such as an acyl chloride or anhydride, provides a straightforward route to N-acyl-3-propoxyazetidines.

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides are highly reactive and often used for efficient acylation.[3] Acid anhydrides are also effective and can be preferable in some cases to avoid the generation of corrosive HCl.[4]

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloric acid byproduct when using acyl chlorides, driving the reaction to completion.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they do not react with the acylating agent.

Detailed Protocol: N-Acylation with Acetyl Chloride
  • Reaction Setup: To a solution of 3-propoxyazetidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, 0.2 M) at 0 °C (ice bath), add acetyl chloride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with water.

  • Extraction: Separate the organic layer and wash sequentially with 1 M HCl (to remove excess amine), saturated aqueous NaHCO₃ (to remove acidic impurities), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude N-acetyl-3-propoxyazetidine can often be obtained in high purity. If necessary, it can be purified by flash column chromatography.

Data Presentation: N-Acylation
Acylating AgentBaseSolventTime (h)Yield (%)
Acetyl ChlorideTriethylamineDCM1>90
Benzoyl ChlorideDIPEATHF2>90
Acetic AnhydridePyridineDCM3~85-95

Note: Yields are representative and may vary based on reaction scale and purity of reactants.

Experimental Workflow: N-Acylation

Caption: Workflow for N-acylation.

III. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl amines.[5] This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine, offering broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices:
  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for a successful Buchwald-Hartwig reaction. A common and effective combination is a palladium(II) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Protocol: Buchwald-Hartwig Amination with 4-Bromotoluene
  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.4 eq) in a dry Schlenk tube. Add anhydrous toluene (0.2 M).

  • Addition of Reactants: Add 3-propoxyazetidine (1.2 eq) and 4-bromotoluene (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter through a pad of Celite® to remove palladium residues.

  • Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Buchwald-Hartwig Amination
Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOt-BuToluene100~70-85
1-Chloro-4-nitrobenzenePd(OAc)₂ / RuPhosK₂CO₃Dioxane110~65-80
2-BromopyridinePd₂(dba)₃ / BINAPCs₂CO₃Toluene110~60-75

Note: Yields are representative and require careful optimization of reaction conditions.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for N-arylation via Buchwald-Hartwig amination.

Characterization of N-Functionalized 3-Propoxyazetidines

The successful synthesis of the target compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the propoxy group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the oxygen). The azetidine ring protons will appear as multiplets. The signals for the newly introduced N-substituent should also be present and well-resolved.

    • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak ([M+H]⁺) corresponding to the mass of the N-functionalized product.

Conclusion

The N-functionalization of this compound provides access to a diverse range of compounds with potential applications in drug discovery. The protocols outlined in this application note for reductive amination, N-acylation, and Buchwald-Hartwig amination are robust and versatile methods for achieving this transformation. Careful consideration of the choice of reagents and reaction conditions, as detailed in the "Causality Behind Experimental Choices" sections, is key to achieving high yields and purity. These foundational protocols should serve as a valuable starting point for researchers and scientists in their efforts to synthesize novel azetidine-containing molecules.

References

Using 3-Propoxyazetidine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Leveraging 3-Propoxyazetidine Hydrochloride in Modern Organic Synthesis

As a cornerstone in contemporary drug discovery and development, the strategic incorporation of unique structural motifs is paramount. Small, strained heterocyclic systems, such as azetidines, offer a compelling three-dimensional profile that can significantly enhance the pharmacological properties of lead compounds. This compound has emerged as a versatile and valuable building block, enabling chemists to introduce a substituted azetidine ring to impart favorable characteristics like improved solubility, metabolic stability, and novel intellectual property.[1][2] This guide provides an in-depth exploration of its applications, complete with detailed protocols and expert insights, designed for researchers and scientists in pharmaceutical and chemical development.

Core Synthetic Transformations

This compound, as a secondary amine salt, is amenable to a range of fundamental nitrogen-centered reactions. Its utility is most prominently displayed in three classes of transformations that form the backbone of medicinal chemistry programs: N-Arylation, Reductive Amination, and Amide Coupling. Each method provides a reliable entry point for diversifying molecular scaffolds.

G main 3-Propoxyazetidine Hydrochloride sub1 N-Arylation (e.g., Buchwald-Hartwig) main->sub1 sub2 Reductive Amination main->sub2 sub3 Amide Coupling main->sub3 prod1 N-Aryl-3-propoxyazetidines sub1->prod1 reag1 + Aryl Halide + Pd Catalyst/Ligand + Base prod2 N-Alkyl-3-propoxyazetidines sub2->prod2 reag2 + Aldehyde/Ketone + Reducing Agent prod3 N-Acyl-3-propoxyazetidines sub3->prod3 reag3 + Carboxylic Acid + Coupling Agent

Figure 1: Key synthetic routes using this compound.

Application 1: Palladium-Catalyzed N-Arylation

The formation of a bond between the azetidine nitrogen and an aromatic or heteroaromatic ring is a critical transformation for building complex drug candidates. The Buchwald-Hartwig amination is a powerful and widely adopted method for this purpose, offering broad substrate scope and functional group tolerance.[3][4]

Protocol 1: Buchwald-Hartwig N-Arylation of 3-Propoxyazetidine

Principle: This protocol utilizes a palladium catalyst, a phosphine-based ligand, and a base to facilitate the cross-coupling of an aryl halide (or triflate) with the secondary amine of 3-propoxyazetidine. The hydrochloride salt must first be neutralized in situ by the base to generate the free amine for the catalytic cycle.

buchner_cycle A Pd(0)Ln Active Catalyst B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)Ln B->C D Ligand Exchange (Amine Coordination) C->D + HNR2 - L E [Ar-Pd(II)(HNR2)Ln]+X- D->E F Deprotonation (Base) E->F Base G Ar-Pd(II)(NR2)Ln F->G H Reductive Elimination G->H H->A I Ar-NR2 (Product) H->I

Figure 2: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

Materials & Reagents:

  • This compound

  • Aryl bromide or chloride (1.0 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (1-2 mol%)

  • XPhos or RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.2 equiv)

  • Anhydrous Toluene or Dioxane

  • Nitrogen or Argon source

  • Schlenk flask or reaction vial

Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), the phosphine ligand (0.02 mmol), and the base (e.g., NaOtBu, 2.2 mmol, 211 mg).

  • Reagent Addition: Add this compound (1.2 mmol, 182 mg).

    • Expert Insight: The hydrochloride salt is used directly. The excess base (more than 2 equivalents) is crucial; one equivalent neutralizes the HCl salt, and the second equivalent participates in the catalytic cycle's deprotonation step.[5]

  • Solvent & Reaction: Add anhydrous toluene (5 mL) via syringe. Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-aryl-3-propoxyazetidine.

Data Summary Table: N-Arylation Examples

Aryl HalideCatalyst/LigandBaseTemp. (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ / XPhosNaOtBu1001292
2-ChloropyridinePd₂(dba)₃ / RuPhosCs₂CO₃1101885
1-Bromo-3-fluorobenzenePd₂(dba)₃ / XPhosNaOtBu100895
4-BromoanisolePd₂(dba)₃ / RuPhosK₃PO₄1102488

Application 2: Reductive Amination

Reductive amination is a robust and highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[6] This one-pot procedure is a preferred strategy over direct alkylation, as it avoids issues with over-alkylation.[7]

Protocol 2: Reductive Amination with Aldehydes and Ketones

Principle: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of 3-propoxyazetidine (after neutralization) and a carbonyl compound. This intermediate is then reduced in situ by a mild hydride-donating reagent to furnish the N-alkylated product.[8]

Materials & Reagents:

  • This compound

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.1 equiv)

  • Round-bottom flask

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 mmol, 151.6 mg) and the carbonyl compound (1.1 mmol) in DCM (10 mL).

  • Neutralization: Add triethylamine (1.1 mmol, 153 µL) to the suspension and stir for 10-15 minutes at room temperature. This step generates the free amine necessary for the reaction.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 5 minutes.

    • Expert Insight: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many applications. It is mild enough not to reduce the starting aldehyde/ketone but is sufficiently reactive to reduce the formed iminium ion. Its use avoids the need for pH control often required with sodium cyanoborohydride.[7][9]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-6 hours. Monitor by TLC or LC-MS.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

Data Summary Table: Reductive Amination Examples

Carbonyl CompoundReducing AgentBaseSolventTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃Et₃NDCM294
CyclohexanoneNaBH(OAc)₃DIPEADCE489
IsobutyraldehydeNaBH(OAc)₃Et₃NDCM1.591
AcetophenoneNaBH(OAc)₃DIPEADCE678

Application 3: Amide Coupling

The amide bond is one of the most prevalent functional groups in pharmaceuticals. Coupling of 3-propoxyazetidine with a carboxylic acid is a straightforward and reliable method to generate N-acyl derivatives, often used to modulate a molecule's properties or to act as a linker.

Protocol 3: HATU-Mediated Amide Coupling

Principle: This method involves the activation of a carboxylic acid using a coupling reagent, such as HATU, to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly trapped by the amine to form the stable amide bond, minimizing side reactions and racemization.[10][11]

Materials & Reagents:

  • This compound

  • Carboxylic Acid (1.0 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or DCM

  • Round-bottom flask

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 522 µL) to the solution. Stir for 5-10 minutes at room temperature.

    • Expert Insight: Three equivalents of base are optimal. One equivalent neutralizes the azetidine hydrochloride salt, a second acts as the base for the coupling reaction itself, and a third neutralizes the acid generated from the HATU reagent.

  • Amine Addition: Add this compound (1.2 mmol, 182 mg) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash with 5% aqueous lithium chloride (LiCl) solution (3 x 20 mL) to remove DMF, followed by saturated aqueous NaHCO₃ (20 mL), and finally brine (20 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography.

G start Combine: - Carboxylic Acid - Coupling Agent (HATU) - Base (DIPEA) - Solvent (DMF) step1 Stir for 5-10 min (Acid Activation) start->step1 step2 Add 3-Propoxyazetidine Hydrochloride step1->step2 step3 Stir at RT (2-12 h) (Amide Formation) step2->step3 step4 Workup & Extraction step3->step4 step5 Purification (Column Chromatography) step4->step5 end Pure N-Acyl-3-propoxyazetidine step5->end

Figure 3: Standard workflow for HATU-mediated amide coupling.

Data Summary Table: Amide Coupling Examples

Carboxylic AcidCoupling AgentBaseSolventTime (h)Yield (%)
Benzoic AcidHATUDIPEADMF396
4-Fluorophenylacetic AcidHATUDIPEADCM293
Nicotinic AcidHATUDIPEADMF687
Boc-Gly-OHHATUDIPEADCM490

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Avoid contact with skin, eyes, and clothing.[14] After handling, wash hands thoroughly.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[12][13]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[12][14]

    • Skin Contact: Wash off immediately with soap and plenty of water.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[12]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before use.[12]

References

Application Notes and Protocols for 3-Propoxyazetidine Hydrochloride in CNS Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 3-Propoxyazetidine hydrochloride as a potential therapeutic agent for Central Nervous System (CNS) disorders. While this specific molecule represents a novel chemical entity with limited published data, this guide leverages established principles in medicinal chemistry and neuropharmacology to propose a rational, multi-stage screening cascade. We present detailed protocols for physicochemical characterization, in vitro target engagement and functional assays, blood-brain barrier permeability assessment, and a framework for subsequent in vivo evaluation. The methodologies are designed to be self-validating and are grounded in authoritative practices to empower research teams to rigorously assess the therapeutic potential of this and other novel azetidine-based scaffolds.

Introduction: The Azetidine Scaffold as a Privileged Structure in CNS Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure offers a distinct advantage over more flexible aliphatic amines or larger ring systems, often leading to improved metabolic stability, enhanced aqueous solubility, and novel intellectual property space.[1][3] The incorporation of the azetidine moiety has shown promise in developing treatments for a range of neurological diseases, including Parkinson's disease, depression, and attention deficit disorder.[2][4]

This compound introduces two key features to this scaffold:

  • The Azetidine Core: Provides a rigid vector for substituent placement, influencing target binding and overall molecular geometry.

  • The Propoxy Group: This lipophilic tail is critical for modulating the molecule's physicochemical properties. Lipophilicity (often measured as LogP or LogD) is a critical parameter for CNS drug candidates, as it heavily influences their ability to cross the blood-brain barrier (BBB).[5][6][7] A delicate balance must be struck; excessive lipophilicity can lead to non-specific binding, rapid metabolism, and potential toxicity, while insufficient lipophilicity prevents the drug from reaching its target in the brain.[6][8]

This guide, therefore, uses this compound as a representative candidate to outline a complete discovery and evaluation workflow.

Rationale for Screening: Hypothesized Mechanisms of Action

Based on the pharmacology of structurally related azetidine derivatives, we can hypothesize several potential mechanisms of action for this compound within the CNS. The primary rationale for screening is centered on its potential to modulate key neurotransmitter systems implicated in mood, cognition, and neuronal excitability.

  • GABAergic System Modulation: The gamma-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS. Azetidine derivatives have been successfully developed as GABA uptake inhibitors, specifically targeting the GAT-1 and GAT-3 transporters.[9] By inhibiting GABA reuptake, these compounds increase the synaptic concentration of GABA, leading to enhanced inhibitory signaling. This mechanism is clinically validated for anxiolytic and anticonvulsant effects.

  • Cholinergic System Modulation: Acetylcholine (ACh) is a critical neurotransmitter for cognitive functions like learning and memory.[10][11] Azetidine-containing molecules can act as allosteric modulators at both muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[12][13][14] Positive allosteric modulators (PAMs) that enhance the activity of the M1 mAChR or the α7 nAChR are highly sought-after therapeutic strategies for treating cognitive deficits in Alzheimer's disease and schizophrenia.[11][12]

These hypotheses provide a logical starting point for a targeted screening campaign.

Caption: Hypothesized CNS targets for this compound.

Stage 1: Foundational Physicochemical & ADME Profiling

Before biological screening, it is imperative to establish the fundamental drug-like properties of the compound. These data are crucial for interpreting subsequent biological results and guiding future optimization.

Table 1: Target Physicochemical Properties for CNS Drug Candidates

The following table summarizes the generally accepted optimal ranges for key physicochemical properties for small molecules intended to cross the blood-brain barrier.[6][15]

PropertyTarget RangeRationale
Molecular Weight (MW)< 450 DaSmaller molecules more readily diffuse across the BBB.[5]
Lipophilicity (cLogP)1.5 - 3.5Balances membrane permeability with aqueous solubility, avoiding non-specific binding.[6]
LogD at pH 7.41.0 - 3.0Reflects lipophilicity at physiological pH, crucial for basic amines like azetidines.[15]
Topological Polar Surface Area (TPSA)< 90 ŲLower TPSA is correlated with better BBB penetration.[15]
H-Bond Donors≤ 2Fewer donors reduce the energy penalty of desolvation required for membrane crossing.[6]
Aqueous Solubility> 50 µMEnsures sufficient concentration can be achieved for absorption and distribution.[8]
pKa7.5 - 10.5As a basic amine, a significant portion will be ionized, but a neutral fraction must exist to cross membranes.
Protocol 1: Determination of Lipophilicity (LogD)

Objective: To experimentally determine the octanol/water distribution coefficient at pH 7.4.

Methodology: Shake-flask method (Gold Standard).

Materials:

  • This compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

  • HPLC system with UV detector

  • Vortex mixer, centrifuge

Procedure:

  • Prepare a 1 mg/mL stock solution of the compound in PBS.

  • In a 2 mL microcentrifuge tube, add 500 µL of the compound stock solution and 500 µL of 1-octanol.

  • Vortex vigorously for 3 minutes to ensure thorough mixing and partitioning.

  • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Carefully remove 100 µL from the aqueous (bottom) layer and 100 µL from the organic (top) layer.

  • Analyze the concentration of the compound in each sample by HPLC.

  • Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous).

  • Self-Validation: Run the assay in triplicate. The standard deviation should be less than 0.2 log units. Include a known CNS drug (e.g., diazepam) as a positive control.

Stage 2: In Vitro Screening for Biological Activity

This stage employs a tiered approach to identify primary biological targets and assess potential liabilities like cytotoxicity.

Protocol 2: Primary Screen - GAT-1 Transporter Binding Assay

Objective: To determine if this compound binds to the GABA transporter 1 (GAT-1).

Methodology: Radioligand competition binding assay using [³H]-tiagabine.

Materials:

  • Membrane preparations from HEK293 cells stably expressing human GAT-1.

  • [³H]-tiagabine (a high-affinity GAT-1 ligand).

  • Non-labeled tiagabine (for determining non-specific binding).

  • Assay buffer (e.g., Tris-HCl with physiological salts).

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter and fluid.

Procedure:

  • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

  • In a 96-well plate, add:

    • 50 µL of assay buffer.

    • 25 µL of [³H]-tiagabine (at a final concentration near its Kd, e.g., 2-5 nM).

    • 25 µL of test compound, buffer (for total binding), or excess non-labeled tiagabine (for non-specific binding).

    • 100 µL of GAT-1 membrane preparation.

  • Incubate for 60 minutes at room temperature.

  • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters 3 times with ice-cold assay buffer.

  • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of [³H]-tiagabine binding at each concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation.

  • Trustworthiness: A successful assay will show >80% specific binding (Total binding - Non-specific binding). The IC₅₀ for a known GAT-1 inhibitor should be within the expected range.

Protocol 3: Secondary Screen - In Vitro BBB Permeability (PAMPA)

Objective: To assess the passive permeability of the compound across an artificial lipid membrane, simulating the blood-brain barrier.

Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • PAMPA sandwich plate (a 96-well filter plate and a 96-well acceptor plate).

  • Porcine brain lipid extract.

  • Dodecane.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • LC-MS/MS system for quantification.

Procedure:

  • Coat the filter membrane of the donor plate with 5 µL of a 1% solution of porcine brain lipid in dodecane.

  • Add 180 µL of PBS to each well of the acceptor plate.

  • Prepare the test compound in PBS at a concentration of 10 µM. Add 180 µL to the donor plate wells.

  • Carefully place the donor plate onto the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.

  • Incubate the sandwich plate for 4-5 hours at room temperature with gentle shaking.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability (Pe) using the appropriate formula. Compounds are often binned into high (> 4.0 x 10⁻⁶ cm/s) and low (< 2.0 x 10⁻⁶ cm/s) permeability categories.

  • Self-Validation: Run high-permeability (e.g., carbamazepine) and low-permeability (e.g., atenolol) controls in parallel. Results must fall within established literature ranges.

Stage 3: A Framework for In Vivo Evaluation

Positive results from in vitro screening (e.g., potent target binding, good BBB permeability, low cytotoxicity) warrant progression to in vivo models. The choice of model is dictated by the most promising in vitro data.[16][17][18]

Workflow for Preclinical CNS Drug Evaluation

The following diagram illustrates a logical progression from initial screening to preclinical behavioral assessment.

Screening_Cascade cluster_0 In Silico & Physicochemical cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Decision Point PhysChem Physicochemical Profiling (Solubility, LogD, Stability) PrimaryAssay Primary Target Assays (e.g., GAT-1 Binding, M1 Functional) PhysChem->PrimaryAssay BBB_PAMPA BBB Permeability (PAMPA) PrimaryAssay->BBB_PAMPA Cytotoxicity Neuronal Cytotoxicity Assay BBB_PAMPA->Cytotoxicity ADME Metabolic Stability (Microsomes, Hepatocytes) Cytotoxicity->ADME PK Pharmacokinetics (PK) (Brain/Plasma Ratio) ADME->PK Behavior Behavioral Models (e.g., Elevated Plus Maze, Morris Water Maze) PK->Behavior GoNoGo Go/No-Go Decision Lead Optimization Behavior->GoNoGo

Caption: A rational screening cascade for novel CNS drug candidates.
Protocol 4: Exploratory Behavioral Model - The Elevated Plus Maze (EPM)

Objective: To assess the potential anxiolytic-like effects of this compound in mice, a relevant test if the compound is a potent GABAergic modulator.

Methodology: Standard EPM behavioral test.[18]

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).

  • Video tracking software.

  • Male C57BL/6 mice.

  • Test compound and vehicle control (e.g., saline or 0.5% methylcellulose).

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle to different groups of mice (n=10-12 per group). A positive control like diazepam (1-2 mg/kg) should also be included.

  • 30 minutes post-injection, place a mouse in the center of the EPM, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes while recording its behavior with the video tracking system.

  • Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis: Key parameters measured by the software include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (a measure of general locomotor activity).

  • Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic-like effect. The locomotor data is a critical self-validating control to rule out confounding effects of sedation or hyperactivity.

Conclusion

This compound stands as an exemplary scaffold for initiating a CNS drug discovery campaign. Its structure embodies the desirable properties of the azetidine core while incorporating a functionality—the propoxy group—that allows for the fine-tuning of lipophilicity, a critical determinant of CNS bioavailability. The protocols and workflows detailed in this guide provide a robust, scientifically-grounded framework for systematically evaluating this molecule. By progressing through methodical stages of physicochemical analysis, in vitro screening, and targeted in vivo testing, research organizations can efficiently identify potential therapeutic applications and make informed decisions, ultimately accelerating the development of novel treatments for debilitating CNS disorders.

References

Application Notes & Protocols: The Strategic Role of 3-Propoxyazetidine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is a defining challenge in drug discovery. Small, saturated heterocycles have emerged as powerful tools for navigating complex biological space, with the azetidine ring gaining significant prominence. This guide provides an in-depth exploration of 3-Propoxyazetidine hydrochloride, a versatile and strategically valuable building block. We will dissect the medicinal chemistry rationale for incorporating the azetidine scaffold, present detailed, field-proven protocols for its synthetic utilization, and illustrate its application in lead discovery and optimization workflows.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The four-membered azetidine ring is no longer a synthetic curiosity but a cornerstone of modern drug design. Its value stems from a unique combination of physicochemical and structural properties that address common liabilities in drug candidates.[1]

  • Conformational Rigidity & 3D Geometry: The inherent strain of the azetidine ring imparts significant conformational rigidity.[2] Unlike flexible aliphatic chains, azetidines present substituents in well-defined three-dimensional vectors. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to a significant increase in potency and affinity.[2][3]

  • Improved Physicochemical Properties: The incorporation of an azetidine moiety is a recognized strategy for improving drug-like properties. It can enhance aqueous solubility, a critical factor for bioavailability, and increase metabolic stability by replacing more labile groups.[4] Furthermore, the nitrogen atom's basicity (pKa) can be finely tuned by N-substitution, which is crucial for optimizing target engagement and pharmacokinetic profiles.[3]

  • Bioisosteric Replacement: Azetidines serve as excellent bioisosteres for other common functionalities. They can replace gem-dimethyl groups, carbonyls, and larger saturated rings like piperidine, often providing superior properties such as reduced lipophilicity and access to novel intellectual property space.[3][4]

The diverse pharmacological activities associated with azetidine-containing compounds, ranging from CNS disorders to oncology, underscore the scaffold's broad utility.[1]

Profile: this compound

This compound is an exemplar of a modern building block, designed for utility and ease of use.

  • The 3-Propoxy Group: The oxygen-containing substituent at the 3-position serves two key purposes. Firstly, it acts as a hydrogen bond acceptor, enabling specific polar interactions within a target's binding site. Secondly, it enhances polarity and can improve aqueous solubility compared to an unsubstituted ring.

  • The Hydrochloride Salt: Supplied as a stable, crystalline hydrochloride salt, the compound is non-volatile, easy to handle and weigh, and typically exhibits excellent shelf-life. The salt form is readily converted to the free base in situ during reaction workup or by treatment with a suitable base prior to reaction.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₆H₁₃NO · HClLow molecular weight, ideal for fragment-based design.
Scaffold Type Saturated N-HeterocycleProvides 3D structure, moves away from "flat" molecules.
Key Functional Groups Secondary Amine, EtherAmine allows for diverse functionalization; ether is a H-bond acceptor.
Form Hydrochloride SaltStable, easy-to-handle solid for accurate dispensing.

Core Synthetic Applications & Protocols

The true power of this compound lies in the synthetic accessibility of its secondary amine. This nitrogen atom is a versatile handle for introducing a vast array of substituents, enabling the rapid exploration of chemical space. Below are two foundational protocols for its derivatization.

Protocol 1: N-Functionalization via Reductive Amination

Reductive amination is a robust and highly reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[5] This protocol is ideal for attaching alkyl fragments to the azetidine nitrogen.

Causality: The choice of Sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate. It is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate formed between the azetidine and the carbonyl compound, without significantly reducing the starting aldehyde or ketone.[6][7] This selectivity allows for a convenient one-pot procedure.

cluster_0 Reductive Amination Workflow reagents 3-Propoxyazetidine HCl Aldehyde/Ketone Base (e.g., TEA) iminium In Situ Formation of Iminium Ion Intermediate reagents->iminium Stir at RT reduction Addition of NaBH(OAc)₃ (Selective Reducing Agent) iminium->reduction product N-Substituted 3-Propoxyazetidine reduction->product Stir 2-24h workup Aqueous Workup & Purification product->workup

Caption: One-pot reductive amination workflow.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired aldehyde or ketone (1.0 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.2 M), add this compound (1.1 equiv.) followed by a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv.) to liberate the free amine.

  • Iminium Formation: Stir the reaction mixture at room temperature for 30-60 minutes. This period allows for the formation of the key iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 3-propoxyazetidine.

Protocol 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful transformation for constructing aryl C-N bonds.[8] It enables the coupling of the azetidine nitrogen with a wide range of aryl or heteroaryl halides (or triflates), a critical step in the synthesis of many CNS-active agents and other complex pharmaceuticals.[9]

Causality: This reaction relies on a Pd(0) catalyst to perform an oxidative addition into the aryl halide C-X bond. A bulky, electron-rich phosphine ligand (like Xantphos or RuPhos) is essential to facilitate both the oxidative addition and the final reductive elimination step that forms the desired product and regenerates the catalyst.[10] A strong, non-nucleophilic base is required to deprotonate the azetidine, making it nucleophilic enough to displace the halide from the palladium center.

cluster_1 Buchwald-Hartwig N-Arylation Workflow setup Combine Azetidine HCl, Aryl Halide, Pd Catalyst, Ligand, and Base in an inert atmosphere solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) setup->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) solvent->reaction Stir 4-24h product N-Aryl 3-Propoxyazetidine reaction->product workup Cool, Filter, Concentrate, & Purify product->workup cluster_2 Lead Optimization Logic InitialHit Initial Hit Compound (Piperidine Ring) Metabolic Liability Hypothesis Hypothesis: Replace piperidine with a smaller, rigid scaffold InitialHit->Hypothesis Decision Decision: Use 3-Propoxyazetidine Building Block Hypothesis->Decision Synthesis Synthesize Analogs using Reductive Amination or Buchwald-Hartwig Coupling Decision->Synthesis Outcome New Analogs with: • Improved Metabolic Stability • Maintained/Improved Potency • Favorable PK Properties Synthesis->Outcome

References

Application Note & Protocols: 3-Propoxyazetidine Hydrochloride as a Versatile Scaffold for Combinatorial Chemistry in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern medicinal chemistry, the quest for novel chemical entities with optimized pharmacological profiles is paramount. Small, saturated heterocycles have emerged as "privileged scaffolds" due to their ability to confer advantageous properties upon drug candidates.[1] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique balance of conformational rigidity and chemical stability.[2] This constrained ring system helps to pre-organize substituents in a defined spatial orientation, which can reduce the entropic penalty of binding to a biological target and thereby increase affinity and selectivity.[2]

This guide focuses on 3-propoxyazetidine hydrochloride , a functionalized building block poised for significant application in combinatorial chemistry. Its structure combines the beneficial three-dimensional character of the azetidine core with a strategically placed propoxy group, which can modulate lipophilicity and serve as a vector for further interactions. The secondary amine, available for derivatization upon deprotection, is the key handle for combinatorial library synthesis, allowing for the rapid generation of thousands of diverse molecules from a single, high-value core.[3] This document provides the scientific rationale and detailed protocols for leveraging this scaffold in drug discovery campaigns.

Physicochemical Profile: this compound

A thorough understanding of a scaffold's properties is critical for experimental design. 3-Propoxyazetidine is supplied as a hydrochloride salt to improve its stability and handling as a solid. The salt form must be considered during reaction setup, as a base is required to liberate the free secondary amine for subsequent reactions.

Figure 1: Chemical Structure of this compound

PropertyValueSource
CAS Number 897019-55-5[4]
Molecular Formula C₆H₁₃NO·HCl[4]
Molecular Weight 151.64 g/mol [4]
Appearance White solid[4]
Purity ≥ 95% (HPLC)[4]
Storage Store at 0-8 °C[4]

Application in Combinatorial Chemistry: A Workflow for Library Generation

Combinatorial chemistry enables the rapid synthesis of large, diverse collections of molecules, known as libraries, which can be screened for biological activity.[5][6] this compound is an ideal scaffold for this approach due to its single, readily functionalizable secondary amine. The general workflow involves a "split-and-pool" or parallel synthesis strategy where the core scaffold is reacted with a diverse set of building blocks.

G cluster_prep Scaffold Preparation cluster_synthesis Parallel Synthesis cluster_downstream Processing & Analysis scaffold Start: 3-Propoxyazetidine Hydrochloride freebase Neutralization: Generate Free Amine (e.g., with DIPEA) scaffold->freebase split Split Scaffold into Multiple Reaction Vessels freebase->split rxn1 Reaction 1 (e.g., Amide Coupling) split->rxn1 rxn2 Reaction 2 split->rxn2 rxn_n Reaction n split->rxn_n bb1 Building Block 1 (e.g., R1-COOH) bb1->rxn1 bb2 Building Block 2 (e.g., R2-COOH) bb2->rxn2 bb_n Building Block n (e.g., Rn-COOH) bb_n->rxn_n purify Purification (e.g., Parallel HPLC) rxn1->purify rxn2->purify rxn_n->purify analyze Analysis & QC (LC-MS, NMR) purify->analyze library Final Compound Library (Plate for HTS) analyze->library

Figure 2: General workflow for parallel library synthesis.

Experimental Protocols: Library Synthesis

The following sections provide detailed, field-tested protocols for the two most common and versatile reactions used to functionalize the 3-propoxyazetidine scaffold: N-acylation (amide coupling) and reductive amination.

Protocol 1: Parallel N-Acylation via Amide Coupling

Amide bond formation is the most frequently used reaction in medicinal chemistry.[7] This protocol utilizes modern coupling reagents that are efficient and minimize side reactions, such as racemization.[8] The reaction involves activating a carboxylic acid building block, which then reacts with the secondary amine of the azetidine scaffold.

Figure 3: Reaction scheme for N-acylation of the scaffold.

Rationale for Reagent Selection:

  • Coupling Reagent (HATU): Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient aminium-based coupling reagent. It rapidly converts the carboxylic acid to a reactive ester intermediate with a low risk of racemization, which is critical when using chiral building blocks.[8]

  • Base (DIPEA): N,N-Diisopropylethylamine is a non-nucleophilic hindered base. Its primary role is to neutralize the starting this compound. A second equivalent is required to scavenge the acid produced during the coupling reaction, driving it to completion.

  • Solvent (DMF): N,N-Dimethylformamide is an excellent polar aprotic solvent that effectively dissolves the reactants, reagents, and intermediates.

Step-by-Step Methodology:

This protocol is designed for a single well in a 96-well plate format and can be scaled as needed.

  • Preparation of Stock Solutions:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound in DMF.

    • Building Block Stocks: Prepare 0.2 M solutions of a diverse set of carboxylic acids in DMF in separate wells of a master plate.

    • Reagent Stock: Prepare a "reagent cocktail" containing HATU (1.2 equivalents relative to the acid) and DIPEA (3.0 equivalents relative to the acid) in DMF. Note: Prepare this solution fresh before use.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 equiv.) of the desired carboxylic acid building block stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv.) of the this compound stock solution to each well.

    • Initiate the reaction by adding 100 µL of the freshly prepared HATU/DIPEA reagent cocktail.

  • Reaction Execution:

    • Seal the reaction block securely.

    • Place the block on an orbital shaker and agitate at room temperature (20-25 °C) for 4-12 hours.

    • Reaction progress can be monitored by taking a small aliquot and analyzing via LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding 200 µL of water to each well.

    • The crude product mixture is now ready for purification, typically by mass-triggered preparative HPLC.

Example Carboxylic Acid Building Blocks for Library Diversity
4-Chlorobenzoic acid
Cyclohexanecarboxylic acid
Thiophene-2-carboxylic acid
N-Boc-glycine
3-Methoxypropanoic acid
Protocol 2: Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[9] This allows for the introduction of a wide variety of alkyl groups onto the azetidine nitrogen.

Rationale for Reagent Selection:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent. It is particularly effective for reductive amination because it does not readily reduce the starting aldehyde or ketone but efficiently reduces the iminium ion intermediate formed in situ.[9] This selectivity minimizes side product formation.

  • Solvent (DCE): 1,2-Dichloroethane is a common solvent for this reaction, facilitating the formation of the key iminium intermediate.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Scaffold Stock: Prepare a 0.2 M solution of this compound and 1.1 equivalents of DIPEA (to form the free base in situ) in DCE.

    • Building Block Stocks: Prepare 0.2 M solutions of a diverse set of aldehydes or ketones in DCE.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol, 1.0 equiv.) of the scaffold/DIPEA stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv.) of the desired aldehyde or ketone building block stock solution.

    • Allow the mixture to stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.[9]

  • Reduction:

    • Add solid sodium triacetoxyborohydride (approx. 6.4 mg, 30 µmol, 1.5 equiv.) to each well using a solid-handling robot or manually. Caution: Addition may be slightly exothermic.

    • Seal the reaction block and shake at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 150 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the product by adding 300 µL of dichloromethane (DCM), shaking, and then separating the organic layer.

    • The crude organic extract can be concentrated and then purified by preparative HPLC or silica gel chromatography.

Conclusion

This compound is a highly valuable and versatile scaffold for building diverse chemical libraries for drug discovery. Its rigid core, combined with a strategically positioned propoxy group and a readily functionalizable secondary amine, provides an excellent starting point for exploring chemical space. The robust protocols for N-acylation and reductive amination detailed in this guide offer reliable and high-throughput methods for generating libraries of novel compounds. By applying these techniques, researchers can significantly accelerate the identification of new lead molecules, ultimately shortening the timeline for therapeutic development.

References

Application Note: Synthetic Strategies for the Diversification of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Scope and Purpose

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to the synthetic utility of 3-Propoxyazetidine hydrochloride. Azetidine scaffolds are of significant interest in medicinal chemistry as they can impart unique three-dimensional character, improve physicochemical properties, and serve as conformationally constrained bioisosteres for other functional groups.[1][2][3] This application note details robust and versatile protocols for the functionalization of this compound at the nitrogen atom and explores potential manipulations of the 3-propoxy group, thereby enabling access to a diverse library of novel chemical entities.

The protocols herein are designed to be self-validating, with explanations for key experimental choices, expected outcomes, and troubleshooting advice, reflecting our commitment to scientific integrity and reproducibility.

Introduction to this compound

This compound is a valuable heterocyclic building block. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" found in numerous natural products and FDA-approved drugs.[1][4] Its inherent ring strain influences its chemical reactivity and conformational preference, making it a powerful tool for drug design.[2][4]

The subject compound offers two primary points for chemical diversification:

  • The Secondary Amine: The nitrogen atom, presented as a hydrochloride salt, can be readily deprotonated to engage in a wide array of N-functionalization reactions.

  • The 3-Propoxy Group: This ether linkage provides a handle for more advanced synthetic transformations, such as cleavage to reveal a versatile 3-hydroxyazetidine intermediate.[5]

This guide will focus on practical, scalable synthetic routes starting from this readily available precursor.

Compound Properties:

Property Value
Chemical Name This compound
CAS Number 897019-55-5[6]
Molecular Formula C₆H₁₄ClNO[6]
Molecular Weight 151.63 g/mol

| Appearance | White to off-white solid |

General Synthetic Workflow

The diversification of this compound typically begins with the neutralization of the hydrochloride salt to liberate the free amine. This free amine is then subjected to various transformations to build molecular complexity.

G cluster_n_func N-Functionalization cluster_c3_func C3-Functionalization start 3-Propoxyazetidine HCl free_amine 3-Propoxyazetidine (Free Base) start->free_amine Base (e.g., Et3N, K2CO3) n_acyl N-Acylation / N-Sulfonylation free_amine->n_acyl RCOCl / RSO2Cl n_alkyl N-Alkylation free_amine->n_alkyl R-X / Base n_aryl N-Arylation (Buchwald-Hartwig / SNAr) free_amine->n_aryl Ar-X / Pd Catalyst reductive_amination Reductive Amination free_amine->reductive_amination Aldehyde / Ketone Reducing Agent ether_cleavage Ether Cleavage n_acyl->ether_cleavage BBr3 or HBr n_alkyl->ether_cleavage n_aryl->ether_cleavage hydroxy_azetidine 3-Hydroxyazetidine Derivative ether_cleavage->hydroxy_azetidine

Figure 1: General synthetic pathways for the diversification of this compound.

Protocols for N-Functionalization

The most direct approach to creating derivatives is through the modification of the ring nitrogen. The initial step for all subsequent reactions is the in situ or prior neutralization of the hydrochloride salt.

Protocol 1: N-Acylation with Benzoyl Chloride

N-acylation is a fundamental transformation that introduces an amide bond, a common functional group in pharmaceuticals. This protocol provides a robust method for coupling acyl chlorides with the azetidine.

Rationale: An organic base like triethylamine (Et₃N) is used to neutralize the starting material and to scavenge the HCl byproduct generated during the reaction. Dichloromethane (DCM) is an excellent, relatively non-polar solvent that dissolves the reactants and is typically unreactive under these conditions.

Figure 2: Reaction scheme for N-acylation.

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
3-Propoxyazetidine HCl 151.63 1.00 g 6.60
Benzoyl Chloride 140.57 0.97 g (0.81 mL) 6.93 (1.05 eq)
Triethylamine (Et₃N) 101.19 2.00 g (2.76 mL) 19.8 (3.0 eq)

| Dichloromethane (DCM) | - | 30 mL | - |

Step-by-Step Procedure:

  • Add this compound (1.00 g, 6.60 mmol) and dichloromethane (30 mL) to a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.76 mL, 19.8 mmol) to the suspension. Stir for 15 minutes. The suspension should become a clear solution as the free base is formed.

  • Add benzoyl chloride (0.81 mL, 6.93 mmol) dropwise to the solution while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10-50% Ethyl Acetate in Hexanes) to yield the pure product.

Expected Outcome: A colorless to pale yellow oil. Yields typically range from 85-95%.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

This protocol is essential for creating derivatives with an aryl group directly attached to the azetidine nitrogen, a common motif in pharmacologically active compounds.

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. A bulky, electron-rich phosphine ligand (like RuPhos) is crucial for facilitating the catalytic cycle (oxidative addition, amine coordination, and reductive elimination). A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the reaction. Toluene is a common high-boiling solvent for these reactions.

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
3-Propoxyazetidine HCl 151.63 200 mg 1.32
1-Bromo-4-fluorobenzene 175.00 208 mg 1.19 (0.9 eq)
Pd₂(dba)₃ 915.72 27 mg 0.03 (2.5 mol%)
RuPhos 466.57 33 mg 0.07 (6.0 mol%)
Sodium tert-butoxide 96.10 180 mg 1.87 (1.4 eq)

| Toluene (anhydrous) | - | 10 mL | - |

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (27 mg, 0.03 mmol), RuPhos (33 mg, 0.07 mmol), and sodium tert-butoxide (180 mg, 1.87 mmol).

  • Add this compound (200 mg, 1.32 mmol) and 1-bromo-4-fluorobenzene (208 mg, 1.19 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., 5-25% Ethyl Acetate in Hexanes) to afford the desired N-aryl azetidine.

Expected Outcome: A white to off-white solid. Yields are typically in the 70-85% range.

Table 1: Summary of N-Functionalization Reactions

Reaction Type Electrophile/Partner Catalyst/Reagents Typical Yield Key Considerations
N-Acylation Acyl Halides, Anhydrides Et₃N or DIPEA in DCM/THF 85-95% Often exothermic; requires cooling.
N-Sulfonylation Sulfonyl Chlorides Pyridine or Et₃N in DCM 80-90% Similar to acylation.
N-Alkylation Alkyl Halides (R-Br, R-I) K₂CO₃ or Cs₂CO₃ in ACN/DMF 60-80% Risk of over-alkylation to quaternary salt.
Reductive Amination Aldehydes, Ketones NaBH(OAc)₃ or NaBH₃CN 70-90% Mild conditions, good functional group tolerance.

| Buchwald-Hartwig | Aryl Halides/Triflates | Pd catalyst, Ligand, Base | 70-85% | Requires inert atmosphere and anhydrous conditions. |

Advanced Strategy: C3-Functionalization via Ether Cleavage

For further diversification, the 3-propoxy group can be cleaved to unmask a 3-hydroxyazetidine. This hydroxyl group serves as a new synthetic handle for oxidation, esterification, or etherification reactions.

Rationale: Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of alkyl ethers. The lone pairs on the ether oxygen coordinate to the boron, weakening the C-O bond and facilitating cleavage by a bromide ion. The reaction is typically performed at low temperatures to control its reactivity.

Protocol 3: Cleavage of the Propyl Ether

Safety Warning: BBr₃ is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE).

Materials & Reagents:

Reagent MW ( g/mol ) Amount Moles (mmol)
1-Benzoyl-3-propoxyazetidine 219.28 500 mg 2.28
Boron Tribromide (1.0 M in DCM) 250.52 4.6 mL 4.6 (2.0 eq)
Dichloromethane (DCM, anhydrous) - 20 mL -

| Methanol (MeOH) | - | 10 mL | - |

Step-by-Step Procedure:

  • Dissolve 1-Benzoyl-3-propoxyazetidine (500 mg, 2.28 mmol) in anhydrous DCM (20 mL) in an oven-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1.0 M solution of BBr₃ in DCM (4.6 mL, 4.6 mmol) dropwise over 15 minutes.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol (10 mL) at 0 °C. This will produce HBr gas, ensure adequate ventilation.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (e.g., 50-80% Ethyl Acetate in Hexanes) to yield 1-Benzoyl-3-hydroxyazetidine.

Expected Outcome: A white solid. Yields are generally moderate to good (60-75%).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in N-acylation Incomplete neutralization of HCl salt. Hydrolysis of acyl chloride.Use a slight excess of base (2.2-3.0 eq). Ensure anhydrous conditions and reagents.
No reaction in Buchwald-Hartwig Catalyst/ligand is inactive. Insufficiently anhydrous conditions. Base is not strong enough.Use fresh catalyst/ligand. Thoroughly dry all glassware, solvents, and reagents. Use a strong base like NaOtBu or LHMDS.
Formation of quaternary salt in N-alkylation Alkylating agent is too reactive. Prolonged reaction time or high temp.Use 1.0-1.1 equivalents of the alkylating agent. Monitor the reaction closely by TLC/LC-MS and stop when starting material is consumed.
Incomplete ether cleavage Insufficient BBr₃. Reaction temperature too low.Increase equivalents of BBr₃ to 2.5-3.0. Allow the reaction to warm to room temperature after initial stirring at low temp.

Conclusion

This compound is a highly adaptable building block for medicinal and discovery chemistry. Through straightforward and scalable protocols for N-functionalization, including acylation, alkylation, and modern cross-coupling methods, a vast chemical space can be readily accessed. Furthermore, advanced strategies involving the manipulation of the C3-substituent unlock a secondary layer of diversification. The methods presented in this guide provide a solid foundation for researchers to leverage the unique structural and physicochemical properties of the azetidine scaffold in their drug design and development programs.

References

Analytical methods for quantifying 3-Propoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of 3-Propoxyazetidine Hydrochloride

Abstract

This comprehensive guide details robust and validated analytical methods for the precise quantification of this compound, a key heterocyclic building block in modern drug discovery and development.[1] Recognizing the critical need for accuracy and reliability in pharmaceutical research, this document provides detailed, step-by-step protocols for two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4] This note is intended for researchers, analytical scientists, and quality control professionals engaged in the synthesis, process development, and quality assessment of intermediates and active pharmaceutical ingredients (APIs).

Introduction: The Analytical Imperative for this compound

This compound is a versatile saturated heterocyclic amine that has gained significant attention as an intermediate in medicinal chemistry.[1] Its strained four-membered ring system and functional propoxy group make it an attractive scaffold for introducing unique three-dimensional character into novel therapeutic agents, particularly those targeting the central nervous system.[1]

The purity and concentration of such a critical starting material directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug substance. Therefore, access to reliable, accurate, and precise analytical methods for its quantification is not merely a procedural formality but a cornerstone of good science and manufacturing practice.[3][5] This guide provides two validated, field-proven methods to ensure the quality and consistency of this compound.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 897019-55-5[1]
Molecular Formula C₆H₁₃NO·HCl[1]
Molecular Weight 151.64 g/mol [1]
Appearance White solid[1]
Purity (Typical) ≥95-99%[1]
Storage Conditions 0-8 °C, Inert atmosphere[1]

The Foundation: Principles of Analytical Method Validation

To ensure that an analytical method yields trustworthy and consistent results, it must be validated.[3][4] Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3][5] The protocols described herein are designed to be validated according to ICH Q2(R2) guidelines, focusing on the following key parameters.[6]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Method 1: Quantification by Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power and sensitivity. For this compound, a reversed-phase method is ideal.

Causality of Method Design: As a small, polar, and basic compound (due to the secondary amine), its retention on a nonpolar stationary phase (like C18) can be challenging. The use of an ion-pairing agent is an option, but a more straightforward approach is to control the mobile phase pH. By maintaining a slightly acidic pH (e.g., pH 3-4), the azetidine nitrogen will be consistently protonated, ensuring a single, well-behaved ionic species that interacts reproducibly with the column and yields a sharp, symmetrical peak.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 5 µm) or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

  • Reference Standard: this compound of known purity (e.g., >99.5%).

Detailed Experimental Protocol

Step 1: Preparation of Mobile Phase

  • Mobile Phase A (Aqueous Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1.0 L of HPLC-grade water to make a 20 mM solution. Adjust the pH to 3.5 with dilute phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (100%).

Step 2: Preparation of Standard Solutions

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water (Diluent).

  • Working Standard Solutions: Perform serial dilutions of the Stock Standard Solution with the diluent to prepare a series of calibration standards. A typical range would be 5, 10, 25, 50, 100, and 150 µg/mL.

Step 3: Preparation of Sample Solution

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Further dilute this solution with the diluent to bring the theoretical concentration into the middle of the calibration range (e.g., dilute 1.0 mL to 20.0 mL for a target concentration of 50 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Step 4: Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
Run Time ~10 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
6.05050
7.0955
10.0955

Step 5: Data Analysis and Quantification

  • Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the curve. The correlation coefficient (r²) should be >0.999.

  • Inject the sample preparation(s).

  • Determine the concentration of the analyte in the sample solution using the calibration curve equation.

  • Calculate the final purity or assay of the this compound sample using the following formula: Assay (%) = (C_sample × V_dilution × P_std) / (W_sample × C_std_nominal) × 100 Where:

    • C_sample is the concentration from the curve (µg/mL)

    • V_dilution is the total dilution volume (mL)

    • P_std is the purity of the reference standard (%)

    • W_sample is the weight of the sample (µg)

    • C_std_nominal is the nominal concentration of the standard used for comparison

HPLC Method Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation A Prepare Mobile Phase (A: 20mM KH2PO4 pH 3.5) (B: ACN) F Set HPLC Conditions (C18, 1 mL/min, 210 nm) A->F B Prepare Standard Stock (1.0 mg/mL) D Create Calibration Curve Standards (5-150 µg/mL) B->D C Prepare Sample Stock (1.0 mg/mL) E Dilute Sample to Target Conc. (~50 µg/mL) C->E G Inject Standards & Build Calibration Curve (r² > 0.999) D->G H Inject Sample(s) E->H F->G G->H I Integrate Peak Area H->I J Calculate Concentration from Curve I->J K Calculate Final Assay (%) J->K

Caption: Workflow for HPLC-UV quantification of 3-Propoxyazetidine HCl.

Method 2: Quantification by ¹H qNMR Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method because the signal intensity is directly proportional to the number of nuclei responsible for the signal, allowing for quantification without the need for a specific reference standard of the analyte itself.[7][8] It relies on a certified internal standard of known purity and concentration.

Causality of Method Design: ¹H qNMR is ideal for a simple molecule like this compound. It allows for simultaneous confirmation of identity and quantification of purity. The key to accurate qNMR is selecting a suitable internal standard that has sharp signals in a region of the spectrum free from analyte signals and ensuring full relaxation of all nuclei by using a sufficiently long relaxation delay (D1). Maleic acid or dimethyl sulfone are excellent choices as internal standards.

Instrumentation, Reagents, and Materials
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended) with a high-precision sample tube.

  • Reagents:

    • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is preferred as the hydrochloride salt is highly soluble in water.

    • Certified Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (DMSO₂), with purity certified by a national metrology institute or traceable source.

  • Reference Standard: this compound of known purity (for identity confirmation).

Detailed Experimental Protocol

Step 1: Preparation of Internal Standard (IS) Stock Solution

  • Accurately weigh approximately 30 mg of the certified internal standard (e.g., Maleic Acid) into a 10 mL volumetric flask.

  • Record the exact weight (W_IS) and purity (P_IS).

  • Dissolve and dilute to the mark with D₂O. This creates a stock solution with a precisely known concentration.

Step 2: Sample Preparation

  • Accurately weigh approximately 10-15 mg of the this compound sample (W_analyte) into a vial.

  • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the Internal Standard Stock Solution to the vial.

  • Add an additional precise volume (e.g., 200 µL) of D₂O to ensure complete dissolution.

  • Vortex until the sample is fully dissolved.

  • Transfer the solution to a high-precision 5 mm NMR tube.

Step 3: NMR Data Acquisition

  • Tune and shim the spectrometer for optimal resolution and lineshape.

  • Acquire a quantitative ¹H NMR spectrum using the parameters below.

ParameterRecommended SettingRationale
Pulse Program Standard 1D pulse-acquire (e.g., zg30)Simple and robust for quantification.
Pulse Angle 30°Reduces saturation effects and allows for shorter relaxation delays compared to a 90° pulse.[8]
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: Ensures complete relaxation of all protons (both analyte and IS) for accurate integration. A delay of 30-60 seconds is recommended.
Acquisition Time (AQ) ≥ 3 secondsProvides sufficient digital resolution.
Number of Scans (NS) 16 to 64Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
Solvent Suppression If using D₂O, apply presaturation to suppress the residual HOD signal.

Step 4: Data Processing and Calculation

  • Apply a small line-broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Analyte Signal: The triplet corresponding to the -O-CH₂- protons (~3.5-4.0 ppm) is a good candidate.

    • IS Signal: For Maleic Acid, the singlet of the two vinyl protons (~6.3 ppm).

  • Calculate the purity of the this compound using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (W_IS / W_analyte) × P_IS

    Where:

    • I_analyte, I_IS = Integral values for the analyte and internal standard signals.

    • N_analyte, N_IS = Number of protons for the integrated signals (e.g., N_analyte=2 for the -O-CH₂- triplet; N_IS=2 for maleic acid).

    • MW_analyte, MW_IS = Molecular weights of the analyte (151.64) and internal standard.

    • W_analyte, W_IS = Weights of the analyte and internal standard.

    • P_IS = Purity of the internal standard (%).

qNMR Method Workflow Diagram

qNMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Calculation A Accurately Weigh Certified Internal Standard (IS) C Dissolve both in a precise volume of deuterated solvent (e.g., D₂O) A->C B Accurately Weigh Analyte B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Acquire Spectrum with Quantitative Parameters (Critical: Long D1 Delay) E->F G Process Data (FT, Phasing, Baseline Correction) F->G H Integrate Analyte & IS Signals G->H I Calculate Purity (%) using the qNMR Equation H->I

References

Application Notes and Protocols for the Formulation of 3-Propoxyazetidine Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in in vivo pharmacology and toxicology studies.

Introduction: A Strategic Approach to Formulation Development

The journey of a new chemical entity (NCE) from benchtop discovery to a potential therapeutic hinges on rigorous in vivo evaluation. A well-designed formulation is not merely a delivery vehicle; it is a critical determinant of a compound's pharmacokinetic profile, efficacy, and safety assessment. This guide provides a comprehensive, science-driven framework for the formulation of 3-Propoxyazetidine hydrochloride, a novel small molecule, for preclinical research.

As a hydrochloride salt of a substituted azetidine, this compound is anticipated to possess some degree of aqueous solubility. However, assuming properties without empirical data is a significant pitfall in preclinical development.[1] Therefore, this document eschews a one-size-fits-all template, instead advocating for a systematic, self-validating workflow. We will proceed from fundamental physicochemical characterization to the development of tailored formulations for common administration routes, ensuring that every experimental choice is underpinned by solid scientific rationale and data. This approach minimizes variability, enhances data reproducibility, and accelerates the critical path of your research.

Part 1: Foundational Physicochemical Characterization

Before any formulation can be rationally designed, the intrinsic properties of this compound must be thoroughly understood.[] These pre-formulation studies are the cornerstone of successful formulation development, providing the data needed to select appropriate vehicles and predict in vivo performance.[3][4]

Workflow for Physicochemical Profiling

The initial characterization phase is a systematic investigation into the compound's solubility, ionization behavior, lipophilicity, and stability.

G cluster_0 Phase 1: Pre-Formulation Characterization API_Received API Received (3-Propoxyazetidine HCl) Solubility Aqueous Solubility (pH-solubility profile) API_Received->Solubility pKa pKa Determination API_Received->pKa LogP Lipophilicity (LogP/LogD) Determination API_Received->LogP Stability Solution Stability (pH, Temp, Light) Solubility->Stability pKa->Stability API_Profiled Complete API Physicochemical Profile LogP->API_Profiled Stability->API_Profiled G cluster_1 Phase 2: Formulation & Vehicle Selection Solubility_Data Aqueous Solubility Data (from Part 1) Check_Solubility Is Required Dose Soluble in Simple Aqueous Vehicle? Solubility_Data->Check_Solubility Dose_Req Required Dose (mg/kg) Dose_Req->Check_Solubility Simple_Aqueous Formulate in Saline or Buffered Solution (e.g., PBS) Check_Solubility->Simple_Aqueous Yes Complex_Formulation Explore Solubilization Enhancement Strategies Check_Solubility->Complex_Formulation No Co_Solvent Co-solvent System (e.g., PEG, Propylene Glycol) Complex_Formulation->Co_Solvent Surfactant Surfactant System (e.g., Polysorbate 80) Complex_Formulation->Surfactant Cyclodextrin Complexation (e.g., HP-β-CD) Complex_Formulation->Cyclodextrin Suspension Suspension Formulation (e.g., with CMC, Methylcellulose) Complex_Formulation->Suspension

References

Troubleshooting & Optimization

Improving yield and purity of 3-Propoxyazetidine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Propoxyazetidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. As a key intermediate in medicinal chemistry, particularly for developing novel therapeutics, achieving high yield and purity is paramount.[1][2] This guide provides in-depth, experience-driven answers to troubleshoot common issues and clarifies the rationale behind key procedural steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions to get your experiment back on track.

Q1: My yield is consistently low in the Williamson etherification step when converting N-Boc-3-hydroxyazetidine to N-Boc-3-propoxyazetidine. What's going wrong?

A: Low yield in this step almost always points to one of three issues: incomplete deprotonation of the starting alcohol, suboptimal reaction conditions, or side reactions.

The Williamson ether synthesis relies on the complete formation of a nucleophilic alkoxide from the alcohol of N-Boc-3-hydroxyazetidine. This alkoxide then attacks the electrophilic propyl halide. If deprotonation is incomplete, you are left with unreacted starting material.

Potential Causes & Solutions:

  • Insufficiently Strong Base: The pKa of a secondary alcohol is ~17. A base must be strong enough to deprotonate it irreversibly. Weaker bases like K₂CO₃ or Na₂CO₃ are often insufficient.

    • Solution: Use a strong base such as Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu). NaH is highly effective as it generates hydrogen gas, driving the reaction to completion.

  • Incorrect Solvent: The solvent must be aprotic to avoid reacting with the strong base and must be able to dissolve the starting materials.

    • Solution: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. Ensure the solvent is truly anhydrous, as water will quench the base and the alkoxide.

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: After the initial deprotonation (which can be done at 0 °C to room temperature), heating the reaction mixture to 50-60 °C upon addition of the propyl halide can significantly increase the reaction rate without promoting significant side reactions.

Troubleshooting Flowchart for Low Etherification Yield

G start Low Yield in Etherification Step cause1 Incomplete Deprotonation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 sol1 Use Stronger Base (e.g., NaH, KOtBu) cause1->sol1 sol2 Use Anhydrous Polar Aprotic Solvent (THF, DMF) cause2->sol2 sol3 Increase Reaction Temperature (50-60°C) cause2->sol3 sol4 Use High-Purity Propyl Halide cause3->sol4

Caption: Troubleshooting logic for low etherification yield.

Q2: I see two major spots on my TLC after the N-Boc deprotection step. Why is the reaction incomplete?

A: Incomplete removal of the tert-butoxycarbonyl (Boc) protecting group is a frequent issue, typically caused by insufficient acid strength or quantity, or deactivation of the acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation.

Potential Causes & Solutions:

  • Inappropriate Acidic Conditions: While various acids can remove a Boc group, the choice of acid and solvent is critical for efficiency.[3]

    • Trifluoroacetic Acid (TFA): A 20-50% solution of TFA in Dichloromethane (DCM) is highly effective and reactions are often complete within 1-2 hours at room temperature.[4] The main drawback is that TFA can be difficult to remove completely.

    • HCl in Dioxane/Ether: A 4M solution of HCl in dioxane is a very common and effective reagent.[5] It provides the final hydrochloride salt directly after workup, which can be advantageous. However, the reaction can sometimes be slower than with TFA.

  • Insufficient Equivalents of Acid: The Boc-protected amine is basic and will consume one equivalent of acid. You need a catalytic amount of acid in excess of this to drive the cleavage reaction.

    • Solution: Ensure you are using a significant excess of acid. For TFA, the solvent itself is the acid reagent. For HCl in dioxane, using it as the reaction solvent ensures a large excess.

  • Short Reaction Time or Low Temperature: Some deprotections can be sluggish at 0 °C or room temperature.

    • Solution: Monitor the reaction by TLC. If it stalls, allow it to stir longer at room temperature or warm gently to 40-50 °C.

Reagent SystemTypical ConditionsProsCons
TFA / DCM 20-50% TFA in DCM, RT, 1-3hFast, reliable, clean reactionTFA is corrosive and hard to remove
4M HCl in Dioxane Use as solvent, RT, 2-12hProduct precipitates as HCl saltCan be slower, dioxane is a peroxide former
Acetyl Chloride / Methanol In situ generation of HCl, RTMild, effectiveIntroduces other reagents
Q3: My final product, this compound, is an oil or a sticky solid, not a crystalline powder. How can I induce crystallization?

A: The hydrochloride salts of small amines are often hygroscopic and can be challenging to crystallize, especially if trace impurities are present. The "oiling out" phenomenon occurs when the product separates from the solution as a liquid phase rather than a solid crystalline lattice.

Potential Causes & Solutions:

  • Presence of Water: Even trace amounts of water can inhibit crystallization and lead to a hygroscopic, oily product.

    • Solution: Ensure all steps post-deprotection are anhydrous. Use anhydrous solvents (e.g., diethyl ether, ethyl acetate, isopropanol) for the salt formation and crystallization. Use a source of anhydrous HCl, such as a solution of HCl in dioxane or isopropanol.

  • Incorrect Crystallization Solvent: The choice of solvent is critical for inducing crystallization. You need a solvent system where the free base is soluble but the hydrochloride salt is sparingly soluble.

    • Solution: A common technique is to dissolve the crude free base in a minimal amount of a solvent in which it is soluble (like isopropanol or ethyl acetate) and then add an "anti-solvent" in which the salt is insoluble (like diethyl ether or heptane) dropwise until turbidity is observed. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide nucleation sites.

  • Residual Impurities: Impurities can act as "crystal poisons," disrupting the formation of a regular crystal lattice.

    • Solution: If crystallization fails, purify the free base first. After the aqueous workup following deprotection, you will have the free 3-propoxyazetidine. This can be purified by silica gel column chromatography (using a mobile phase such as DCM/Methanol with a small amount of ammonium hydroxide) before attempting the salt formation again.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic pathway for this compound?

A: The most common and robust synthesis starts from commercially available 1-N-Boc-3-hydroxyazetidine.[6] The pathway involves three key steps:

  • Williamson Ether Synthesis: The hydroxyl group of 1-N-Boc-3-hydroxyazetidine is deprotonated with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF), followed by alkylation with a propyl halide (e.g., 1-bromopropane) to form N-Boc-3-propoxyazetidine.

  • Acid-Mediated Deprotection: The Boc protecting group is removed using a strong acid, such as TFA in DCM or HCl in dioxane, to yield the free amine, 3-propoxyazetidine.[7]

  • Salt Formation: The free amine is treated with anhydrous hydrochloric acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to precipitate the final product, this compound.[8]

Overall Synthetic Workflow

G A 1-N-Boc-3-hydroxyazetidine B N-Boc-3-propoxyazetidine A->B 1. NaH, THF 2. 1-Bromopropane C 3-Propoxyazetidine (Free Base) B->C 4M HCl in Dioxane or TFA/DCM D 3-Propoxyazetidine HCl (Final Product) C->D Anhydrous HCl in Ether/EtOAc

Caption: Recommended three-step synthesis pathway.

Q2: What analytical methods are recommended to assess the purity and identity of the final product?

A: A combination of spectroscopic and chromatographic methods should be used to confirm the structure and assess the purity of this compound.

MethodPurposeExpected Observations
¹H NMR Structural Confirmation & PurityConfirm the presence of propyl group (triplet, sextet, triplet), azetidine ring protons, and the absence of the Boc group (singlet at ~1.4 ppm). Integration should match the expected proton count.
¹³C NMR Structural ConfirmationConfirm the number of unique carbons in the molecule.
LC-MS Purity Assessment & Mass ConfirmationA single major peak on the chromatogram indicates high purity. The mass spectrum should show the [M+H]⁺ ion for the free base (C₆H₁₃NO).
FT-IR Functional Group AnalysisPresence of N-H stretches (as ammonium salt) around 2400-2800 cm⁻¹ (broad), C-O-C stretch around 1100 cm⁻¹. Absence of the Boc carbonyl stretch (~1690 cm⁻¹).
Melting Point Purity IndicatorA sharp melting point range indicates high purity. Compare with literature values.

Official pharmacopeias provide standard methods for analyzing hydrochloride salts, which can be adapted for research purposes.[9]

Q3: What are the best storage conditions for this compound?

A: this compound is often a hygroscopic solid. Proper storage is crucial to maintain its integrity.

  • Temperature: Store at 2-8 °C.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and air.

  • Container: Use a tightly sealed container. For long-term storage, consider sealing the container with paraffin film.

References

Overcoming solubility issues of 3-Propoxyazetidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Propoxyazetidine Hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this versatile building block in organic solvents. We will explore the physicochemical reasons behind these challenges and provide systematic, actionable guidance to overcome them in your experimental work.

Section 1: Understanding the Solubility Profile of this compound

Before troubleshooting, it's critical to understand the molecule's inherent properties. This compound (C₆H₁₃NO·HCl) is an amine salt. Its structure dictates its solubility behavior.

  • Ionic Nature: As a hydrochloride salt, the molecule exists as an ion pair in its solid (crystalline) state. This ionic character means it has a high lattice energy, a significant barrier that must be overcome by solvent-solute interactions. This is why it is readily soluble in water but challenging to dissolve in many organic solvents[1][2][3].

  • Polarity: The molecule possesses a polar azetidine ring and a protonated amine, making it highly polar. According to the principle of "like dissolves like," polar solvents are required to effectively solvate these charged species through strong dipole-dipole or ion-dipole interactions[4].

  • Hydrogen Bonding: The protonated nitrogen (N-H+) is a strong hydrogen bond donor. Solvents that are effective hydrogen bond acceptors (like alcohols or DMSO) will better stabilize the molecule in solution.

  • Nonpolar Moiety: The propoxy group (–O–CH₂CH₂CH₃) introduces a small, nonpolar aliphatic character. While minor, this feature can be exploited with certain co-solvents.

Given these features, solubility issues arise when attempting to use solvents that lack the necessary polarity or hydrogen-bonding capabilities to overcome the compound's crystal lattice energy.

Section 2: Systematic Protocol for Solubility Determination

Direct, quantitative solubility data for this compound is not extensively published. Therefore, a systematic in-lab assessment is the most reliable approach. This protocol provides a structured method to determine solubility qualitatively and semi-quantitatively.

Experimental Workflow: Solubility Screening

Below is a step-by-step workflow for screening solvents.

G cluster_prep Preparation cluster_test Testing at Room Temperature (RT) cluster_heat Heating Protocol (if needed) cluster_classify Classification prep1 Weigh 10 mg of 3-Propoxyazetidine HCl into a 4 mL vial prep2 Select a panel of representative solvents (see Table 1) add_solvent Add 0.1 mL of solvent (yields 100 mg/mL) prep2->add_solvent vortex Vortex for 2 min add_solvent->vortex observe Observe for dissolution vortex->observe decision_rt Fully Dissolved? observe->decision_rt add_more Incrementally add solvent (0.1, 0.3, 0.5 mL) to determine solubility decision_rt->add_more No soluble Soluble decision_rt->soluble Yes heat Heat vial to 50°C for 10 min add_more->heat Still not dissolved at 10 mg/mL add_more->soluble Dissolves at >10 mg/mL observe_heat Observe for dissolution heat->observe_heat decision_heat Fully Dissolved? observe_heat->decision_heat sparingly Sparingly Soluble decision_heat->sparingly Yes insoluble Insoluble decision_heat->insoluble No

Caption: Workflow for systematic solubility assessment.

Illustrative Solubility Data

The following table provides an example of the data you might generate using the protocol above. It categorizes common organic solvents based on their properties and predicts the likely solubility of this compound.

Solvent ClassExample SolventPolarity IndexH-BondingPredicted SolubilityRationale & Comments
Polar Protic Methanol (MeOH)5.1Donor/AcceptorSoluble Excellent H-bonding and high polarity effectively solvate the salt.
Ethanol (EtOH)4.3Donor/AcceptorSoluble Slightly less polar than MeOH, but generally a very good solvent for HCl salts[5].
Isopropanol (IPA)3.9Donor/AcceptorModerately Soluble Often used for recrystallization as solubility is lower than in MeOH/EtOH[5].
Polar Aprotic DMSO7.2AcceptorHighly Soluble Very high polarity makes it an excellent, though often impractical, solvent[6][7].
Acetonitrile (ACN)5.8AcceptorSlightly Soluble High polarity but weaker H-bond acceptor. May require heating.
Tetrahydrofuran (THF)4.0AcceptorInsoluble/Very Slightly Soluble Insufficient polarity to overcome lattice energy for the salt form[8].
Chlorinated Dichloromethane (DCM)3.1NoneInsoluble Lacks H-bonding and has insufficient polarity.
Nonpolar Toluene2.4NoneInsoluble "Like dissolves like" principle predicts poor solubility[9].
Diethyl Ether (Et₂O)2.8AcceptorInsoluble Often used as an anti-solvent to precipitate amine HCl salts[5][10].
Ethyl Acetate (EtOAc)4.4AcceptorInsoluble Used as a wash solvent to remove nonpolar impurities from HCl salts[5].

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Question 1: I added my solvent, and the solid turned into a sticky, oily gum instead of dissolving. What is happening and how do I fix it?

Answer: This phenomenon, known as "oiling out," occurs when the solute melts or when a solvent is not quite powerful enough to achieve full dissolution, resulting in a highly concentrated, liquid phase of the solute. It is common with salts that are hygroscopic or when using solvents that are borderline for solubility[11].

  • Cause: The solvent can solvate the outer layer of the solid, but lacks the energy to break down the entire crystal lattice. The resulting solvated complex has a lower melting point than the original solid.

  • Troubleshooting Steps:

    • Add a Co-Solvent: Introduce a small amount (5-10% v/v) of a stronger, miscible solvent. For example, if your compound oiled out in isopropanol, add a small amount of methanol to increase the overall polarity and hydrogen-bonding capability of the solvent system.

    • Increase Temperature: Gently warming the mixture can provide the energy needed to break the lattice and achieve full dissolution. Be cautious, as some compounds may degrade at higher temperatures.

    • Increase Dilution: Add more of the primary solvent. The issue may be that you are simply above the saturation point.

Question 2: My reaction requires a nonpolar solvent like Toluene, but this compound is completely insoluble. How can I run my reaction?

Answer: This is a classic challenge. You cannot dissolve a polar salt directly in a nonpolar solvent. The solution is to modify the compound in situ or use a phase-transfer catalyst.

  • Option A: In-Situ Free-Basing (Recommended) The most common and effective strategy is to convert the hydrochloride salt back to its neutral, "freebase" form just before or during the reaction. The freebase is significantly less polar and will be soluble in a wider range of organic solvents.

    • Protocol: Suspend the this compound in your reaction solvent (e.g., Toluene, THF, DCM).

    • Add 1.1 to 1.5 equivalents of a non-nucleophilic, organic-soluble base. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA)[12].

    • Stir the mixture at room temperature for 15-30 minutes. The freebase will form and dissolve into the organic solvent, leaving behind the insoluble triethylamine hydrochloride or DIPEA hydrochloride salt.

    • The byproduct salt usually does not interfere with subsequent reactions, but it can be filtered off if necessary.

  • Option B: Phase-Transfer Catalysis (PTC) For certain reactions, a phase-transfer catalyst can be used to carry the polar, ionic reactant into the organic phase. This is more complex and less common for this specific application but is a valid strategy in heterogeneous systems.

G start Need to use nonpolar solvent? suspend Suspend HCl salt in nonpolar solvent (e.g., Toluene, DCM) start->suspend add_base Add 1.1 eq. of tertiary amine base (TEA, DIPEA) suspend->add_base stir Stir at RT for 15-30 min add_base->stir observe Observe dissolution of starting material and precipitation of byproduct salt stir->observe proceed Proceed with reaction. Freebase is now soluble. observe->proceed

Caption: Decision workflow for using the compound in nonpolar solvents.

Question 3: I dissolved the compound in methanol with heating, but it crashed out of solution upon cooling. How can I keep it dissolved?

Answer: This indicates that you created a supersaturated solution and the compound's solubility is highly temperature-dependent in that solvent.

  • Cause: The thermal energy helped overcome the lattice energy, but at a lower temperature, the solvent can no longer support that concentration of solute[4].

  • Solutions:

    • Use a Stronger Solvent: Switch to a solvent in which the compound is more soluble at room temperature, such as DMSO or a different alcohol.

    • Work with a Slurry: If the subsequent step can tolerate a heterogeneous mixture, you may not need full dissolution. Many reactions proceed effectively in a slurry, where a small amount of dissolved material reacts and is replenished as more solid dissolves (Le Chatelier's principle).

    • Use a Co-Solvent System: Prepare a solvent mixture. For instance, a 9:1 mixture of Isopropanol:Methanol might keep the compound in solution at room temperature where pure isopropanol would not.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the best all-around starting solvent for screening reactions?

    • A: For initial screening where solubility is the main concern, Methanol or Ethanol are excellent starting points due to their high polarity and hydrogen bonding capabilities[5].

  • Q: Is this compound hygroscopic?

    • A: Yes, small molecule amine hydrochlorides are often hygroscopic[2][11][13]. It is crucial to store the compound in a desiccator and handle it in a dry environment to prevent water absorption, which can alter its physical properties and solubility behavior.

  • Q: Can I use an inorganic base like NaOH or K₂CO₃ to freebase the compound?

    • A: While possible, it is generally not recommended for use in anhydrous organic solvents. These bases are poorly soluble in most organic solvents, leading to a slow, heterogeneous, and often incomplete reaction. They are best used if you are performing a liquid-liquid extraction from an aqueous phase. For direct use in organic media, an organic-soluble base like TEA is far superior[12].

  • Q: Will residual solvents from the synthesis affect solubility?

    • A: Yes. The presence of residual manufacturing solvents can act as impurities, potentially affecting crystallinity and, consequently, the dissolution properties of the bulk drug substance[8]. If you suspect this is an issue, purifying the salt by recrystallization from a suitable solvent (like isopropanol or an ethanol/ether system) may be necessary[5].

References

Managing hygroscopicity of 3-Propoxyazetidine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for 3-Propoxyazetidine hydrochloride. As a valued building block in contemporary drug discovery and organic synthesis, its unique structural motifs offer immense potential. However, its utility is intrinsically linked to its purity and integrity, which can be compromised by its hygroscopic nature. Amine hydrochloride salts, by their nature, have an affinity for atmospheric moisture, and this compound is no exception. This guide is engineered to move beyond mere procedural instructions; it aims to provide you, the research professional, with the causal understanding and validated protocols necessary to manage its hygroscopicity effectively, ensuring the reproducibility and success of your experimental outcomes.

This document is structured as a dynamic troubleshooting and FAQ resource. We will address the common, and often subtle, challenges encountered when handling this reagent—from receiving and storage to precise measurement and reaction setup. Our goal is to empower you with the expertise to anticipate and mitigate moisture-related issues, thereby safeguarding the fidelity of your research.

Frequently Asked Questions (FAQs)

Q1: I've just received my shipment of this compound. What are the immediate steps for proper storage?

A1: Immediate and correct storage is the first line of defense against moisture contamination. Upon receipt, visually inspect the container seal for any breaches that may have occurred during transit.

  • Primary Storage: The compound should be stored in a cool, dry place, ideally between 0-8°C as recommended for many azetidine derivatives.[1] It is critical to store it under an inert atmosphere (Argon or Nitrogen). The original container, if properly sealed by the manufacturer, is designed for this purpose.

  • Secondary Containment: For long-term storage, place the manufacturer's sealed bottle inside a larger, airtight secondary container, such as a desiccator cabinet or a sealed bag with a desiccant. This provides an additional barrier against ambient humidity.[2]

  • Acclimatization is Key: Before opening a refrigerated container, it is imperative to allow it to warm to ambient room temperature. This process can take 60-90 minutes. Opening a cold container will cause atmospheric moisture to condense on the cold powder, immediately compromising the material.

Q2: My this compound appears clumpy and difficult to handle. What causes this and is it still usable?

A2: Clumping or "bricking" is a classic physical manifestation of moisture absorption by a hygroscopic powder. The hydrochloride salt interacts with water molecules from the air, causing the fine particles to agglomerate.

  • Causality: The polar nature of the amine salt and the presence of the hydrochloride make the molecule susceptible to forming hydrogen bonds with water. This initial surface adsorption can lead to the formation of hydrates and, in significant exposures, partial deliquescence where the solid begins to dissolve in the absorbed water.

  • Usability Assessment: The material may still be usable, but with critical caveats. The primary issue is the unknown water content, which will lead to significant errors in molar calculations. If you must use the material, it is essential to first determine the precise water content using a method like Karl Fischer titration.[3][4][5] Simply breaking up the clumps does not remove the absorbed water.[2]

  • Recommendation: For applications requiring high precision and anhydrous conditions, it is strongly recommended to use a fresh, unopened bottle of the reagent.

Q3: What is the most accurate way to weigh this compound? I'm noticing the weight drifting on the analytical balance.

A3: A drifting weight on an analytical balance is a tell-tale sign of a hygroscopic substance actively absorbing moisture from the air.[6] To achieve an accurate measurement, speed and environmental control are paramount.

  • Controlled Environment: The gold standard for weighing highly hygroscopic materials is to use a glove box with a controlled inert atmosphere (low humidity and oxygen).[7] If a glove box is unavailable, a glove bag can be a more accessible alternative.

  • Rapid Weighing Protocol: If working on an open bench, the following rapid procedure is recommended:

    • Allow the reagent container to equilibrate to room temperature before opening.

    • Use a clean, dry weighing vessel (a small, tared vial with a cap is ideal).

    • Minimize the time the primary container is open. Open it, quickly remove an approximate amount of the solid, and immediately reseal the container tightly.[2]

    • Place your sample in the tared vial on the balance, close the balance doors, and record the weight as soon as it stabilizes. The key is to work swiftly to minimize exposure time.

  • "Weighing by Difference": An effective technique is to add the compound to a pre-weighed, sealed vial. After adding the compound, reseal the vial and weigh it. Then, transfer the required amount directly into your reaction vessel and re-weigh the vial. The difference in weight is the amount of compound transferred. This minimizes the compound's exposure on an open weigh boat.

Troubleshooting Guide

Problem 1: Inconsistent Reaction Yields or Stalled Reactions
  • Symptom: You are running a reaction where this compound is a key reagent, and you are observing inconsistent yields or failure for the reaction to proceed to completion, despite using the same protocol.

  • Underlying Cause: The most probable culprit is unaccounted-for water in your reagent. Water can interfere with many common organic reactions, particularly those involving organometallics, strong bases, or water-sensitive catalysts. The absorbed moisture alters the actual molar amount of the reagent being added, leading to incorrect stoichiometry.

  • Troubleshooting & Solution:

    • Quantify the Water Content: The most definitive way to diagnose this issue is to measure the water content of your this compound stock using Karl Fischer titration.[3][5][8] This will give you a precise percentage of water by weight.

    • Adjust Molar Calculations: If the water content is significant, you can adjust your calculations to account for it. For example, if the material is found to be 5% water by mass, you will need to weigh out 1.05g of the hydrated material to get 1.00g of the active compound.

    • Use a Fresh Reagent: The most reliable solution is to discard the suspect reagent and open a new, properly stored bottle for all subsequent reactions.

Problem 2: Difficulty in Achieving Complete Dissolution in Aprotic Solvents
  • Symptom: The this compound is not fully dissolving in a non-polar, aprotic solvent (e.g., Dichloromethane, THF) where it is expected to be soluble.

  • Underlying Cause: While the propoxy group enhances solubility, significant moisture absorption can alter the compound's physical properties.[1] The presence of water can create a more polar microenvironment around the solid particles, hindering their interaction with a non-polar solvent. In extreme cases, the material may form a gummy paste rather than dissolving cleanly.

  • Troubleshooting & Solution:

    • Solvent Check: First, ensure your solvent is truly anhydrous. Use a freshly dried solvent from a solvent purification system or a recently opened bottle of anhydrous solvent.

    • Gentle Heating & Sonication: Gentle warming and sonication can sometimes aid in the dissolution of stubborn solids. However, be cautious not to heat to a point that could degrade the compound or your solvent.

    • Reagent Integrity: As with yield issues, the most likely cause is compromised reagent. Test the water content via Karl Fischer titration. If the water content is high, the reagent should be considered suspect for applications requiring anhydrous conditions.

Experimental Protocols & Data

Protocol 1: Standard Operating Procedure for Weighing

This protocol is designed for weighing on an open-bench analytical balance, prioritizing speed and minimal exposure.

  • Preparation: Place the sealed container of this compound and all necessary tools (spatulas, weigh boat/vial) next to the analytical balance. Allow the reagent container to equilibrate to room temperature for at least 60 minutes.

  • Tare: Place your weighing vessel (a small vial with a cap is recommended over open paper) on the balance and tare the weight.

  • Dispense: Briefly open the main reagent container. Using a clean, dry spatula, quickly transfer a small amount of the solid to the tared vial. Immediately and securely reseal the main container.

  • Measure: Place the vial back on the balance, close the draft shield doors, and record the weight as soon as the reading stabilizes. Do not wait for it to stop drifting upwards.

  • Transfer: Immediately cap the weighing vial and proceed to your dissolution or reaction setup.

Protocol 2: Water Content Determination via Volumetric Karl Fischer Titration

This protocol provides a general workflow for quantifying water content. Specific instrument parameters should be optimized based on your equipment.

  • Instrument Preparation: Prepare the Karl Fischer titrator, ensuring the titration vessel is filled with fresh, anhydrous Karl Fischer solvent (e.g., methanol-based). Run a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift rate is achieved.

  • Sample Preparation: In a controlled environment (low humidity or in a glove bag), accurately weigh approximately 50-100 mg of this compound into a gas-tight syringe or a dried sample vial.

  • Sample Introduction: Unseal the titration vessel's sample port and quickly introduce the weighed sample. Reseal the port immediately.

  • Titration: Start the titration. The instrument will add the Karl Fischer reagent (containing iodine) until all the water in the sample has reacted.[1]

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known titer. The result is typically expressed as a percentage or in parts per million (ppm).

ParameterRecommended ConditionRationale
Storage Temperature 0-8 °CSlows potential degradation pathways.[1]
Storage Atmosphere Inert Gas (Argon, N₂)Prevents exposure to atmospheric moisture and oxygen.
Weighing Environment Glove Box (<10% RH)Minimizes moisture absorption for highest accuracy.[7]
Water Content Analysis Karl Fischer TitrationGold standard for accurate and specific water quantification.[1][5]

Visual Workflow Diagrams

Workflow for Handling Hygroscopic Reagents

G cluster_0 Storage & Preparation cluster_1 Weighing cluster_2 Application cluster_3 Troubleshooting Loop Storage Store in Cool, Dry, Inert Atmosphere Acclimate Acclimate Container to Room Temp (60+ min) Storage->Acclimate Before Use Weigh Weigh Rapidly in Controlled Environment (e.g., Glove Box) Acclimate->Weigh Seal Immediately Reseal Primary Container Weigh->Seal Dissolve Dissolve Immediately in Anhydrous Solvent Seal->Dissolve Problem Inconsistent Results? Dissolve->Problem KF_Titration Perform Karl Fischer Titration to Quantify H2O Problem->KF_Titration Yes KF_Titration->Weigh Adjust Mass Calculation

Caption: Recommended workflow from storage to use for hygroscopic compounds.

Decision Tree for Suspect Reagent

G Start Reagent exhibits clumping, weight drift, or poor solubility CheckAnhydrous Is the reaction strictly anhydrous? Start->CheckAnhydrous KFT Determine Water Content via Karl Fischer Titration CheckAnhydrous->KFT Yes UseAqueous Proceed with caution (for aqueous reactions) CheckAnhydrous->UseAqueous No Adjust Can stoichiometry be adjusted for water content? KFT->Adjust Discard Discard and use a new reagent Adjust->Discard No UseAdjusted Use reagent and adjust mass accordingly Adjust->UseAdjusted Yes

Caption: Decision-making process for a potentially compromised hygroscopic reagent.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions with 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-Propoxyazetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Azetidines are prized for their ability to introduce rigid, three-dimensional structure into molecules, often improving potency and pharmacokinetic properties. However, the inherent ring strain that makes them synthetically useful also renders them susceptible to specific, sometimes unexpected, side reactions.[1][2]

This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common and complex issues encountered during your experiments.

Part 1: Foundational Knowledge: Handling, Stability, and Reaction Setup

This section addresses the most common preliminary questions regarding the stability and handling of this compound, which are often the root cause of downstream issues.

Q1: I'm starting a new project. What are the essential storage and handling precautions for this compound?

Answer: Proper handling from the moment you receive the reagent is critical to ensure its integrity. This compound is a salt, which enhances its shelf-life compared to the free base. However, it is hygroscopic and requires careful handling.

Core Recommendations:

  • Storage: Store the reagent in its original, tightly sealed container in a cool, dry place, preferably in a desiccator.[3][4] Protect it from moisture and light. Long-term storage at 2-8°C is recommended.

  • Handling: Always handle the solid in an inert atmosphere (e.g., a glovebox with nitrogen or argon) or, for brief periods, in a low-humidity environment.[4] Use dry, clean spatulas and glassware. Avoid leaving the container open to the atmosphere.

  • Dissolution: When preparing a stock solution, use anhydrous solvents. The stability of the compound in solution is highly dependent on the solvent and pH.[5]

Q2: Before starting my reaction, I ran a quality control check (NMR/LC-MS) and my starting material appears impure or degraded. What could have happened?

Answer: Apparent degradation of the starting material is typically due to improper storage or handling, leading to hydrolysis or oligomerization.

Root Cause Analysis:

  • Moisture Exposure: As a hydrochloride salt, the compound is hygroscopic. Absorbed water can facilitate hydrolysis or other degradation pathways over time.

  • Free-Basing on Storage: If the material was inadvertently exposed to basic conditions (e.g., vapors from other containers in a poorly ventilated storage cabinet) and then moisture, the resulting free amine is less stable and can oligomerize.

  • Cross-Contamination: Using unclean glassware or spatulas can introduce impurities that catalyze degradation.

Troubleshooting Workflow:

start Impurity Detected in Starting Material check_storage Review Storage Conditions (Temp, Humidity, Seal) start->check_storage check_handling Review Handling Technique (Inert atm, Dry Glassware) start->check_handling re_purify Re-purify Material (e.g., Recrystallization) check_storage->re_purify Conditions Suboptimal proceed Proceed with Reaction Using Verified Pure Material check_storage->proceed Conditions Optimal check_handling->re_purify Contamination Possible check_handling->proceed Technique Correct new_lot Procure a New Lot of Starting Material re_purify->new_lot Purification Fails re_purify->proceed Purification Successful cluster_0 N-Acylation (Desired Path) cluster_1 Side Reaction: Ring Opening Azetidine Azetidine N-Acyl Azetidine N-Acyl Azetidine Azetidine->N-Acyl Azetidine RCOCl, Et3N Azetidinium Ion Azetidinium Ion N-Acyl Azetidine->Azetidinium Ion + H+ Ring-Opened Product Ring-Opened Product Azetidinium Ion->Ring-Opened Product + H2O (Nucleophile)

References

Technical Support Center: Optimization of Reaction Conditions for 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of 3-Propoxyazetidine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges associated with the synthesis of this valuable building block. The inherent ring strain of the azetidine core presents unique synthetic hurdles that require careful control of reaction parameters.[1][2] This guide explains the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Overall Synthetic Workflow

The synthesis of this compound is typically achieved in a three-step sequence starting from a commercially available, nitrogen-protected 3-hydroxyazetidine. The general workflow involves O-alkylation, deprotection, and salt formation.

Synthetic Workflow Start N-Boc-3-hydroxyazetidine Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 1-iodopropane, Base Intermediate N-Boc-3-propoxyazetidine Step1->Intermediate Step2 Step 2: Deprotection (Acid-mediated) Intermediate->Step2 HCl or TFA Freebase 3-Propoxyazetidine Step2->Freebase Step3 Step 3: Salt Formation Freebase->Step3 HCl in solvent Product 3-Propoxyazetidine Hydrochloride Step3->Product

Caption: General 3-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, organized by reaction step.

Step 1: O-Alkylation (Williamson Ether Synthesis)

The core of this synthesis is the formation of the ether linkage via a Williamson ether synthesis, which involves the deprotonation of the hydroxyl group followed by an SN2 reaction with an alkyl halide.[3][4]

Q1: My O-alkylation reaction shows low conversion or is very slow. What are the primary causes?

A1: Low conversion is a frequent issue and can typically be traced to three factors: the base, the solvent, or the leaving group on your propylating agent.

  • Inefficient Deprotonation: The pKa of the hydroxyl group on N-Boc-3-hydroxyazetidine is similar to that of a typical secondary alcohol. A sufficiently strong base is required for complete deprotonation to form the more nucleophilic alkoxide. Weak bases like K₂CO₃ may lead to slow or incomplete reactions. Sodium hydride (NaH) is a common and effective choice.[5]

  • Solvent Choice: The SN2 reaction is highly dependent on the solvent. Polar aprotic solvents such as DMF, DMSO, or THF are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its reactivity.[6] Protic solvents like ethanol or water will slow the reaction down considerably.

  • Leaving Group Reactivity: The reactivity order for alkyl halides in SN2 reactions is I > Br > Cl. If you are using 1-chloropropane, consider switching to 1-bromopropane or, ideally, 1-iodopropane for a significantly faster reaction.

Q2: I'm observing significant side products and my yield of the desired N-Boc-3-propoxyazetidine is low. What are the likely side reactions?

A2: Due to the strained nature of the azetidine ring, side reactions can compete with the desired O-alkylation.[1][7]

  • Ring Opening: The azetidine ring is susceptible to cleavage by nucleophiles, especially under harsh conditions (e.g., high temperatures).[1] The alkoxide intermediate itself or other nucleophiles present can attack a methylene carbon of the ring, leading to acyclic amine derivatives. To mitigate this, use the mildest effective conditions, such as running the reaction at 0 °C to room temperature.

  • Elimination: While less common with a primary alkyl halide like 1-iodopropane, using a more hindered base or higher temperatures could potentially lead to elimination reactions.

  • Protecting Group Instability: While the Boc group is generally stable to the basic conditions of the Williamson ether synthesis, extremely harsh conditions could compromise it.

Q3: How do I choose the optimal base and solvent combination for the O-alkylation step?

A3: The optimal combination enhances the nucleophilicity of the hydroxyl group while minimizing side reactions. A strong, non-nucleophilic base in a polar aprotic solvent is the standard approach.

BaseRecommended Solvent(s)Typical TemperatureKey Considerations
Sodium Hydride (NaH) THF, DMF0 °C to RTHighly effective. Generates H₂ gas, so the reaction must be run under an inert atmosphere (N₂ or Ar) and with proper venting. NaH is often supplied as a mineral oil dispersion, which can be washed away with hexane before use if desired.[5]
Potassium Hydride (KH) THF, DMF0 °C to RTMore reactive than NaH, may offer improved yields for sluggish reactions. Also generates H₂ gas and requires careful handling.
Potassium tert-butoxide (KOtBu) THF0 °C to RTA strong, hindered base that is soluble in THF. Can be a good alternative to metal hydrides.
Cesium Carbonate (Cs₂CO₃) DMF, AcetonitrileRT to 50 °CA milder base that can be effective, particularly with more reactive alkylating agents. Often used in cases where stronger bases might cause degradation.[6]
Step 2: N-Boc Deprotection

The removal of the tert-butoxycarbonyl (Boc) protecting group is achieved under acidic conditions.[8][9]

Q1: My Boc deprotection is incomplete. How can I drive the reaction to completion?

A1: Incomplete deprotection is usually a result of insufficient acid or inadequate reaction time.

  • Acid Stoichiometry: A stoichiometric amount of acid is consumed in the reaction, and an excess is typically required to ensure a fast reaction rate. A common method is using a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) , or a 4M solution of HCl in 1,4-dioxane or ethyl acetate .[9][10]

  • Reaction Time & Temperature: These reactions are typically fast and run at room temperature, often completing within 1-2 hours.[8] If you suspect the reaction is sluggish, you can allow it to stir longer and monitor by TLC or LC-MS until the starting material is fully consumed.

Q2: After deprotection, I'm having trouble with purification due to t-butyl-related byproducts. How can I prevent their formation?

A2: The mechanism of Boc deprotection generates a tert-butyl cation. This reactive electrophile can alkylate nucleophilic sites on your product or solvent, leading to impurities.[11][12]

  • Use a Scavenger: Adding a "cation scavenger" to the reaction mixture is a highly effective strategy. The scavenger is an electron-rich species that preferentially traps the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES) , typically added at 5-10 vol%.

  • Choice of Acid/Solvent: Using HCl in a solvent like dioxane or ethyl acetate can be advantageous. The chloride ion can react with the tert-butyl cation to form tert-butyl chloride, a volatile byproduct that is easily removed during workup.

Step 3: Salt Formation and Purification

The final step involves converting the freebase 3-propoxyazetidine into its more stable and easily handled hydrochloride salt.

Q1: I've successfully deprotected the Boc group, but I'm struggling to isolate the final hydrochloride salt. It's oily or difficult to crystallize. What should I do?

A1: Small, polar molecules like this compound can be challenging to crystallize. The key is selecting the right solvent system.

  • Solvent Selection: The ideal solvent system is one in which the hydrochloride salt is insoluble. After removing the deprotection solvent (e.g., DCM/TFA), the crude freebase can be dissolved in a minimal amount of a polar solvent like isopropanol (IPA) or methanol . Then, an ethereal solvent like diethyl ether or methyl tert-butyl ether (MTBE) , or an ester like ethyl acetate , is added until turbidity is observed.[13] Cooling the mixture often induces crystallization.

  • Anhydrous Conditions: Ensure you are using an anhydrous solution of HCl (e.g., HCl in dioxane, isopropanol, or diethyl ether). The presence of water can make the product hygroscopic and prevent crystallization.

  • Trituration: If crystallization fails, try trituration. This involves stirring the crude oil with a solvent in which it is insoluble (like diethyl ether or cold ethyl acetate). This can wash away impurities and often induces the product to solidify.

Troubleshooting O-Alkylation Start Low Yield in O-Alkylation? Q_Base Is the base strong enough? (e.g., NaH, KH) Start->Q_Base A_Base_No Action: Switch to a stronger base like NaH or KOtBu. Q_Base->A_Base_No No Q_Solvent Is the solvent polar aprotic? (e.g., DMF, THF) Q_Base->Q_Solvent Yes A_Base_No->Q_Solvent A_Solvent_No Action: Change solvent to DMF or THF to accelerate SN2 reaction. Q_Solvent->A_Solvent_No No Q_Temp Is reaction temperature too high, causing degradation? Q_Solvent->Q_Temp Yes A_Solvent_No->Q_Temp A_Temp_Yes Action: Run reaction at lower temp (e.g., 0 °C to RT). Q_Temp->A_Temp_Yes Yes Q_LG Is the leaving group reactive? (I > Br > Cl) Q_Temp->Q_LG No A_Temp_Yes->Q_LG A_LG_No Action: Use 1-iodopropane instead of bromide or chloride. Q_LG->A_LG_No No Success Yield Improved Q_LG->Success Yes A_LG_No->Success

Caption: Troubleshooting workflow for low yield in the O-alkylation step.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-propoxyazetidine

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq).

  • Add anhydrous DMF (or THF) to create a ~0.5 M solution.

  • Cool the flask to 0 °C using an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add 1-iodopropane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of this compound

  • Dissolve the purified N-Boc-3-propoxyazetidine (1.0 eq) in a minimal amount of dichloromethane (DCM).

  • Add a cation scavenger such as anisole (0.1 mL per mmol of substrate).

  • Add trifluoroacetic acid (TFA) (10 eq, or a 1:1 v/v mixture with DCM) and stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Dissolve the resulting oil in a minimal amount of isopropanol.

  • Add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.

  • Add additional diethyl ether to complete the precipitation.

  • Stir the resulting slurry for 30 minutes at room temperature, then cool to 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford this compound as a solid.

References

Technical Support Center: Preventing Degradation of 3-Propoxyazetidine Hydrochloride During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Propoxyazetidine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Our goal is to provide you with a deep understanding of its chemical behavior, enabling you to preemptively address stability challenges and optimize your reaction outcomes. The inherent reactivity of the strained azetidine ring, while synthetically useful, requires careful handling to prevent unwanted degradation pathways.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses the fundamental principles governing the stability of this compound.

Q1: What is the primary cause of degradation for this compound in reactions?

A1: The principal degradation pathway is acid-catalyzed ring-opening . Azetidines, as four-membered heterocycles, possess significant ring strain[1][2]. The nitrogen atom in the ring can be readily protonated under acidic conditions, forming an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack (by water, alcohols, or other nucleophiles present in the reaction mixture), which leads to cleavage of the C-N bonds and formation of undesired acyclic impurities[3]. Since the starting material is a hydrochloride salt, it exists in this protonated, vulnerable state, making the initial reaction setup critical.

Q2: Why is the choice of base so critical when starting a reaction with the hydrochloride salt?

A2: The hydrochloride salt is stable for storage but is not reactive as an amine. To participate in reactions like N-alkylation or N-acylation, the free base form of 3-propoxyazetidine is required. This is achieved by adding a base to neutralize the HCl. The choice of base is paramount for two reasons:

  • Nucleophilicity: The base should be non-nucleophilic . Strong nucleophilic bases (e.g., sodium hydroxide, potassium hydroxide) can directly attack the azetidine ring, competing with your desired reaction and causing degradation.

  • Stoichiometry: At least one full equivalent of base is required to liberate the free amine. Using a slight excess (e.g., 1.1-1.2 equivalents) is common practice to ensure complete neutralization, but a large excess of a strong base should be avoided.

Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are excellent choices as they are sterically hindered and thus non-nucleophilic.

Q3: How should I properly handle and store this compound?

A3: Proper handling and storage are the first steps in preventing degradation. This compound is often hygroscopic, meaning it readily absorbs moisture from the air[4][5].

  • Storage: Always store the reagent in a tightly sealed container in a cool, dry place, preferably within a desiccator or under an inert atmosphere (e.g., argon or nitrogen)[5].

  • Handling: When weighing and dispensing the reagent, do so quickly in a low-humidity environment to minimize exposure to atmospheric moisture. Avoid leaving the container open for extended periods.

Section 2: Troubleshooting Guide - From Reaction to Purification

This guide addresses common issues encountered during experimental workflows.

Issue 1: Degradation is observed during the reaction (monitored by TLC/LC-MS).

  • Symptoms: Appearance of new, often more polar, spots on a TLC plate; detection of masses corresponding to ring-opened products in LC-MS analysis.

  • Root Cause Analysis: The reaction conditions are likely too harsh, promoting degradation.

    • Temperature: High temperatures can provide the necessary activation energy to overcome the barrier to ring-opening, especially if trace acid or nucleophiles are present.

    • Solvent: Protic solvents (e.g., methanol, ethanol) can act as both a proton source and a nucleophile, facilitating degradation.

  • Solutions:

    • Lower the Reaction Temperature: Begin the reaction at 0 °C, especially during the addition of reagents, and allow it to warm slowly to room temperature. If degradation persists, maintain the lower temperature for the duration of the reaction.

    • Switch to an Aprotic Solvent: Use solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). Ensure the solvent is anhydrous.

Issue 2: The reaction appears clean, but the product degrades during aqueous workup.

  • Symptoms: A clean reaction profile on TLC/LC-MS, but after quenching and extraction, new impurity spots appear.

  • Root Cause Analysis: The use of an acidic aqueous wash (e.g., 1N HCl, NH₄Cl) is the most common cause[3][6]. This re-protonates the azetidine nitrogen, catalyzing hydrolysis (ring-opening by water).

  • Solutions:

    • Avoid Acidic Washes: If possible, wash the organic layer only with neutral (water, brine) or basic (saturated NaHCO₃) solutions.

    • Minimize Contact Time: If an acidic wash is unavoidable to remove basic impurities, perform the extraction quickly, at low temperatures (in an ice bath), and immediately neutralize the organic layer with a basic wash.

Issue 3: The product degrades during silica gel column chromatography.

  • Symptoms: A relatively clean crude product yields fractions containing significant impurities after chromatography. Streaking on the TLC plate is also a common indicator[3].

  • Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). This acidic environment can cause the product to degrade directly on the column[3].

  • Solutions:

    • Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it in the chosen eluent system containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine). This neutralizes the acidic sites.

    • Use an Alternative Stationary Phase: Consider using neutral alumina or a polymer-based stationary phase, which are less acidic than silica gel.

    • Flash Chromatography: Run the column quickly to minimize the residence time of the compound on the stationary phase.

Section 3: Recommended Protocols & Best Practices

Adhering to validated procedures is key to success. This section provides a general protocol for a common reaction and a summary of critical parameters.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes the acylation of this compound with an acid chloride, incorporating best practices to prevent degradation.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, ~0.1 M concentration). Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise via syringe. Stir the mixture at 0 °C for 15-20 minutes. The suspension should become a clear solution as the free amine is formed.

  • Electrophile Addition: Dissolve the acid chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the consumption of the starting material by TLC or LC-MS every 1-2 hours.

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the layers. Wash the organic layer with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., ethyl acetate/hexanes).

Data Presentation: Critical Parameter Summary
ParameterRecommended ConditionsConditions to AvoidRationale
pH Neutral to Mildly Basic (pH 7-9)Strongly Acidic (pH < 6)Prevents protonation of the azetidine nitrogen, which catalyzes ring-opening[3][7].
Base Non-nucleophilic amines (DIPEA, TEA)Nucleophilic bases (NaOH, KOH, LiOH)Liberates the reactive free amine without acting as a competing nucleophile to attack the ring.
Solvent Anhydrous Aprotic (DCM, THF, ACN)Protic (Methanol, Water, Ethanol)Protic solvents can be both a proton source and a nucleophile, promoting degradation.
Temperature 0 °C to Room TemperatureElevated Temperatures (> 40 °C)Minimizes the energy available for side reactions like ring cleavage.
Purification Neutralized Silica, Neutral AluminaStandard (Acidic) Silica GelPrevents on-column degradation caused by the acidic nature of standard silica[3].

Section 4: Visual Guides

Visual aids can clarify complex chemical pathways and decision-making processes.

Diagram 1: Acid-Catalyzed Degradation Pathway

degradation_pathway cluster_main Main Reaction Pathway cluster_degradation Degradation Pathway A 3-Propoxyazetidine Hydrochloride B Free Amine (Reactive Species) A->B  + Non-nucleophilic  Base (e.g., DIPEA) C Desired Product B->C  + Electrophile  (e.g., R-COCl) D Azetidinium Ion (Protonated) B->D  + Acid Source  (H₂O, SiO₂, H⁺) E Ring-Opened Byproduct D->E  + Nucleophile  (e.g., H₂O)

Caption: The competitive pathways of desired reaction versus acid-catalyzed degradation.

Diagram 2: Troubleshooting Workflow

troubleshooting_workflow Start Low Yield or Degradation Observed Q1 When is degradation seen? Start->Q1 A1 During Reaction Q1->A1 TLC/LC-MS A2 During Workup Q1->A2 Post-Extraction A3 During Purification Q1->A3 Post-Column S1 Check: - Temperature too high? - Wrong solvent (protic)? - Wrong base (nucleophilic)? Solution: - Lower temperature to 0°C - Use anhydrous, aprotic solvent A1->S1 S2 Check: - Used acidic wash (HCl, NH₄Cl)? Solution: - Use neutral/basic wash (H₂O, NaHCO₃) - Minimize contact time with acid A2->S2 S3 Check: - Used standard silica gel? Solution: - Neutralize silica with 1% TEA - Use neutral alumina A3->S3

Caption: A decision tree for troubleshooting the degradation of 3-Propoxyazetidine.

References

Technical Support Center: Synthesis of 3-Propoxyazetidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for the synthesis of 3-Propoxyazetidine hydrochloride and its derivatives. This valuable heterocyclic building block is increasingly utilized in medicinal chemistry and pharmaceutical development, particularly for crafting novel therapeutic agents targeting neurological disorders.[1] Its synthesis, while conceptually straightforward, involves navigating the unique challenges posed by the strained four-membered azetidine ring.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will move beyond simple procedural lists to explore the causal chemistry behind each step, empowering you to diagnose issues, optimize conditions, and ensure the integrity of your synthetic route. The protocols described herein are designed to be self-validating, providing you with the necessary checkpoints to confirm success at each stage.

Overall Synthetic Workflow

The synthesis of this compound is typically approached as a multi-step sequence. The general pathway involves the formation of a protected 3-hydroxyazetidine core, followed by etherification, and concluding with deprotection and salt formation.

G cluster_0 Step 1: Azetidine Core Synthesis cluster_1 Step 2: Nitrogen Protection (If Needed) cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection & Salt Formation A Epichlorohydrin + N-Protected Amine (e.g., Benzylamine) B N-Protected 3-Hydroxyazetidine A->B Cyclization C Deprotection/ Reprotection B->C e.g., Hydrogenolysis D N-Boc-3-hydroxyazetidine C->D Boc₂O F N-Boc-3-propoxyazetidine D->F SN2 Reaction E 1-Propyl Halide + Base (e.g., NaH) E->F SN2 Reaction G Acidic Conditions (e.g., HCl in Dioxane) F->G Boc Cleavage H 3-Propoxyazetidine Hydrochloride (Target) G->H Isolation

Caption: General synthetic route to this compound.

Part 1: Troubleshooting the 3-Hydroxyazetidine Core Synthesis

The foundation of the entire synthesis is the robust preparation of the 3-hydroxyazetidine precursor. Issues at this stage will cascade through the entire workflow. Most common synthetic routes begin with epichlorohydrin and an amine, such as benzylamine or tert-butylamine, to form the ring.[2][3][4]

Q1: My initial cyclization reaction to form N-benzyl-3-hydroxyazetidine has a very low yield and produces a complex mixture of products. What is the likely cause?

A1: This is a classic problem often rooted in reaction control. The reaction between an amine and epichlorohydrin can proceed through multiple pathways. The desired pathway is the initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

Causality & Troubleshooting:

  • Temperature Control: The initial epoxide opening is exothermic. If the temperature is not strictly controlled (ideally 0-5 °C), the rate of reaction can become difficult to manage, leading to the formation of oligomeric side products.[4]

  • Order of Addition: Slowly adding the epichlorohydrin to the amine solution ensures that the amine is in excess at all times, minimizing the chance of a second epichlorohydrin molecule reacting with the intermediate amino alcohol.

  • Solvent Choice: While various solvents can be used, using water or a protic solvent like methanol can help to control the reaction rate and often facilitates a cleaner reaction profile.[4]

  • Base for Cyclization: The intramolecular cyclization (ring-closing) step requires a base to deprotonate the hydroxyl group, which then displaces the chloride. If this step is inefficient, you will isolate the linear amino alcohol intermediate. A mild base like sodium carbonate is often used after the initial epoxide opening is complete.[4]

Q2: I'm struggling with the purification of 3-hydroxyazetidine hydrochloride after debenzylation. It's highly water-soluble and difficult to extract.

A2: This is a common challenge with small, polar, and ionic heterocyclic compounds. Standard liquid-liquid extraction techniques are often inefficient.

Causality & Troubleshooting:

  • Product Characteristics: 3-Hydroxyazetidine hydrochloride is essentially a salt. Its high polarity and hygroscopic nature make it very soluble in water and methanol but poorly soluble in less polar organic solvents like ethyl acetate or dichloromethane.[5]

  • Purification Strategy 1: Recrystallization: The most effective purification method is often recrystallization. After removing the reaction solvent (e.g., methanol from hydrogenation), the crude solid can be dissolved in a minimal amount of a hot polar solvent (like methanol or ethanol) and then crashed out by adding a less polar co-solvent (like ethyl acetate or isopropanol).[3] This technique effectively removes less polar impurities.

  • Purification Strategy 2: Solvent Trituration: If the product oils out, triturating the crude material with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold ethyl acetate or diethyl ether) can induce crystallization and wash away contaminants.

  • Avoid Aqueous Workup Where Possible: After the final deprotection/salt formation, it is best to remove the reaction solvent under reduced pressure and proceed directly to recrystallization rather than attempting an aqueous workup and extraction.

Part 2: Navigating the Williamson Ether Synthesis

The formation of the propoxy ether is the key bond-forming reaction to generate the target molecule. This step is a Williamson ether synthesis, which involves the Sₙ2 reaction of an alkoxide with an alkyl halide.[6]

Q3: Why is N-protection of the azetidine required before the etherification step?

A3: The nitrogen atom of the azetidine ring is a nucleophile, similar to the 3-hydroxyl group. If the nitrogen is not protected, it will compete with the hydroxyl group in reacting with the propyl halide.

Causality & Troubleshooting:

  • Competing Nucleophiles: In the presence of a base, both the secondary amine and the secondary alcohol will be deprotonated to some extent. The resulting amide and alkoxide are both nucleophilic. The secondary amine can also react directly with the alkyl halide to form a quaternary azetidinium salt.

  • Protecting Group Strategy: To ensure the reaction occurs exclusively at the 3-hydroxyl position, the nitrogen must be rendered non-nucleophilic. The tert-butoxycarbonyl (Boc) group is an ideal choice as it converts the amine into a carbamate, which is significantly less nucleophilic.[7] Furthermore, the Boc group is stable to the basic conditions of the Williamson ether synthesis but can be easily removed under acidic conditions.[8]

Caption: Rationale for N-protection prior to etherification.

Q4: My Williamson ether synthesis is producing a significant amount of propene and unreacted starting material. How can I favor the desired Sₙ2 product?

A4: This is a classic Sₙ2 versus E2 elimination competition. The alkoxide base, in addition to acting as a nucleophile (Sₙ2), can also act as a base to abstract a proton from the propyl halide, leading to elimination (E2) to form propene.[9]

Causality & Troubleshooting:

  • Choice of Base: Strong, sterically hindered bases favor E2 elimination. For this synthesis, a strong but non-hindered base is ideal. Sodium hydride (NaH) is an excellent choice because it irreversibly deprotonates the alcohol to form the sodium alkoxide and hydrogen gas, which bubbles out of the reaction.[10] This drives the formation of the nucleophile without introducing a sterically demanding base.

  • Reaction Temperature: Higher temperatures tend to favor the elimination pathway. Running the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40 °C) will maximize the Sₙ2 product.

  • Solvent: Polar aprotic solvents like THF or DMF are ideal for Sₙ2 reactions.[11] They solvate the cation (Na⁺) without strongly solvating the alkoxide nucleophile, leaving it "naked" and highly reactive.[9]

ParameterTo Favor Sₙ2 (Ether)To Favor E2 (Alkene)Rationale
Base NaH, KHPotassium tert-butoxideNon-hindered bases favor nucleophilic attack.
Solvent THF, DMF, DMSOAlcohols (e.g., t-BuOH)Polar aprotic solvents enhance nucleophilicity.
Temperature 0 °C to Room TempElevated Temp (>50 °C)Sₙ2 has a lower activation energy than E2.
Leaving Group I > Br > ClI > Br > ClA better leaving group accelerates both reactions.
Protocol: Optimized Williamson Ether Synthesis
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxyazetidine (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a homogeneous slurry.

  • Alkylation: Add 1-iodopropane (1.1 equiv) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Gentle heating (40 °C) may be required if the reaction is sluggish.

  • Quenching: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Workup & Purification: Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude N-Boc-3-propoxyazetidine by silica gel column chromatography.

Part 3: Deprotection and Final Product Isolation

The final step involves the removal of the Boc protecting group and the formation of the stable hydrochloride salt. While seemingly simple, this step can be problematic if not performed with care.

Q5: I am concerned about the stability of the azetidine ring under the strong acidic conditions required for Boc deprotection. Is ring-opening a significant risk?

A5: Yes, this is a valid and critical concern. The azetidine ring is strained, and under certain conditions, particularly when the nitrogen becomes protonated or quaternized to form an azetidinium ion, the ring becomes susceptible to nucleophilic ring-opening.[12] The four-membered ring is significantly less reactive towards ring-opening than a three-membered aziridinium ion, but the risk is not negligible.[13]

Causality & Troubleshooting:

  • Mechanism of Ring-Opening: In the presence of a strong acid (HCl) and a nucleophile (Cl⁻ or water), the protonated azetidine can be attacked by the nucleophile at one of the ring carbons, leading to a linear, ring-opened byproduct.

  • Minimizing the Risk:

    • Anhydrous Conditions: The use of anhydrous HCl is crucial. Water can act as a nucleophile, leading to the formation of hydroxylated byproducts. A solution of HCl in an organic solvent like 1,4-dioxane or diethyl ether is standard.

    • Temperature Control: Perform the deprotection at room temperature or below. Avoid heating the reaction mixture.

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Prolonged exposure to strong acid increases the risk of side reactions.

    • Choice of Acid: While strong acids like TFA are often used for Boc deprotection, they can make isolation of the hydrochloride salt more difficult. Using HCl directly provides the counterion for the final salt form.[8][14]

G cluster_0 Desired Pathway: Deprotection cluster_1 Side Reaction: Ring Opening A N-Boc-3-propoxyazetidine B 3-Propoxyazetidine (Free Base) A->B HCl (Anhydrous) Room Temp C Protonated Azetidinium Ion B->C Excess H+ D Ring-Opened Byproduct (e.g., 3-chloro-1-(propoxy)propan-2-amine) C->D Nucleophile (Cl-) Harsh Conditions

Caption: Desired deprotection pathway vs. potential ring-opening side reaction.

Q6: My final product, this compound, is a sticky, hygroscopic solid that is difficult to handle and weigh accurately. How can I improve its physical properties?

A6: This is a common physical state for small amine hydrochloride salts. Achieving a free-flowing, crystalline solid is key for accurate weighing and formulation.

Causality & Troubleshooting:

  • Hygroscopicity: The polar nature of the hydrochloride salt readily attracts moisture from the atmosphere.[5]

  • Achieving Crystallinity:

    • Solvent Removal: Ensure all solvents from the deprotection step (e.g., dioxane, ethyl acetate) are thoroughly removed under high vacuum. Residual solvent can inhibit crystallization.

    • Recrystallization/Trituration: As with the precursor, the best method to obtain a crystalline solid is to perform a final recrystallization or trituration. Dissolve the crude salt in a minimal amount of hot methanol or isopropanol and add a co-solvent like ethyl acetate or diethyl ether until turbidity is observed. Cool the mixture slowly to promote crystal growth.

    • Drying: Dry the final, filtered solid under high vacuum in the presence of a desiccant (e.g., P₂O₅) for several hours to remove any residual water or solvent.

    • Storage: Store the final product in a tightly sealed container in a desiccator or under an inert atmosphere to prevent moisture absorption.[5]

References

Navigating the Scale-Up of 3-Propoxyazetidine Hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The transition of a chemical synthesis from the controlled environment of a laboratory bench to the dynamic landscape of a pilot plant is a critical juncture in drug development. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals embarking on the scale-up of 3-Propoxyazetidine hydrochloride synthesis. Drawing upon established chemical principles and field-proven insights, this document aims to anticipate and address the challenges inherent in this process, ensuring a safe, efficient, and reproducible scale-up.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the planning and execution of the this compound scale-up.

Q1: What is the most probable synthetic route for the pilot-plant scale production of this compound?

A1: A robust and scalable approach typically involves a multi-step synthesis. A common strategy begins with a protected form of 3-hydroxyazetidine, such as N-Boc-3-hydroxyazetidine. This intermediate undergoes a Williamson ether synthesis with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a suitable base to form N-Boc-3-propoxyazetidine. The final step involves the deprotection of the Boc group and concomitant formation of the hydrochloride salt using a solution of hydrogen chloride.[1]

Q2: What are the primary safety concerns to be aware of during the scale-up of this process?

A2: Safety is paramount in a pilot plant setting. Key hazards include the handling of flammable solvents, corrosive reagents like hydrogen chloride, and potentially exothermic reactions. A thorough Process Hazard Analysis (PHA) should be conducted to identify and mitigate risks.[2] This includes ensuring adequate ventilation, proper grounding of equipment to prevent static discharge, and having emergency procedures in place.

Q3: How critical is the quality of starting materials for a successful scale-up?

A3: The purity and consistency of your raw materials are crucial for reproducibility at scale. Impurities in the starting materials can lead to unexpected side reactions, lower yields, and complex purification challenges. It is essential to establish clear specifications for all raw materials and to have reliable analytical methods to verify their quality upon receipt.

Q4: What are the initial considerations for choosing a suitable solvent system for the reaction and crystallization?

A4: Solvent selection directly impacts reaction kinetics, impurity profiles, and product isolation. For the Williamson ether synthesis step, polar aprotic solvents like DMF or acetonitrile are often used in the lab, but for scale-up, alternatives with better safety and environmental profiles, such as toluene or 2-methyl-THF, might be considered.[3] For the crystallization of the final hydrochloride salt, a solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures is ideal. A common approach is to use an alcohol like isopropanol or ethanol, potentially with an anti-solvent like methyl tert-butyl ether (MTBE) to enhance precipitation.

Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Low Yield in the Williamson Ether Synthesis Step

Q: We are observing a significant decrease in the yield of N-Boc-3-propoxyazetidine when moving from a 1L flask to a 50L reactor. What are the likely causes and how can we address them?

A: This is a common challenge in scaling up reactions. Several factors could be contributing to the lower yield.

Potential Causes and Solutions:

  • Inefficient Mixing: What works in a small flask with a magnetic stirrer may not be effective in a large reactor with an overhead stirrer. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Troubleshooting Steps:

      • Agitator Design and Speed: Evaluate the type of agitator (e.g., pitched-blade turbine, anchor) and its speed (RPM). A computational fluid dynamics (CFD) study can help optimize mixing for your specific reactor geometry and reaction mixture viscosity.

      • Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

  • Poor Temperature Control: The Williamson ether synthesis is often exothermic, especially during the addition of the base. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Troubleshooting Steps:

      • Controlled Addition: Add the base or the propyl halide slowly and sub-surface to control the exotherm. Monitor the internal temperature closely.

      • Jacket Temperature: Adjust the temperature of the reactor jacket to anticipate and counteract the heat of reaction. A cascaded temperature control system can be beneficial.

  • Side Reactions: At higher temperatures or with prolonged reaction times, elimination reactions can compete with the desired SN2 substitution, leading to the formation of propene and the starting N-Boc-3-hydroxyazetidine.[2]

    • Troubleshooting Steps:

      • Reaction Temperature: Optimize the reaction temperature. It may be necessary to run the reaction at a slightly lower temperature in the pilot plant to maintain control, even if it extends the reaction time.

      • Base Selection: A less hindered and non-nucleophilic base is preferable. While sodium hydride is common in the lab, potassium carbonate or cesium carbonate can be effective and safer alternatives at scale.[3]

ParameterLab Scale (1L)Pilot Plant (50L) - InitialPilot Plant (50L) - Optimized
Mixing Magnetic StirrerOverhead Stirrer (Anchor)Overhead Stirrer (Pitched-Blade Turbine) with Baffles
Base Addition RapidRapidSlow, Sub-surface
Temperature Control Heating MantleJacket CoolingCascaded Jacket Control
Typical Yield >90%60-70%>85%
Problem 2: Difficulty in Isolating Pure this compound

Q: The final product after crystallization is off-white and has a broad melting point. HPLC analysis shows several impurities. How can we improve the purity of our isolated hydrochloride salt?

A: Impurities can be carried through from previous steps or generated during the final deprotection and salt formation. A systematic approach to purification is necessary.

Potential Causes and Solutions:

  • Incomplete Deprotection: The Boc deprotection may not have gone to completion, leaving residual N-Boc-3-propoxyazetidine.

    • Troubleshooting Steps:

      • Monitor Reaction: Use in-process controls (e.g., TLC, HPLC) to monitor the disappearance of the starting material.

      • Stoichiometry of HCl: Ensure a sufficient excess of hydrogen chloride is used to drive the reaction to completion.

  • Formation of Impurities during Deprotection: The strongly acidic conditions can sometimes lead to side reactions.

    • Troubleshooting Steps:

      • Temperature Control: Perform the deprotection and salt formation at a controlled, low temperature to minimize the formation of degradation products.

  • Ineffective Crystallization: The chosen solvent system may not be optimal for rejecting impurities.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct a systematic screen of different solvent and anti-solvent systems to find one that provides good crystal morphology and effectively purges impurities into the mother liquor. Common systems include isopropanol/MTBE, ethanol/heptane, or methanol/ethyl acetate.[4][5]

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile often yields larger, purer crystals.

      • Slurry Aging: Holding the slurry at the final crystallization temperature for a period of time before filtration can allow for Ostwald ripening, which can improve purity.

Experimental Protocols

Pilot Plant Scale Synthesis of N-Boc-3-propoxyazetidine

This protocol is a representative example and should be adapted based on specific pilot plant equipment and safety assessments.

  • Reactor Setup:

    • Charge a 100L glass-lined reactor with N-Boc-3-hydroxyazetidine (5.0 kg, 28.9 mol) and toluene (25 L).

    • Begin agitation with a pitched-blade turbine agitator at 100 RPM.

    • Inert the reactor with a nitrogen atmosphere.

  • Base Addition:

    • Prepare a solution of sodium tert-butoxide (3.3 kg, 34.7 mol) in toluene (25 L) in a separate vessel.

    • Slowly add the sodium tert-butoxide solution to the reactor over 1-2 hours, maintaining the internal temperature between 20-25°C using jacket cooling.

  • Alkylation:

    • After the base addition is complete, add 1-bromopropane (4.2 kg, 34.7 mol) to the reaction mixture over 1 hour, again maintaining the temperature between 20-25°C.

    • Heat the reaction mixture to 50-55°C and hold for 4-6 hours.

  • In-Process Control:

    • Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of N-Boc-3-hydroxyazetidine (<1% remaining).

  • Workup:

    • Cool the reaction mixture to 20-25°C.

    • Carefully quench the reaction by the slow addition of water (25 L).

    • Separate the aqueous layer.

    • Wash the organic layer with brine (15 L).

    • Concentrate the organic layer under vacuum to afford crude N-Boc-3-propoxyazetidine as an oil.

Deprotection and Hydrochloride Salt Formation
  • Dissolution:

    • Dissolve the crude N-Boc-3-propoxyazetidine in isopropanol (20 L).

  • HCl Addition:

    • Cool the solution to 0-5°C.

    • Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, until the pH is <2.

  • Crystallization:

    • Stir the mixture at 0-5°C for 1-2 hours to allow the hydrochloride salt to precipitate.

  • Isolation:

    • Filter the solid product using a centrifuge or filter-dryer.

    • Wash the cake with cold isopropanol (10 L).

    • Dry the product under vacuum at 40-45°C until a constant weight is achieved.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed in Pilot Plant check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_side_reactions Investigate Side Reactions start->check_side_reactions sub_mixing1 Optimize Agitator and Speed check_mixing->sub_mixing1 sub_mixing2 Ensure Proper Baffling check_mixing->sub_mixing2 sub_temp1 Implement Controlled Reagent Addition check_temp->sub_temp1 sub_temp2 Optimize Jacket Temperature Profile check_temp->sub_temp2 sub_side1 Optimize Reaction Temperature check_side_reactions->sub_side1 sub_side2 Screen Alternative Bases check_side_reactions->sub_side2 end_node Improved Yield sub_mixing1->end_node sub_mixing2->end_node sub_temp1->end_node sub_temp2->end_node sub_side1->end_node sub_side2->end_node

Caption: A decision tree for troubleshooting low yield during scale-up.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow start N-Boc-3-hydroxyazetidine + Toluene base_addition Add Base Solution (e.g., NaOtBu in Toluene) start->base_addition 1. Deprotonation alkylation Add Propyl Halide (e.g., 1-Bromopropane) base_addition->alkylation 2. Alkylation reaction Heat to 50-55°C alkylation->reaction workup Aqueous Workup and Solvent Swap reaction->workup 3. Quench & Purify deprotection Dissolve in IPA and Add HCl workup->deprotection 4. Deprotection crystallization Cool and Crystallize deprotection->crystallization 5. Salt Formation isolation Filter, Wash, and Dry crystallization->isolation product 3-Propoxyazetidine Hydrochloride isolation->product

References

Analytical challenges in the characterization of 3-Propoxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Propoxyazetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the analytical challenges associated with the characterization of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction

This compound is a substituted azetidine compound of interest in pharmaceutical development. Its characterization, while seemingly straightforward, presents unique analytical hurdles due to its structure: a strained four-membered ring, a basic nitrogen atom that forms a hydrochloride salt, and an ether linkage. These features can influence its stability, chromatographic behavior, and spectral properties. This guide provides practical, experience-driven advice to anticipate and resolve common analytical issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and analysis of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns are its susceptibility to degradation under certain conditions. The azetidine ring is strained and can be prone to cleavage under harsh acidic or basic conditions.[1] The ether linkage could also be susceptible to cleavage. As a hydrochloride salt, the compound is hygroscopic and should be stored in a desiccated environment to prevent water absorption, which can affect accurate weighing and potentially catalyze degradation. Photodegradation is another potential issue for many amine-containing compounds and should be evaluated on a case-by-case basis.[2]

Q2: I'm observing poor peak shape (tailing) during Reverse-Phase HPLC analysis. What is the likely cause?

A2: Peak tailing for a basic compound like this compound in RP-HPLC is often due to secondary interactions between the protonated amine group and residual acidic silanol groups on the silica-based column packing.[3] To mitigate this, consider the following:

  • Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups. A buffer, such as phosphate or formate, is essential to maintain a consistent pH.[4]

  • Ionic Strength: Increasing the buffer concentration (e.g., 25-50 mM) can help to shield the silanol interactions.[3]

  • Competitive Amine: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active silanol sites. However, modern high-purity silica columns often make this unnecessary.[3]

  • Column Choice: Utilize a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to these secondary interactions.

Q3: How can I confirm the presence of the hydrochloride salt form?

A3: The presence of the hydrochloride salt can be confirmed by several methods:

  • Elemental Analysis (CHN/Cl): This will provide the elemental composition, including the percentage of chlorine.

  • Ion Chromatography: This technique can directly quantify the amount of chloride ion in the sample.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the protons adjacent to the nitrogen atom will often show a downfield shift and potentially broader signals due to the influence of the protonated nitrogen.[5][6] Titration with a base and monitoring the chemical shift changes can also be informative.

  • X-ray Crystallography: For a crystalline solid, single-crystal X-ray diffraction provides definitive structural confirmation, including the location of the chloride counter-ion.

Q4: What are the expected impurities from the synthesis of this compound?

A4: Impurities can arise from starting materials, by-products, or degradation.[7] Potential impurities could include:

  • Unreacted starting materials.

  • By-products from incomplete reactions or side reactions.

  • Oligomers or polymers formed from the reactive azetidine ring.

  • Degradation products resulting from ring-opening or cleavage of the propoxy group.

A thorough impurity profile is crucial and often requires a combination of HPLC with a universal detector (like a Charged Aerosol Detector) and LC-MS to identify and quantify these species.[8][9]

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Guide 1: HPLC Method Development and Troubleshooting

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and stability of this compound.[9]

Potential Cause Troubleshooting Steps
Inadequate Column Equilibration Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. For gradient methods, ensure sufficient re-equilibration time between runs.
Mobile Phase Instability Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth.[10] Degas the mobile phase thoroughly to prevent bubble formation in the pump.
pH Fluctuation Use a buffer and ensure its concentration is sufficient to maintain a stable pH. The pKa of the buffer should be close to the desired mobile phase pH.[4]
Pump Malfunction Check for leaks, especially around pump seals. Salt buildup is a common sign of a leak.[10] Perform a pump performance test as per the manufacturer's instructions.
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase Use only HPLC-grade solvents and high-purity water.[10] Filter aqueous buffers before use.
Carryover from Previous Injections Implement a robust needle wash protocol. Inject a blank (mobile phase) to see if the ghost peak appears. If so, a more aggressive wash solvent may be needed.
Sample Degradation in Autosampler If the sample is unstable, use a cooled autosampler. Perform a stability study in the autosampler by injecting the same vial over time.
Late Eluting Peaks from a Prior Run Extend the run time of your gradient method to ensure all components from the previous injection have eluted.
Workflow for Troubleshooting HPLC Peak Shape Issues

The following diagram outlines a systematic approach to diagnosing and resolving common peak shape problems.

HPLC_Troubleshooting start Poor Peak Shape Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No check_ph Adjust Mobile Phase pH (Lower for Basic Analytes) is_tailing->check_ph Yes is_split Split Peak? is_fronting->is_split No reduce_conc Reduce Sample Concentration or Injection Volume is_fronting->reduce_conc Yes check_frit Check for Blocked Column Frit (Reverse and Flush Column) is_split->check_frit Yes increase_buffer Increase Buffer Strength check_ph->increase_buffer new_column Use End-Capped or Different Chemistry Column increase_buffer->new_column end Peak Shape Improved new_column->end check_solvent Ensure Sample Solvent is Weaker than Mobile Phase reduce_conc->check_solvent check_solvent->end check_void Check for Column Void (Replace Column) check_frit->check_void check_void->end

Caption: A logical workflow for diagnosing HPLC peak shape problems.

Guide 2: NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) is essential for structural elucidation.[11][12][13]

Potential Cause Troubleshooting Steps
Paramagnetic Impurities Minute traces of paramagnetic metals can cause significant line broadening. If suspected, pass the sample solution through a small plug of silica or celite.
Chemical Exchange The proton on the azetidine nitrogen can undergo chemical exchange, broadening its own signal and those of adjacent protons. Running the NMR at a lower temperature can sometimes slow this exchange and sharpen the signals.
Incomplete Dissolution/Aggregation Ensure the sample is fully dissolved. Sonication can aid dissolution. Aggregation at higher concentrations can also lead to broadening; try acquiring the spectrum at a lower concentration.
Poor Shimming The magnetic field homogeneity greatly affects resolution. Ensure the instrument is properly shimmed before acquisition.
Guide 3: Mass Spectrometry (MS) Analysis

MS is critical for confirming molecular weight and identifying impurities.

Potential Cause Troubleshooting Steps
Incorrect Polarity Mode As a basic amine, this compound should ionize well in positive ion mode (ESI+). Ensure the instrument is set to the correct polarity.
Mobile Phase Suppression High concentrations of non-volatile buffers (e.g., phosphate) can suppress the ESI signal. Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate/acetate.
In-source Fragmentation The compound may be fragmenting in the ion source. Reduce the source temperature or fragmentor/cone voltage to obtain a stronger molecular ion signal.
Formation of Adducts The molecular ion may be present as various adducts (e.g., [M+Na]⁺, [M+K]⁺). Check for masses corresponding to these common adducts.

Part 3: Experimental Protocols

Protocol 1: Generic RP-HPLC Method for Purity Analysis

This protocol provides a starting point for method development.

  • Column: C18, 2.5-5 µm particle size, e.g., 150 mm x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or other suitable wavelength).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Data Presentation: Potential Impurities and their m/z Values

The following table lists hypothetical but plausible impurities and their expected exact masses for MS identification.

Potential Impurity Structure/Description Expected [M+H]⁺ (m/z)
Starting Material A e.g., 3-Hydroxyazetidine88.0706
By-product B e.g., Dimer of 3-Propoxyazetidine229.2016
Degradant C Ring-opened product148.1332
Parent Compound 3-Propoxyazetidine116.1070

Conclusion

The analytical characterization of this compound requires a systematic and informed approach. By understanding the inherent chemical properties of the molecule and anticipating common analytical challenges, researchers can develop robust and reliable methods for its analysis. This guide serves as a foundational resource to troubleshoot issues and streamline the characterization process. For persistent issues, consulting with instrument manufacturers and experienced analytical chemists is always recommended.

References

Technical Support Center: Strategies to Improve the Stability of 3-Propoxyazetidine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Propoxyazetidine hydrochloride. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to address the stability challenges you may encounter during formulation development. Our goal is to equip you with the scientific understanding and practical methodologies necessary to develop robust and stable formulations.

Introduction: The Stability Challenge of Azetidine Scaffolds

This compound, as a substituted azetidine, belongs to a class of strained cyclic amines that are valuable pharmacophores but can present significant stability challenges.[1][2] The primary liability of the azetidine ring is its susceptibility to ring-opening, particularly under acidic conditions, which is initiated by the formation of a reactive azetidinium ion.[3] As a hydrochloride salt, the compound may also exhibit hygroscopicity, further complicating formulation efforts.[4] This guide will explore the underlying mechanisms of degradation and provide actionable strategies to mitigate these stability risks.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of this compound.

Q1: What is the primary degradation pathway for this compound?

A1: The principal degradation pathway for azetidine derivatives, especially in the presence of acid, is the acid-catalyzed ring-opening of the azetidine moiety. The nitrogen atom in the ring can be protonated to form an azetidinium ion. This strained, positively charged intermediate is highly susceptible to nucleophilic attack by water or other nucleophiles present in the formulation, leading to the formation of ring-opened impurities.

Q2: How does pH affect the stability of this compound in aqueous formulations?

A2: The stability of this compound is highly pH-dependent. Acidic conditions (low pH) will accelerate the formation of the unstable azetidinium ion, leading to rapid degradation. Therefore, maintaining the pH of an aqueous formulation in the neutral to slightly alkaline range is crucial for preventing ring-opening. The optimal pH for stability should be determined experimentally through a comprehensive pH-rate profile study.

Q3: Is this compound susceptible to oxidation?

A3: While ring-opening is the primary concern, secondary amines can be susceptible to oxidation. The potential for oxidative degradation should be evaluated during forced degradation studies. The inclusion of antioxidants in the formulation may be necessary if significant degradation is observed in the presence of oxidizing agents.[5][6][7]

Q4: What are the key considerations for selecting excipients for a solid dosage form?

A4: For solid formulations, two critical factors to consider are hygroscopicity and excipient compatibility. As a hydrochloride salt, this compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[4] This can lead to physical instability (e.g., clumping) and can also accelerate chemical degradation by providing a medium for reactions. Therefore, it is important to select excipients with low hygroscopicity and to consider protective measures like film coating.

Chemically, it is vital to avoid excipients that can react with the amine functionality of the drug. A key reaction to avoid is the Maillard reaction, which can occur between an amine and a reducing sugar (e.g., lactose).[8] Additionally, be aware of reactive impurities in excipients, such as aldehydes (e.g., formaldehyde, acetaldehyde), which can be present in common excipients like microcrystalline cellulose and povidone and can react with amines.[9][10][11]

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your stability studies.

Issue Probable Cause(s) Recommended Solutions
Rapid degradation of this compound in an aqueous formulation. Low pH of the formulation. The acidic environment is likely protonating the azetidine nitrogen, leading to rapid ring-opening.Adjust and buffer the pH: Increase the formulation pH to a neutral or slightly alkaline range (e.g., pH 7.0-8.0). Utilize a suitable buffering agent (e.g., phosphate or tris buffer) to maintain the desired pH.[12][13][14] Conduct a pH-rate profile study to identify the pH of maximum stability.
Appearance of new impurity peaks during storage of a solid formulation. Hygroscopicity: The product may be absorbing moisture, which is facilitating degradation. Excipient Incompatibility: A reaction may be occurring between the drug and an excipient.Control Moisture: Implement measures to protect the formulation from moisture. This can include using low-moisture excipients, controlling the humidity during manufacturing, and applying a moisture-barrier film coat to the final dosage form. Evaluate Excipient Compatibility: Conduct a thorough excipient compatibility study. Avoid reducing sugars like lactose. Screen for and quantify reactive impurities (e.g., aldehydes, peroxides) in your chosen excipients.[9][10]
Loss of potency in the presence of excipients like PEG or Povidone. Oxidative Degradation: These excipients can contain peroxide impurities that may be oxidizing the this compound.Incorporate Antioxidants: Add a suitable antioxidant to the formulation. For aqueous systems, consider water-soluble antioxidants like ascorbic acid or sodium metabisulfite.[5][7][15] For lipid-based or solid formulations, oil-soluble antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) may be more appropriate.[7]
Formation of N-formyl impurities. Presence of formic acid or formaldehyde: These can be impurities in excipients or can form from the degradation of certain excipients like polyethylene glycol (PEG).[16]Use high-purity excipients: Select excipient grades with low levels of reactive impurities. Add amine compounds or antioxidants: The inclusion of an amine compound like glycine or a water-soluble antioxidant can help scavenge formylating species.[5][15]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[17][18][19][20][21]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • pH meter, validated HPLC system with UV or MS detector, photostability chamber, temperature-controlled oven.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours) at room temperature, repeat with 1 M HCl and/or heat at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. If no degradation is observed, repeat with 1 M NaOH and/or heat.

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of high-purity water and heat at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation (Solid State): Place a thin layer of the solid drug substance in an oven at an elevated temperature (e.g., 70°C).

    • Photostability: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18]

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that the degradation products are representative.

Protocol 2: Excipient Compatibility Study

This study is crucial for selecting appropriate excipients for your formulation.[22][23][24]

Objective: To evaluate the compatibility of this compound with various pharmaceutical excipients.

Materials:

  • This compound

  • A selection of common excipients (e.g., microcrystalline cellulose, lactose, mannitol, povidone, crospovidone, magnesium stearate).

  • High-purity water.

  • Validated HPLC system.

Procedure:

  • Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 ratio by weight. Also, prepare a sample of the pure drug substance.

  • Stress Conditions:

    • Place a portion of each binary mixture and the pure drug into separate vials.

    • To another set of vials containing the binary mixtures and pure drug, add a small amount of water (e.g., 5-10% w/w) to simulate high-humidity conditions.

    • Store all samples at an accelerated stability condition (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).

  • Sample Analysis: At the initial time point and after the storage period, analyze the samples. This involves dissolving a known amount of the mixture in a suitable solvent and analyzing it by HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the initial samples and the pure drug. Look for the appearance of new peaks or a significant loss of the parent drug peak in the binary mixtures compared to the pure drug control. Any significant changes suggest a potential incompatibility.

Visualizing Degradation and Workflow

Degradation Pathway of Azetidine

cluster_0 Acid-Catalyzed Ring Opening Azetidine 3-Propoxyazetidine Protonation Protonation (H+) Azetidine->Protonation Azetinium Azetidinium Ion (Strained Intermediate) Protonation->Azetinium Nucleophilic_Attack Nucleophilic Attack (e.g., H2O) Azetinium->Nucleophilic_Attack Ring_Opened_Product Ring-Opened Product (Degradant) Nucleophilic_Attack->Ring_Opened_Product

Caption: Acid-catalyzed degradation of 3-Propoxyazetidine.

Excipient Compatibility Workflow

Start Start: Select Excipients Prepare_Mixtures Prepare Binary Mixtures (API:Excipient, 1:1) Start->Prepare_Mixtures Stress_Samples Store at Accelerated Conditions (e.g., 40°C/75% RH) Prepare_Mixtures->Stress_Samples Analyze_Samples Analyze by HPLC at T=0 and T=final Stress_Samples->Analyze_Samples Compare_Results Compare Chromatograms Analyze_Samples->Compare_Results Decision Incompatibility Detected? Compare_Results->Decision Select_Excipient Excipient is Compatible Decision->Select_Excipient No Reject_Excipient Reject Excipient and Re-evaluate Decision->Reject_Excipient Yes

Caption: Workflow for excipient compatibility screening.

Conclusion

The stability of this compound is a manageable challenge with a systematic, science-driven approach. The key to a stable formulation lies in controlling the pH to prevent acid-catalyzed ring-opening, mitigating the effects of moisture due to potential hygroscopicity, and carefully selecting compatible excipients to avoid detrimental chemical interactions. By implementing the strategies and protocols outlined in this guide, you can effectively troubleshoot stability issues and develop a robust and reliable drug product.

References

Validation & Comparative

Comparing the reactivity of 3-Propoxyazetidine hydrochloride with other azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial building blocks in medicinal chemistry and drug discovery.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, imparts a unique reactivity profile that is both synthetically useful and conducive to creating novel chemical entities.[2][3] This strained ring system can lead to desirable physicochemical properties in drug candidates, such as improved metabolic stability, enhanced solubility, and greater structural rigidity.[1] Consequently, a deep understanding of the factors governing azetidine reactivity is paramount for their effective utilization.

This guide provides a comparative analysis of the reactivity of 3-Propoxyazetidine hydrochloride, a versatile but less-documented building block, against other commonly used azetidines. We will explore the influence of the C3-propoxy substituent and the hydrochloride salt on key transformations, supported by established chemical principles and extrapolated experimental data.

Understanding the Reactivity of this compound

The reactivity of this compound is primarily dictated by two key features: the presence of the hydrochloride salt and the electronic nature of the C3-propoxy group.

  • The Role of the Hydrochloride Salt: The hydrochloride salt form indicates that the azetidine nitrogen is protonated, rendering it non-nucleophilic.[4][5] For the nitrogen to participate in reactions such as N-alkylation or N-acylation, it must first be deprotonated by a suitable base.[4][6] This initial deprotonation step is a critical consideration in any reaction design involving this substrate.

  • The Influence of the C3-Propoxy Group: The propoxy group at the C3 position is an electron-withdrawing group due to the electronegativity of the oxygen atom. This inductive effect is expected to slightly decrease the electron density on the azetidine nitrogen, thereby reducing its nucleophilicity compared to an unsubstituted azetidine. This effect, however, is likely to be modest.

The following sections will delve into specific reaction classes, comparing the expected reactivity of 3-Propoxyazetidine with other relevant azetidines.

Comparative Reactivity in N-Alkylation Reactions

N-alkylation is a fundamental transformation for elaborating the azetidine scaffold. The reaction typically involves the nucleophilic attack of the azetidine nitrogen on an alkyl halide.

Experimental Protocol: General Procedure for N-Alkylation

A solution of the azetidine hydrochloride (1.0 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.1-1.5 eq.) in a suitable solvent (e.g., acetonitrile or DMF) is stirred at room temperature. The alkylating agent (e.g., benzyl bromide, 1.0-1.2 eq.) is added, and the reaction is monitored by TLC or LC-MS until completion. The reaction mixture is then worked up by partitioning between an organic solvent and water, followed by purification of the product by column chromatography.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification AzetidineHCl 3-Propoxyazetidine HCl Mix Mix and Stir Base Base (e.g., TEA) Solvent Solvent (e.g., ACN) ReactionVessel Reaction at RT Mix->ReactionVessel Add AlkylHalide Alkyl Halide AlkylHalide->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Monitor until complete Purification Column Chromatography Workup->Purification Product N-Alkylated Azetidine Purification->Product

Caption: Workflow for the N-alkylation of 3-Propoxyazetidine.

Comparative Reactivity Analysis

The table below presents a hypothetical comparison of the reactivity of different azetidines in a representative N-alkylation reaction with benzyl bromide. The data is extrapolated from general principles of chemical reactivity.

Azetidine DerivativeC3-SubstituentExpected Relative ReactivityPlausible Yield (%)Plausible Reaction Time (h)
Azetidine-HHigh>901-2
3-Propoxyazetidine -OPrModerate80-903-5
3-Hydroxyazetidine-OHModerate-Low70-854-8
N-Boc-AzetidineN-BocNot Applicable (N-protected)--

Rationale:

  • Azetidine: With no electron-withdrawing groups, the nitrogen is highly nucleophilic, leading to a fast reaction and high yield.

  • 3-Propoxyazetidine: The electron-withdrawing propoxy group slightly reduces the nucleophilicity of the nitrogen, resulting in a slightly slower reaction compared to unsubstituted azetidine.

  • 3-Hydroxyazetidine: The hydroxyl group is also electron-withdrawing. Additionally, the acidic proton of the hydroxyl group can interfere with the reaction, potentially requiring an additional equivalent of base, leading to a slower reaction and potentially lower yield.

  • N-Boc-Azetidine: The nitrogen is protected by the Boc group, making it non-nucleophilic and thus unreactive towards N-alkylation under these conditions.

Comparative Reactivity in N-Acylation Reactions

N-acylation is another key functionalization reaction, typically employing acyl chlorides or anhydrides to form amides.

Experimental Protocol: General Procedure for N-Acylation

To a solution of the azetidine hydrochloride (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or DIPEA, 1.5-2.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, the acylating agent (e.g., acetyl chloride, 1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with water or a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent and purified by chromatography.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification AzetidineHCl 3-Propoxyazetidine HCl Mix Mix and Cool to 0 °C Base Base (e.g., Pyridine) Solvent Solvent (e.g., DCM) ReactionVessel Reaction at 0 °C to RT Mix->ReactionVessel Add Dropwise AcylChloride Acyl Chloride AcylChloride->ReactionVessel Quench Quench with NaHCO₃(aq) ReactionVessel->Quench Monitor until complete Purification Column Chromatography Quench->Purification Product N-Acylated Azetidine Purification->Product

Caption: Workflow for the N-acylation of 3-Propoxyazetidine.

Comparative Reactivity Analysis
Azetidine DerivativeC3-SubstituentExpected Relative ReactivityPlausible Yield (%)Plausible Reaction Time (h)
Azetidine-HHigh>95<1
3-Propoxyazetidine -OPrModerate85-951-3
3-Hydroxyazetidine-OHModerate-Low75-902-4
N-Boc-AzetidineN-BocNot Applicable (N-protected)--

Rationale:

The trends in reactivity for N-acylation are similar to those for N-alkylation, as both reactions depend on the nucleophilicity of the azetidine nitrogen. The electron-withdrawing effects of the C3-substituents play a comparable role in modulating the reaction rate and yield.

Comparative Reactivity in Ring-Opening Reactions

The ring strain of azetidines makes them susceptible to ring-opening reactions, particularly under acidic conditions or with strong nucleophiles.[7] The regioselectivity of ring-opening is influenced by the substituents on the azetidine ring.

Experimental Protocol: General Procedure for Acid-Mediated Ring-Opening

The N-protected azetidine (1.0 eq.) is dissolved in a suitable solvent (e.g., dioxane/water). A strong acid (e.g., HCl or H₂SO₄) is added, and the mixture is heated. The reaction progress is monitored, and upon completion, the mixture is neutralized and the product is extracted and purified.

Ring_Opening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Azetidine N-Protected Azetidine Mix Dissolve Solvent Solvent (e.g., Dioxane/H₂O) ReactionVessel Heat Mix->ReactionVessel Add Acid Strong Acid (e.g., HCl) Acid->ReactionVessel Neutralize Neutralize ReactionVessel->Neutralize Monitor until complete Extraction Extraction Neutralize->Extraction Purification Purification Extraction->Purification Product Ring-Opened Product Purification->Product

References

Comparative Biological Activity of 3-Propoxyazetidine Hydrochloride and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain imparts a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, the azetidine nucleus is a valuable bioisostere for other cyclic and acyclic moieties, offering a unique vector in three-dimensional space that can enhance physicochemical properties such as solubility and metabolic stability. The diverse pharmacological activities of azetidine derivatives are well-documented, spanning applications as anticancer, antibacterial, and central nervous system (CNS) active agents.

This guide focuses on a specific subclass of these compounds: 3-alkoxyazetidines, with a primary focus on 3-propoxyazetidine hydrochloride. These molecules have garnered interest as potential modulators of muscarinic acetylcholine receptors (mAChRs). Muscarinic receptors are G-protein coupled receptors that are widely expressed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including learning, memory, and smooth muscle contraction. Consequently, antagonists of these receptors have therapeutic applications in conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and some movement disorders.

Herein, we present a comparative analysis of the biological activity of this compound and its structurally related analogs. This guide will delve into their structure-activity relationships (SAR) as muscarinic receptor antagonists, provide detailed experimental protocols for their evaluation, and visualize the underlying biological pathways and experimental workflows.

Comparative Analysis of 3-Alkoxyazetidine Analogs

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely biological profile based on established structure-activity relationships for 3-substituted azetidines and related muscarinic antagonists. The following data is a representative, illustrative dataset to guide researchers in comparing the potential activities of these analogs. The primary biological target explored is the muscarinic acetylcholine receptor family (M1, M2, and M3 subtypes), which are key targets for anticholinergic drugs.

CompoundStructureM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)Antidepressant-like Activity (FST Immobility, % reduction)
Analog A: 3-Methoxyazetidine HCl ![3-Methoxyazetidine HCl](--INVALID-LINK--0&chof=png&cht=tx&chl=C1COCN1)150450200
Analog B: 3-Ethoxyazetidine HCl ![3-Ethoxyazetidine HCl](--INVALID-LINK--0&chof=png&cht=tx&chl=C1COCCN1)80300120
3-Propoxyazetidine HCl ![3-Propoxyazetidine HCl](--INVALID-LINK--0&chof=png&cht=tx&chl=C1COCCCN1)50 250 80
Analog C: 3-Isopropoxyazetidine HCl ![3-Isopropoxyazetidine HCl](--INVALID-LINK--0&chof=png&cht=tx&chl=C1COC(C)CN1)65280100
Analog D: N-Methyl-3-propoxyazetidine ![N-Methyl-3-propoxyazetidine](--INVALID-LINK--0&chof=png&cht=tx&chl=CN1CC(OCCC)C1)4020060
Structure-Activity Relationship (SAR) Discussion

The illustrative data in the table highlights key SAR trends for 3-alkoxyazetidines as muscarinic antagonists:

  • Influence of the Alkoxy Chain Length: An increase in the length of the alkoxy chain from methoxy (Analog A) to propoxy (3-Propoxyazetidine HCl) appears to correlate with a progressive increase in binding affinity for M1 and M3 receptors. This suggests that the larger, more lipophilic propoxy group may engage in more favorable hydrophobic interactions within the receptor's binding pocket.

  • Impact of Alkoxy Chain Branching: The introduction of a branched alkyl group, as seen in the isopropoxy analog (Analog C), results in a slight decrease in affinity compared to the linear propoxy chain. This may be due to steric hindrance within the binding site.

  • Role of the Azetidine Nitrogen: The unsubstituted azetidine nitrogen in the hydrochloride salts is protonated at physiological pH, forming a cationic head that is crucial for interaction with a conserved aspartate residue in the orthosteric binding site of muscarinic receptors.

  • N-Substitution: The quaternization or substitution of the azetidine nitrogen with a small alkyl group, such as a methyl group (Analog D), often leads to an increase in potency. This is a common observation for muscarinic antagonists.

  • Receptor Subtype Selectivity: The analogs generally exhibit a preference for M1 and M3 receptors over the M2 subtype, a desirable profile for certain therapeutic applications to minimize cardiac side effects associated with M2 receptor blockade.

  • Antidepressant-like Activity: The data from the Forced Swim Test (FST) suggests a potential antidepressant-like effect, which has been observed for other azetidine-containing nicotinic acetylcholine receptor modulators. While the primary target discussed here is the muscarinic system, off-target effects or a polypharmacological profile could contribute to this activity.

Underlying Biological Pathways

Muscarinic Receptor Signaling

The biological effects of this compound and its analogs as muscarinic antagonists are predicated on their ability to block the signaling cascades initiated by acetylcholine. Muscarinic receptors are coupled to different G-proteins, leading to distinct downstream effects. The M1 and M3 subtypes primarily couple to Gq/11, while the M2 subtype couples to Gi/o.

muscarinic_signaling cluster_M1_M3 M1/M3 Receptor Pathway cluster_M2 M2 Receptor Pathway cluster_antagonist ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Binds Gq11 Gq/11 M1M3->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Binds Gi Gi/o M2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion inhibited PKA Protein Kinase A cAMP->PKA Activation reduced Antagonist 3-Propoxyazetidine HCl Antagonist->M1M3 Blocks Antagonist->M2 Blocks

Caption: Simplified signaling pathways of M1/M3 and M2 muscarinic receptors and the inhibitory action of an antagonist.

Experimental Protocols

Synthesis of 3-Alkoxyazetidine Analogs

The synthesis of 3-alkoxyazetidines typically commences from a protected 3-hydroxyazetidine, which can be prepared via several reported methods. The subsequent O-alkylation is a straightforward procedure.

synthesis_workflow start N-Boc-3-hydroxyazetidine product_protected N-Boc-3-propoxyazetidine start->product_protected O-Alkylation reagents NaH, Alkyl Halide (e.g., Propyl Iodide) in DMF final_product 3-Propoxyazetidine HCl product_protected->final_product Deprotection deprotection HCl in Dioxane

Caption: General synthetic workflow for 3-alkoxyazetidine hydrochlorides.

Step-by-Step Protocol:

  • O-Alkylation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Add the corresponding alkyl halide (e.g., 1-iodopropane for 3-propoxyazetidine, 1.1 eq.) dropwise. Let the reaction warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-3-alkoxyazetidine.

  • Deprotection: Dissolve the purified N-Boc-3-alkoxyazetidine in a solution of 4M HCl in 1,4-dioxane. Stir the solution at room temperature for 2-4 hours. Concentrate the reaction mixture under reduced pressure to afford the desired 3-alkoxyazetidine hydrochloride salt.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for different muscarinic receptor subtypes.

binding_assay_workflow prep Prepare cell membranes expressing mAChR subtype incubation Incubate membranes with radioligand ([³H]-NMS) and test compound prep->incubation separation Separate bound and free radioligand via filtration incubation->separation counting Quantify bound radioactivity using scintillation counting separation->counting analysis Calculate IC₅₀ and Ki values counting->analysis

Caption: Workflow for the in vitro radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human M1, M2, or M3 muscarinic receptor subtypes. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine), and varying concentrations of the test compound (3-propoxyazetidine HCl or its analogs).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Forced Swim Test (FST)

The FST is a widely used behavioral model to screen for antidepressant-like activity in rodents.

fst_workflow acclimatize Acclimatize mice to the testing room administer Administer test compound or vehicle (i.p. or p.o.) acclimatize->administer wait Waiting period (e.g., 30-60 min) administer->wait swim Place mouse in a cylinder of water for 6 minutes wait->swim record Record the session and score immobility time swim->record analyze Compare immobility time between groups record->analyze

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher engaged in the synthesis of novel chemical entities, particularly within the highly sought-after class of azetidine derivatives, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of 3-Propoxyazetidine hydrochloride, a valuable building block in medicinal chemistry, presents a discrete set of validation challenges. Its small, strained four-membered ring, the flexible propoxy side chain, and its nature as a hydrochloride salt all demand a multi-faceted analytical approach.

This guide eschews a simple checklist of techniques. Instead, it presents a holistic, self-validating workflow designed to provide an unassailable structural proof of this compound. We will explore not just the what but the why of each experimental choice, grounding our protocol in the fundamental principles of spectroscopy and chromatography.

The Strategic Imperative: A Multi-Technique, Corroborative Approach

Relying on a single analytical technique for structural elucidation is a perilous shortcut in chemical synthesis. A mass spectrum may yield the correct molecular weight for an isomer, and an infrared spectrum might show the expected functional groups, but only the synergistic combination of multiple, orthogonal techniques can provide the requisite level of confidence. Our validation strategy is built on a foundation of cross-verification, where the output of each analysis must logically support the others.

The workflow begins with the most fundamental property—molecular mass—and progressively builds a higher-resolution picture of the molecular architecture, culminating in the precise mapping of the proton and carbon framework.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Gauntlet cluster_conclusion Final Confirmation Synthesis Crude Product (3-Propoxyazetidine HCl) MS Mass Spectrometry (ESI-MS) Is the molecular ion correct? Synthesis->MS Initial Check IR FT-IR Spectroscopy Are the key functional groups present? MS->IR Corroboration NMR NMR Spectroscopy (¹H, ¹³C, 2D) What is the precise connectivity? IR->NMR Deep Structural Dive Purity Elemental Analysis (CHN) Does the elemental composition match? NMR->Purity Final Stoichiometric Proof Validated Validated Structure This compound Purity->Validated Confidence Achieved

Figure 1: A logical workflow for the comprehensive structural validation of this compound.

Part 1: Confirming Molecular Mass and Formula

Mass Spectrometry (MS)

Expertise & Rationale: The first step is to confirm that the synthesis has produced a compound of the correct molecular weight. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this polar, salt-form molecule. We will operate in positive ion mode to detect the cationic form of the molecule, [M+H]⁺, where 'M' is the free base, 3-propoxyazetidine. The hydrochloride salt will readily dissociate in the methanol or acetonitrile solvent used for the analysis.

Expected Outcome: The free base, 3-Propoxyazetidine (C₆H₁₃NO), has a monoisotopic mass of approximately 115.0997 g/mol . Therefore, the primary observation in the mass spectrum should be the protonated molecule, [M+H]⁺, at an m/z of approximately 116.1075. The presence of this ion confirms that the product has the correct molecular formula.

Elemental Analysis (CHN)

Expertise & Rationale: While MS provides a very precise mass-to-charge ratio, elemental analysis offers orthogonal confirmation of the compound's empirical formula by determining the mass percentages of Carbon, Hydrogen, and Nitrogen. For a hydrochloride salt (C₆H₁₄ClNO), this technique provides a robust check on the overall purity and stoichiometric integrity of the sample, ensuring that the salt formation is correct.

Data Presentation: Expected Composition

ElementTheoretical % for C₆H₁₄ClNOAcceptable Range
Carbon (C)53.13%52.73% - 53.53%
Hydrogen (H)10.41%10.01% - 10.81%
Nitrogen (N)10.33%9.93% - 10.73%
Chlorine (Cl)26.14%(Typically not directly measured, but inferred)

Note: The acceptable range is typically ±0.4% of the theoretical value.

Part 2: Probing the Molecular Framework with Spectroscopy

Spectroscopy provides the high-resolution data required to piece together the atomic puzzle. We will use FT-IR to identify the key functional groups and then deploy a suite of NMR experiments to map the carbon-hydrogen framework with precision.

Figure 2: Numbered structure of 3-Propoxyazetidinium cation for NMR assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we are looking for definitive evidence of the secondary ammonium salt, C-O (ether), and C-H bonds, and notably, the absence of other functional groups like carbonyls (C=O) or hydroxyls (O-H) that might indicate starting material or side products.[1][2]

Data Presentation: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)BondVibration TypeExpected AppearanceRationale
~2700-3000N⁺-HStretchBroad, strongCharacteristic of a secondary ammonium salt.
~2850-2960C-HStretchMedium-StrongAliphatic C-H from the azetidine ring and propoxy chain.
~1100-1150C-O-CStretchStrong, sharpConfirms the presence of the ether linkage.[1]
~1450-1470C-HBendMediumAliphatic scissoring/bending modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for the definitive elucidation of organic structures.[3] By analyzing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecular connectivity. The use of a deuterated solvent like DMSO-d₆ or D₂O is necessary. For this molecule, the key is to unambiguously assign the signals corresponding to the azetidine ring protons and carbons and show their connection to the propoxy group.[4][5]

¹H NMR Spectroscopy - Expected Chemical Shifts and Multiplicities

Trustworthiness: The azetidine ring protons (on C² and C⁴) adjacent to the nitrogen will be diastereotopic, meaning they are chemically non-equivalent. This is a critical self-validating feature. They should appear as two distinct multiplets, and their coupling to the C³ proton provides definitive proof of the ring structure.

Label (Fig. 2)# of ProtonsApprox. δ (ppm)MultiplicityCoupling Constant (J)Assignment Rationale
N¹-H₂⁺ 2H~9.0 - 9.5Broad singlet-Exchangeable protons of the ammonium salt.
H²ᵃ, H⁴ᵃ 2H~4.0 - 4.3Multiplet-Azetidine CH₂ protons, deshielded by adjacent N⁺.
H²ᵇ, H⁴ᵇ 2H~3.8 - 4.1Multiplet-Diastereotopic partners to H²ᵃ/H⁴ᵃ.
1H~4.4 - 4.6Quintet (or tt)~6-7 HzAzetidine CH, coupled to four adjacent protons (H² and H⁴).
H⁶ 2H~3.4 - 3.6Triplet~6.7 HzPropoxy O-CH₂, coupled to H⁷.
H⁷ 2H~1.5 - 1.7Sextet~7.0 HzPropoxy -CH₂-, coupled to H⁶ and H⁸.
H⁸ 3H~0.8 - 1.0Triplet~7.4 HzPropoxy -CH₃, coupled to H⁷.

¹³C NMR Spectroscopy - Expected Chemical Shifts

Expertise: ¹³C NMR provides a count of the unique carbon environments. We expect to see 4 distinct signals for the 6 carbon atoms, as the C² and C⁴ carbons of the azetidine ring are equivalent by symmetry, as are their attached protons.[6][7]

Label (Fig. 2)Approx. δ (ppm)Rationale
C², C⁴ ~50 - 55Azetidine carbons adjacent to the nitrogen atom.
~65 - 70Azetidine carbon bearing the propoxy group, deshielded by oxygen.
C⁶ ~70 - 75Propoxy O-CH₂ carbon, most deshielded in the chain.
C⁷ ~22 - 25Propoxy central CH₂ carbon.
C⁸ ~10 - 12Propoxy terminal CH₃ carbon.

Advanced NMR for Unambiguous Confirmation (2D NMR)

To elevate the confidence in our assignments from high to absolute, a Heteronuclear Single Quantum Coherence (HSQC) experiment is recommended. This 2D NMR technique correlates each proton signal with the carbon atom to which it is directly attached. This experiment would definitively link the proton assignments in the ¹H NMR table to the carbon assignments in the ¹³C NMR table, leaving no room for ambiguity.

Part 3: Comparative Analysis & Alternative Methodologies

The described workflow (MS, IR, ¹H NMR, ¹³C NMR, and Elemental Analysis) represents the gold standard for routine structural validation in a research and development setting due to its comprehensive nature, accessibility, and the wealth of information provided.

Comparison with Alternatives:

MethodProsConsWhen to Use
X-Ray Crystallography - Provides absolute, unambiguous 3D structure.- Requires a high-quality single crystal, which can be difficult or impossible to grow. - Time-consuming.The "platinum standard" for novel compounds, especially when stereochemistry is critical or if other methods are ambiguous.
High-Resolution MS (HRMS) - Provides extremely accurate mass, allowing for molecular formula determination without elemental analysis.- Does not provide connectivity information. - More expensive than standard MS.Highly recommended as a replacement for or supplement to standard ESI-MS. It strengthens the initial formula confirmation.
2D NMR (COSY, HMBC) - COSY confirms ¹H-¹H coupling networks. - HMBC shows long-range ¹H-¹³C correlations, confirming connectivity between fragments.- Requires more instrument time and expertise in interpretation.Essential for more complex molecules or when ¹H NMR signals are heavily overlapped or ambiguous. For 3-Propoxyazetidine, an HSQC is often sufficient.

Part 4: Standard Operating Protocols

Protocol 1: ESI-MS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of this compound in 1 mL of HPLC-grade methanol.

  • Instrument: Electrospray Ionization Mass Spectrometer.

  • Method: Infuse the sample solution at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive (+) ion mode.

  • Scan Range: m/z 50-500.

  • Data Analysis: Identify the peak corresponding to [M+H]⁺ and confirm its m/z matches the theoretical value (116.1075).

Protocol 2: FT-IR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: Fourier-Transform Infrared Spectrometer with ATR accessory.

  • Method: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum.

  • Parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16 scans.

  • Data Analysis: Identify the key vibrational bands as listed in the data table above.

Protocol 3: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Standard proton-decoupled carbon experiment (e.g., PENDANT or DEPT-135 can also be used to differentiate CH, CH₂, and CH₃ carbons).

    • (Optional but Recommended) 2D HSQC: Standard HSQC experiment to correlate ¹H and ¹³C signals.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals and assign all peaks according to the expected values in the data tables. Correlate ¹H and ¹³C signals using the HSQC spectrum.

Conclusion

The structural validation of this compound is not a single event but a process of building a logical, evidence-based case. By systematically employing Mass Spectrometry, FT-IR, ¹H and ¹³C NMR, and Elemental Analysis, a researcher can construct an unassailable proof of structure. Each piece of data should be viewed as a test of the proposed structural hypothesis. When the predicted molecular ion, the expected functional groups, the precise proton and carbon environments, and the elemental composition all align, the researcher can proceed with the confidence that their material is indeed what they intended to synthesize. This rigorous, self-validating approach is fundamental to scientific integrity and the successful advancement of drug discovery programs.

References

A Comparative Analysis of Synthetic Strategies for 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

3-Propoxyazetidine hydrochloride is a valuable building block in medicinal chemistry, frequently incorporated into complex molecular scaffolds to modulate physicochemical and pharmacological properties. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative study of prevalent synthetic routes to this compound, offering a detailed examination of their respective methodologies, mechanistic underpinnings, and key performance indicators. By presenting experimental data and field-proven insights, this document aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory or manufacturing needs.

Introduction

The azetidine motif is a four-membered heterocyclic ring that has garnered considerable attention in pharmaceutical sciences. Its incorporation into drug candidates can impart favorable properties such as improved metabolic stability, enhanced binding affinity, and tailored solubility. Specifically, 3-substituted azetidines are crucial intermediates for a wide range of bioactive molecules.[1] This guide focuses on the synthesis of this compound, a derivative that combines the rigid azetidine core with a flexible propoxy side chain, offering a unique structural element for molecular design.

The primary challenge in synthesizing 3-propoxyazetidine lies in the selective functionalization of the 3-position of the azetidine ring, often starting from a more accessible precursor like 3-hydroxyazetidine. This guide will explore and compare two major synthetic paradigms: the Williamson ether synthesis and the Mitsunobu reaction, both commencing from N-protected 3-hydroxyazetidine. The discussion will encompass the initial protection of the azetidine nitrogen, the core etherification reaction, and the final deprotection to yield the desired hydrochloride salt.

Core Synthetic Precursor: N-Boc-3-hydroxyazetidine

Both primary routes described herein originate from a common, commercially available starting material: 3-hydroxyazetidine or its hydrochloride salt. The initial and critical step involves the protection of the secondary amine of the azetidine ring. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[2][3]

The synthesis of N-Boc-3-hydroxyazetidine is typically achieved by reacting 3-hydroxyazetidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of dioxane and water.[4] This reaction proceeds with high efficiency, providing the N-protected intermediate in excellent yield, which serves as the linchpin for the subsequent etherification step.[5][6]

Comparative Analysis of Synthetic Routes

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely utilized method for forming ethers, involving the reaction of an alkoxide with an alkyl halide in an Sₙ2 reaction.[7][8][9] In the context of 3-propoxyazetidine synthesis, this involves the deprotonation of N-Boc-3-hydroxyazetidine to form an alkoxide, which then displaces a halide from a propyl electrophile.

Logical Workflow:

A N-Boc-3-hydroxyazetidine B N-Boc-3-propoxyazetidine A->B  1. NaH, DMF  2. n-Propyl bromide C 3-Propoxyazetidine Hydrochloride B->C  HCl in Dioxane or EtOAc

Figure 1: Workflow for the Williamson ether synthesis route.

Mechanistic Considerations:

The first step is the deprotonation of the hydroxyl group of N-Boc-3-hydroxyazetidine using a strong base. Sodium hydride (NaH) is a common choice, typically used in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting alkoxide is a potent nucleophile that readily attacks the primary carbon of an n-propyl halide (e.g., n-propyl bromide).[10] The reaction proceeds via a classic Sₙ2 mechanism, leading to the formation of the desired ether linkage.[11][12]

Advantages:

  • Cost-Effectiveness: The reagents, particularly n-propyl bromide and sodium hydride, are relatively inexpensive and readily available.

  • Scalability: This route is generally amenable to large-scale synthesis due to the straightforward reaction conditions and workup procedures.

  • High Yields: The etherification step typically proceeds with high conversion and yields.

Disadvantages:

  • Strong Base Requirement: The use of sodium hydride requires anhydrous conditions and careful handling due to its reactivity with water.

  • Potential for Elimination Side Reactions: While less of a concern with a primary alkyl halide like n-propyl bromide, the use of secondary or tertiary halides could lead to competing elimination reactions.[9]

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative pathway for the formation of the ether bond, proceeding under milder, neutral conditions.[13][14] This reaction converts an alcohol into a variety of functional groups, including ethers, through the use of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15][16]

Logical Workflow:

A N-Boc-3-hydroxyazetidine B N-Boc-3-propoxyazetidine A->B  n-Propanol, PPh₃, DIAD, THF C 3-Propoxyazetidine Hydrochloride B->C  HCl in Dioxane or EtOAc

Figure 2: Workflow for the Mitsunobu reaction route.

Mechanistic Considerations:

The Mitsunobu reaction is initiated by the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DIAD), forming a betaine intermediate. This intermediate then deprotonates the alcohol (n-propanol in this case), and the resulting alkoxide activates the hydroxyl group of N-Boc-3-hydroxyazetidine by forming a phosphonium salt. This activated hydroxyl group is then displaced by the propoxide nucleophile in an Sₙ2 reaction, leading to the formation of the ether with inversion of configuration (though not relevant for this achiral substrate).[14][16]

Advantages:

  • Mild Reaction Conditions: The reaction is typically carried out at or below room temperature and does not require a strong base, making it compatible with a wider range of functional groups.

  • High Stereospecificity: For chiral alcohols, the reaction proceeds with a predictable inversion of stereochemistry.

Disadvantages:

  • Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification, especially on a large scale.[17]

  • Reagent Cost and Handling: The phosphines and azodicarboxylates are more expensive than the reagents used in the Williamson synthesis. Azodicarboxylates can also be hazardous.[15]

  • Workup Challenges: The removal of triphenylphosphine oxide can be challenging and may require chromatographic purification.

Final Step: N-Boc Deprotection

Both synthetic routes converge on the intermediate N-Boc-3-propoxyazetidine. The final step is the removal of the Boc protecting group to liberate the free amine, which is then protonated to form the stable hydrochloride salt. This is typically achieved by treating the N-Boc protected intermediate with a strong acid.[18]

Commonly used reagents for this deprotection include hydrochloric acid in a suitable organic solvent such as dioxane, ethyl acetate, or methanol.[2][19] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also a highly effective alternative.[20] The reaction is generally clean and proceeds at room temperature, with the product often precipitating from the reaction mixture as the hydrochloride salt, which can then be isolated by filtration.

Experimental Data and Comparison

The following table summarizes typical experimental outcomes for the two primary synthetic routes discussed. The data is a composite representation from various literature sources and typical laboratory findings.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Mitsunobu Reaction
Starting Materials N-Boc-3-hydroxyazetidine, NaH, n-Propyl bromideN-Boc-3-hydroxyazetidine, n-Propanol, PPh₃, DIAD
Typical Yield (Etherification) 85-95%75-90%
Reaction Conditions Anhydrous, 0°C to RT0°C to RT
Key Reagents Strong base (NaH)Phosphine, Azodicarboxylate
Purification Aqueous workup, possible distillation/crystallizationOften requires column chromatography
Scalability Generally goodChallenging due to byproduct removal
Cost of Reagents Low to moderateModerate to high
Safety Considerations Handling of pyrophoric NaHHandling of potentially hazardous DIAD/DEAD

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-propoxyazetidine via Williamson Ether Synthesis
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0°C and add n-propyl bromide (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Synthesis of N-Boc-3-propoxyazetidine via Mitsunobu Reaction
  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), n-propanol (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0°C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.[15]

  • Maintain the temperature at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.[15]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Protocol 3: Deprotection to form this compound
  • Dissolve the crude or purified N-Boc-3-propoxyazetidine (1.0 eq.) in a minimal amount of ethyl acetate or diethyl ether.

  • Add a solution of 4M HCl in dioxane (3-5 eq.) dropwise with stirring at room temperature.

  • Stir the mixture for 2-4 hours at room temperature. A white precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethyl acetate or diethyl ether.

  • Dry the solid under vacuum to afford this compound as a white to off-white solid.

Conclusion

Both the Williamson ether synthesis and the Mitsunobu reaction represent viable and effective strategies for the preparation of this compound. The choice between these two routes will largely depend on the specific requirements of the synthesis.

For large-scale production where cost and ease of purification are paramount, the Williamson ether synthesis is generally the preferred method. Its use of inexpensive reagents and the avoidance of chromatographic purification for the final intermediate make it an economically attractive and scalable option.

Conversely, for smaller-scale laboratory synthesis, particularly when dealing with sensitive substrates or when mild conditions are essential, the Mitsunobu reaction offers a valuable alternative. Despite the challenges associated with byproduct removal, its operational simplicity and mildness can be advantageous.

Ultimately, a thorough evaluation of the factors outlined in this guide—including cost, scale, available equipment, and safety protocols—will enable researchers to select the most appropriate synthetic route for their specific needs in the synthesis of the valuable building block, this compound.

References

Performance and Applications Guide: Benchmarking 3-Propoxyazetidine Hydrochloride in Neurological Drug Discovery Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of novel molecular scaffolds with therapeutic potential in central nervous system (CNS) disorders is a critical endeavor. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its unique combination of structural rigidity and metabolic stability. This guide provides an in-depth technical overview of 3-Propoxyazetidine hydrochloride, a versatile building block with significant potential in the development of new CNS-targeted therapeutics.[1]

While direct performance data for this compound is emerging, its structural motifs and the activities of closely related analogs strongly suggest promising activity in two key areas of neuropharmacology: P2X7 receptor antagonism and monoamine triple reuptake inhibition. This guide will benchmark the potential performance of this compound against established compounds in these assay classes and provide detailed, field-proven protocols to enable its evaluation.

The Scientific Rationale: Why Investigate this compound?

The therapeutic potential of this compound is inferred from two primary lines of evidence:

  • Activity of a Key Derivative at the P2X7 Receptor: The structurally related compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been identified as an antagonist of the P2X7 receptor (P2X7R).[2] P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the CNS.[3] Its over-activation is implicated in neuroinflammatory processes, making P2X7R antagonists a compelling target for neurodegenerative diseases and chronic pain.[3][4] The presence of the 3-propoxyazetidine core in a known P2X7R antagonist strongly suggests that the parent compound may share this activity or serve as a valuable scaffold for developing new antagonists.

  • The Role of 3-Substituted Azetidines as Triple Reuptake Inhibitors (TRIs): The 3-substituted azetidine scaffold is a cornerstone in the design of inhibitors for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[5][6] Simultaneous inhibition of these three transporters—a "triple reuptake inhibitor" or TRI—is a leading strategy for developing next-generation antidepressants with potentially broader efficacy and faster onset of action.[7] The structure of this compound aligns with the pharmacophores of known azetidine-based TRIs.[5][6]

Benchmarking Against Established Modulators

To provide a clear performance context, we will compare the anticipated activity of this compound with well-characterized compounds in their respective assays.

Assay Class 1: P2X7 Receptor Antagonism

The P2X7 receptor is a key player in neuroinflammation. Its activation by high concentrations of extracellular ATP leads to ion flux and the formation of a large, non-selective pore, triggering downstream inflammatory signaling.

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx Pore Macropore Formation P2X7R->Pore ATP Extracellular ATP (High Concentration) ATP->P2X7R Activates A740003 A-740003 (Antagonist) A740003->P2X7R Inhibits Propoxyazetidine 3-Propoxyazetidine HCl (Test Compound) Propoxyazetidine->P2X7R Inhibits? NLRP3 NLRP3 Inflammasome Activation Pore->NLRP3 IL1b IL-1β Release NLRP3->IL1b

Caption: Simplified P2X7R signaling and points of inhibition.

Table 1: Performance Comparison of P2X7 Receptor Antagonists

CompoundTypeTarget(s)Reported IC₅₀ (Human)Reported IC₅₀ (Rat)Reference(s)
3-Propoxyazetidine HCl Test Compound P2X7R (Predicted) To be determined To be determined N/A
A-740003Selective, Competitive AntagonistP2X7R40 nM18 nM[8][9]
KN-62Non-competitive AntagonistP2X7R, CaMK-II~15 nMN/A[9]
P2X7 receptor antagonist-3Potent AntagonistP2X7R4.2 nM6.8 nM[10]
Assay Class 2: Monoamine Transporter Inhibition

Monoamine transporters regulate synaptic concentrations of serotonin, norepinephrine, and dopamine. Inhibition of their reuptake is a cornerstone of antidepressant therapy.

Monoamine Transporter Inhibition Workflow

TRI_Workflow cluster_workflow Neurotransmitter Uptake Inhibition Assay cluster_compounds Compounds start Plate cells expressing hSERT, hNET, or hDAT pretreat Pre-treat cells with Test Compound or Control start->pretreat add_substrate Add fluorescent substrate mimetic pretreat->add_substrate measure Measure fluorescence (Kinetic or Endpoint) add_substrate->measure analyze Calculate % Inhibition and IC₅₀ measure->analyze Propoxyazetidine 3-Propoxyazetidine HCl DOV DOV 216,303

Caption: High-level workflow for a fluorescence-based TRI assay.

Table 2: Performance Comparison of Triple Reuptake Inhibitors

CompoundTypehSERT IC₅₀hNET IC₅₀hDAT IC₅₀Reference(s)
3-Propoxyazetidine HCl Test Compound To be determined To be determined To be determined N/A
DOV 216,303Triple Reuptake Inhibitor14 nM20 nM78 nM[11]
D-473Triple Reuptake Inhibitor9.18 nM39.7 nM70.4 nM[2]

Experimental Protocols

These protocols are designed to be self-validating, providing a robust framework for assessing the performance of this compound.

Protocol 1: P2X7R Antagonist Activity via Calcium Influx Assay

This assay measures the ability of a test compound to inhibit the increase in intracellular calcium triggered by a P2X7R agonist.

Rationale: Calcium influx is a primary and rapid consequence of P2X7R channel opening, making it an excellent readout for receptor activation and inhibition.[3]

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing human P2X7R in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418). Plate cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Aspirate the culture medium and wash cells once with 100 µL of Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). Add 100 µL of Assay Buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM at 2 µM) to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Incubation: Wash the cells twice with 100 µL of Assay Buffer to remove excess dye. Add 90 µL of Assay Buffer containing various concentrations of this compound or a control antagonist (e.g., A-740003, 1 nM to 10 µM). Incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or similar) equipped with an automated liquid handling system. Set the excitation/emission wavelengths for the chosen dye (e.g., 494/516 nm for Fluo-4).

  • Data Acquisition: Record a baseline fluorescence reading for 15-30 seconds. Inject 10 µL of a P2X7R agonist solution (e.g., BzATP to a final concentration of 300 µM) into each well. Continue recording the fluorescence signal for an additional 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline to the peak response for each well. Normalize the data to the vehicle control (0% inhibition) and a high concentration of a known antagonist (100% inhibition). Plot the normalized response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This fluorescence-based assay measures the inhibition of substrate uptake into cells expressing specific monoamine transporters.[4][12]

Rationale: This method provides a direct functional measure of transporter activity, avoiding the complexities and safety requirements of radioligand-based assays. A single fluorescent substrate can often be used for all three transporters (SERT, NET, and DAT).[4]

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing either human SERT, NET, or DAT in appropriate media. Plate the cells in a 96-well or 384-well black, clear-bottom plate at an optimized density (e.g., 10,000-20,000 cells/well for 384-well format) and allow them to adhere overnight.[4]

  • Compound Pre-incubation: Remove the culture medium. Add assay buffer (e.g., HBSS with 0.1% BSA) containing the desired concentrations of this compound or a control inhibitor (e.g., DOV 216,303, 0.1 nM to 1 µM). Incubate for 10-15 minutes at 37°C.

  • Uptake Measurement: Utilize a commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices) which contains a fluorescent substrate mimetic and a masking dye. Add the dye/reagent mix to the wells according to the manufacturer's instructions.

  • Signal Detection: Immediately transfer the plate to a bottom-read fluorescence microplate reader. Read the plate in kinetic mode for 30-60 minutes at 37°C (e.g., Ex: 440 nm, Em: 520 nm). Alternatively, an endpoint reading can be taken after a 20-30 minute incubation.[4]

  • Data Analysis: For kinetic data, calculate the area under the curve (AUC) or the initial rate of uptake (Vmax). For endpoint data, use the final fluorescence values. Normalize the data to vehicle-treated cells (100% uptake) and cells treated with a known potent inhibitor (0% uptake). Plot the percentage of inhibition against the log concentration of the test compound and fit the curve to determine the IC₅₀ value for each transporter.

Conclusion and Future Directions

This compound stands as a promising and versatile scaffold for CNS drug discovery. The strong inhibitory activity of its derivative, KHG26792, on the P2X7 receptor, coupled with the established precedent for 3-substituted azetidines as potent triple reuptake inhibitors, provides a compelling rationale for its further investigation.

The experimental protocols detailed in this guide offer a robust framework for researchers to benchmark the performance of this compound. By directly comparing its potency and selectivity against established compounds like A-740003 and DOV 216,303, the scientific community can elucidate its precise mechanism of action and validate its potential as a lead compound for novel therapeutics targeting neuroinflammation and mood disorders. The data generated from these assays will be instrumental in guiding future structure-activity relationship (SAR) studies to optimize this promising azetidine core.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For intermediates like 3-Propoxyazetidine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies suitable for this compound, with a focus on the critical process of cross-validation to ensure consistency and accuracy across different techniques.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. When multiple analytical methods are employed, cross-validation becomes essential to confirm that they produce comparable and reliable results[2][3]. This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one[2][4].

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical method for a pharmaceutical intermediate like this compound depends on various factors, including the analyte's physicochemical properties, the intended application (e.g., purity assessment, assay), and the available instrumentation. Here, we compare four common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a polar compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a suitable choice.[5]

  • Gas Chromatography (GC): Ideal for the analysis of volatile and thermally stable compounds. While the hydrochloride salt itself is non-volatile, derivatization can be employed to make it amenable to GC analysis. GC can be particularly useful for detecting volatile organic impurities.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A powerful tool for structural elucidation and quantification. ¹H NMR provides detailed information about the molecular structure and can be used for absolute quantification without the need for a reference standard of the analyte.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. LC-MS is invaluable for impurity profiling and identification, even at trace levels.

The following diagram illustrates the logical relationship and primary applications of these methods for the analysis of this compound.

Analytical_Methods_Comparison cluster_separation Separation-Based Methods cluster_spectroscopy Spectroscopic Method HPLC HPLC (High-Performance Liquid Chromatography) Assay Assay (Quantification) HPLC->Assay Purity Purity & Impurity Profiling HPLC->Purity GC GC (Gas Chromatography) GC->Assay GC->Purity LCMS LC-MS (Liquid Chromatography-Mass Spectrometry) LCMS->Purity Identity Identity Confirmation LCMS->Identity NMR ¹H NMR (Proton Nuclear Magnetic Resonance) NMR->Assay NMR->Identity

Figure 1: Comparison of primary applications for different analytical methods.

The Imperative of Cross-Validation: Ensuring Methodological Consistency

Cross-validation of analytical methods is the process of confirming that two or more distinct methods yield comparable results for the same analyte in a given matrix[2][6]. This is a critical step in the analytical method lifecycle, particularly in a regulated environment, to ensure data integrity and consistency[3]. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures, which forms the basis for cross-validation[1][7][8][9][10].

The cross-validation process typically involves a comparative analysis of key validation parameters obtained from the different methods. The following workflow illustrates the key stages of a cross-validation study.

Cross_Validation_Workflow start Start: Need for Cross-Validation protocol Develop Cross-Validation Protocol (Define Methods, Samples, Acceptance Criteria) start->protocol execute Execute Analytical Methods Concurrently (e.g., HPLC and GC) protocol->execute data Collect and Process Data from Both Methods execute->data compare Compare Key Validation Parameters (Accuracy, Precision, Linearity, etc.) data->compare stats Perform Statistical Analysis (e.g., t-test, F-test) compare->stats acceptance Do Results Meet Pre-defined Acceptance Criteria? stats->acceptance pass Cross-Validation Successful (Methods are considered equivalent) acceptance->pass Yes fail Investigation and Root Cause Analysis acceptance->fail No end End pass->end fail->protocol Revise Protocol/Methods

Figure 2: General workflow for the cross-validation of analytical methods.

A Hypothetical Cross-Validation Study: HPLC vs. GC for this compound Assay

To illustrate the practical application of cross-validation, we present a hypothetical study comparing a newly developed RP-HPLC method with an established GC method for the assay of this compound.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

2. Gas Chromatography (GC) Method with Derivatization

  • Column: DB-5, 30 m x 0.32 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 250 °C

  • Detector (FID) Temperature: 280 °C

  • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1 mL of pyridine. Heat at 70 °C for 30 minutes.

  • Injection Volume: 1 µL (split ratio 20:1)

Comparative Data Analysis

The following tables summarize the hypothetical validation data obtained from the two methods.

Table 1: Linearity

ParameterHPLCGCAcceptance Criteria
Range (µg/mL)50 - 15050 - 150Relevant working range
Correlation Coefficient (r²)0.99950.9992≥ 0.999
Y-intercept250.3180.7Minimal

Table 2: Accuracy (Recovery)

Concentration LevelHPLC (% Recovery)GC (% Recovery)Acceptance Criteria
80%99.8%100.5%98.0% - 102.0%
100%100.2%99.5%98.0% - 102.0%
120%99.5%100.8%98.0% - 102.0%

Table 3: Precision (Repeatability)

ParameterHPLCGCAcceptance Criteria
Number of Replicates66n ≥ 6
Mean Assay (%)99.9%100.1%Report
Relative Standard Deviation (%RSD)0.5%0.8%≤ 1.0%

Table 4: Intermediate Precision

ParameterHPLC (%RSD)GC (%RSD)Acceptance Criteria
Different Day0.6%0.9%≤ 2.0%
Different Analyst0.7%1.1%≤ 2.0%

Table 5: Robustness

Parameter VariationHPLC (%RSD of Assay)GC (%RSD of Assay)Acceptance Criteria
Flow Rate (± 0.1 mL/min)0.8%1.2%≤ 2.0%
Column Temperature (± 2 °C)0.7%1.0%≤ 2.0%

Conclusion and Recommendations

Based on the illustrative data, both the HPLC and GC methods demonstrate acceptable performance for the assay of this compound, meeting the pre-defined acceptance criteria for linearity, accuracy, precision, and robustness. The successful cross-validation would indicate that either method can be used reliably for quality control purposes, providing flexibility in laboratory operations.

The choice between the two methods in a routine setting would depend on factors such as sample throughput (HPLC is generally faster without the derivatization step), the need to analyze for volatile impurities (GC-FID is advantageous here), and instrument availability. For comprehensive purity analysis, a combination of both techniques, along with LC-MS for impurity identification, would provide the most complete picture of the material's quality.

This guide underscores the importance of a systematic and data-driven approach to the cross-validation of analytical methods. By ensuring the consistency and reliability of analytical data, pharmaceutical scientists can have greater confidence in the quality and safety of their products.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 3-Propoxyazetidine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the azetidine scaffold has emerged as a privileged structure, offering a unique three-dimensional geometry that can impart favorable physicochemical properties to drug candidates.[1][2] Among its derivatives, 3-propoxyazetidine hydrochloride and its analogs are gaining attention as versatile building blocks in the development of novel therapeutics, particularly for neurological disorders.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into their design, synthesis, and biological evaluation. By presenting comparative experimental data and detailed protocols, we aim to equip researchers with the knowledge to navigate the complexities of this promising chemical space.

The Azetidine Core: A Foundation for Therapeutic Potential

The rigid, four-membered ring of azetidine provides a distinct conformational constraint compared to more flexible acyclic or larger heterocyclic systems.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. The nitrogen atom within the ring also serves as a key interaction point, often protonated at physiological pH, allowing for critical ionic interactions with target proteins.

The 3-propoxyazetidine scaffold, in particular, offers several advantages. The propoxy group at the 3-position introduces a degree of lipophilicity that can be crucial for traversing cellular membranes and the blood-brain barrier. Furthermore, the ether linkage provides a stable, yet potentially metabolically susceptible, point for strategic modification.

Decoding the Structure-Activity Relationship: A Comparative Analysis

To illustrate the SAR of this compound analogs, we present a comparative analysis of a hypothetical series of compounds targeting a G-protein coupled receptor (GPCR), such as a muscarinic acetylcholine receptor (M-AChR), a common target for azetidine-based ligands. The following data is representative and intended to guide the rational design of novel analogs.

Table 1: Comparative in vitro Activity of 3-Propoxyazetidine Analogs
Compound IDR1 (at N1)R2 (propoxy chain)M1 Receptor Binding Affinity (Ki, nM)M1 Receptor Functional Activity (EC50, nM)
1 (Parent) Hn-propyl50120
2 Methyln-propyl3590
3 Ethyln-propyl60150
4 Hiso-propyl75200
5 Hcyclopropylmethyl40110
6 H3-fluoropropyl45100
7 H3,3,3-trifluoropropyl90250
8 Methyl3-fluoropropyl2570

Analysis of SAR:

  • Substitution on the Azetidine Nitrogen (R1): Small alkyl substituents, such as a methyl group (Compound 2 ), can enhance both binding affinity and functional activity compared to the unsubstituted parent compound (Compound 1 ). This suggests a favorable hydrophobic interaction in the binding pocket. However, increasing the alkyl chain length to an ethyl group (Compound 3 ) leads to a decrease in activity, indicating a potential steric clash.

  • Modification of the Propoxy Chain (R2):

    • Branching: Introducing branching, as in the iso-propyl analog (Compound 4 ), is detrimental to activity, suggesting that a linear chain is preferred for optimal interaction with the receptor.

    • Cycloalkyl Groups: A cyclopropylmethyl group (Compound 5 ) can be well-tolerated and may even slightly improve binding affinity, likely due to the conformational constraint it imposes.

    • Fluorination: Introduction of a single fluorine atom at the terminal position of the propyl chain (Compound 6 ) can lead to a modest improvement in activity. This may be due to favorable electronic interactions or improved metabolic stability. However, trifluorination (Compound 7 ) significantly reduces activity, possibly due to unfavorable electronic effects or steric hindrance.

  • Combined Modifications: The combination of a methyl group on the nitrogen and a terminal fluorine on the propoxy chain (Compound 8 ) results in the most potent analog in this series, demonstrating an additive effect of these favorable modifications.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and for its biological evaluation.

Synthesis of 1-Methyl-3-propoxyazetidine Hydrochloride (Analog of Compound 2)

This protocol describes a common synthetic route to N-alkylated 3-alkoxyazetidines.

Workflow for Synthesis:

Synthesis_Workflow Start 1-Boc-3-hydroxyazetidine Step1 Williamson Ether Synthesis (NaH, Propyl iodide, THF) Start->Step1 Intermediate1 1-Boc-3-propoxyazetidine Step1->Intermediate1 Step2 Boc Deprotection (HCl in Dioxane) Intermediate1->Step2 Intermediate2 This compound Step2->Intermediate2 Step3 Reductive Amination (Formaldehyde, NaBH(OAc)3, DCE) Intermediate2->Step3 Product 1-Methyl-3-propoxyazetidine Step3->Product Step4 Salt Formation (HCl in Ether) Product->Step4 FinalProduct 1-Methyl-3-propoxyazetidine hydrochloride Step4->FinalProduct

Caption: Synthetic workflow for 1-methyl-3-propoxyazetidine hydrochloride.

Step-by-Step Protocol:

  • Williamson Ether Synthesis: To a solution of 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes, then add 1-iodopropane (1.1 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield 1-Boc-3-propoxyazetidine.

  • Boc Deprotection: Dissolve the crude 1-Boc-3-propoxyazetidine in a 4M solution of HCl in 1,4-dioxane. Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain this compound as a solid.

  • Reductive Amination: To a solution of this compound (1.0 eq) and formaldehyde (1.2 eq, 37% in water) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq). Stir the reaction at room temperature for 12 hours. Quench with saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are dried and concentrated.

  • Salt Formation: Dissolve the crude 1-methyl-3-propoxyazetidine in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the solid and wash with cold diethyl ether to afford 1-methyl-3-propoxyazetidine hydrochloride.

Biological Evaluation: Muscarinic M1 Receptor Radioligand Binding Assay

This protocol details a standard method to determine the binding affinity (Ki) of the synthesized analogs.[4][5]

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow Start Prepare cell membranes expressing M1 receptors Incubation Incubate membranes with [3H]-NMS (radioligand) and varying concentrations of test compound Start->Incubation Separation Separate bound and free radioligand via rapid filtration Incubation->Separation Measurement Quantify bound radioactivity using liquid scintillation counting Separation->Measurement Analysis Calculate IC50 and Ki values Measurement->Analysis

Caption: Workflow for the M1 receptor radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human muscarinic M1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4 °C. Resuspend the pellet in fresh buffer.

  • Binding Assay: In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of [3H]-N-methylscopolamine ([³H]-NMS) (final concentration ~0.5 nM), and 50 µL of various concentrations of the test compound (e.g., 10⁻¹⁰ to 10⁻⁵ M). For non-specific binding, use a high concentration of atropine (1 µM).

  • Incubation: Incubate the plates at 25 °C for 90 minutes.

  • Filtration: Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Concluding Remarks and Future Directions

The structure-activity relationship of this compound analogs is a rich area for exploration in drug discovery. The insights provided in this guide highlight the importance of systematic modifications to the azetidine core and its substituents to optimize biological activity. The presented synthetic and analytical protocols offer a robust framework for researchers to design and evaluate novel analogs with enhanced potency and selectivity. Future investigations could explore a wider range of substituents on the propoxy chain, including bioisosteric replacements for the ether oxygen, and investigate the impact of stereochemistry at the 3-position of the azetidine ring. Such studies will undoubtedly contribute to the development of the next generation of azetidine-based therapeutics.

References

A Head-to-Head Experimental Framework: Evaluating 3-Propoxyazetidine Hydrochloride Against a Standard of Care for Potential Muscarinic Agonist Activity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective, Data-Driven Comparison for Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel biological activity. 3-Propoxyazetidine hydrochloride is a readily accessible, yet underexplored, derivative. This guide proposes a comprehensive, head-to-head experimental framework to evaluate its potential as a muscarinic acetylcholine receptor (mAChR) agonist, comparing it directly against the established M1-selective agonist, Cevimeline. We outline a multi-tiered approach encompassing physicochemical profiling, in vitro pharmacological assays, and preliminary ADME (Absorption, Distribution, Metabolism, Excretion) screening. The objective is to generate a robust, comparative dataset to determine if this compound warrants further investigation as a potential therapeutic agent, for instance, in the context of Sjögren's syndrome or Alzheimer's disease, where muscarinic agonists are of high interest.

Introduction: The Rationale for Investigation

The azetidine ring, a four-membered saturated heterocycle, serves as a versatile bioisostere for other cyclic amines like piperidine and pyrrolidine. Its constrained conformation can lead to enhanced receptor-binding affinity and selectivity, while its physicochemical properties can improve metabolic stability and reduce off-target effects. While numerous substituted azetidines have been explored, the specific biological profile of this compound remains uncharacterized in public literature.

Based on the structural similarity of the azetidine core to the quinuclidine ring of acetylcholine and other known muscarinic agonists, we hypothesize that this compound may exhibit activity at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are critical targets in the central and peripheral nervous systems, and their modulation is a key strategy for treating cognitive deficits and autonomic dysfunctions.

This guide provides the scientific rationale and detailed protocols for a direct comparison with Cevimeline , a well-established mAChR agonist approved for the treatment of dry mouth associated with Sjögren's syndrome. By benchmarking against a known standard of care, we can rigorously assess the potential of this novel compound.

Physicochemical and Structural Comparison

A foundational step in any drug discovery cascade is the characterization of the molecule's fundamental properties. These parameters heavily influence its formulation, absorption, and interaction with biological systems.

Table 1: Comparative Physicochemical Properties
PropertyThis compoundCevimelineRationale for Comparison
Molecular Formula C7H16ClNOC10H17NOSCore structure and elemental composition.
Molecular Weight 165.66 g/mol 200.32 g/mol Influences diffusion and membrane permeability.
CAS Number 186559-71-1106797-51-9Unique chemical identifier.
Structure Azetidine-basedQuinuclidine-basedThe core scaffold dictates receptor interaction and novelty.
Predicted logP ~1.5~2.1Lipophilicity, a key predictor of membrane permeability and CNS penetration.
Topological Polar Surface Area (TPSA) ~21.3 Ų~38.5 ŲInfluences solubility and permeability.

Proposed Experimental Workflow for Comparative Analysis

To generate meaningful head-to-head data, a phased approach is essential. The following workflow is designed to first establish biological activity and then to profile for drug-like properties.

G cluster_0 Phase 1: Physicochemical & In Vitro Screening cluster_1 Phase 2: ADME & Selectivity Profiling A Compound Acquisition (3-Propoxyazetidine HCl vs. Cevimeline) B Aqueous Kinetic Solubility Assay (pH 7.4) A->B Solubility Check C Receptor Binding Assay (Radioligand Displacement) Target: M1, M2, M3 mAChRs A->C Binding Affinity (Ki) D Functional Assay (Calcium Flux or IP1 Accumulation) Target: M1, M3 mAChRs C->D Functional Potency (EC50) & Efficacy (% Activity) E Parallel Artificial Membrane Permeability Assay (PAMPA) D->E CNS Penetration Potential F Microsomal Stability Assay (Human Liver Microsomes) D->F Metabolic Stability (T½) G hERG Channel Inhibition Assay (Automated Patch Clamp) D->G Cardiotoxicity Risk Result Comparative Profile Report (Go/No-Go Decision) E->Result F->Result G->Result

A Senior Application Scientist's Guide to the Purity Analysis and Comparison of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Propoxyazetidine hydrochloride is a crucial building block in medicinal chemistry, valued for its role in synthesizing novel therapeutic agents, particularly for neurological disorders.[1][2] The purity of this reagent is paramount, as contaminants can lead to unpredictable reaction outcomes, altered biological activity, and significant delays in drug development pipelines. This guide provides a comprehensive framework for the purity analysis of this compound, comparing hypothetical lots from three different suppliers. We detail the underlying rationale for selecting a multi-technique analytical approach—employing quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), Headspace Gas Chromatography-Mass Spectrometry (GC-MS), and Karl Fischer (KF) titration—and provide detailed, actionable protocols for each. The resulting data is presented to guide researchers in making informed decisions based on empirical evidence.

Introduction: The Critical Role of Reagent Purity

This compound is a versatile synthetic intermediate characterized by a strained four-membered azetidine ring, which provides a unique structural and conformational scaffold for drug design.[2] Its applications are widespread, ranging from the development of new pharmaceuticals to materials science and biochemical research.[1] However, like any fine chemical, its "purity" is not a single number but a profile composed of several key attributes:

  • Assay: The actual percentage of the desired this compound.

  • Related Substances: Impurities structurally similar to the main compound, often arising from starting materials or side reactions during synthesis.

  • Residual Solvents: Volatile organic compounds remaining from the manufacturing and purification processes.

  • Water Content: The amount of water present, which is particularly relevant for a hygroscopic hydrochloride salt.

An uncharacterized or impure starting material can compromise research integrity. For instance, an erroneously high water content will skew molar calculations, leading to incorrect stoichiometry in subsequent reactions. Similarly, reactive impurities can lead to the formation of unexpected byproducts, complicating purification and interpretation of results. This guide establishes a self-validating system of orthogonal analytical techniques to build a complete and trustworthy purity profile.

The Analytical Strategy: A Multi-Pronged Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. We therefore employ a suite of orthogonal methods, where each technique measures a different, independent chemical property. This approach ensures that the weaknesses of one method are covered by the strengths of another, leading to a highly reliable and comprehensive assessment.

Workflow for Comprehensive Purity Analysis

The following diagram outlines the logical flow of our analytical workflow, from sample receipt to the final, integrated purity assessment.

Purity Analysis Workflow cluster_0 Sample Handling cluster_1 Analytical Testing (Orthogonal Methods) cluster_2 Data Integration & Reporting SampleReceipt Receive Samples (Supplier A, B, C) Login Log Samples & Assign Lot #s SampleReceipt->Login Visual Visual Inspection (Color, Form) Login->Visual qNMR Identity & Assay (Quantitative NMR) Visual->qNMR HPLC Organic Impurities (RP-HPLC-UV) Visual->HPLC GC Residual Solvents (Headspace GC-MS) Visual->GC KF Water Content (Karl Fischer Titration) Visual->KF Analysis Analyze & Compare Data qNMR->Analysis HPLC->Analysis GC->Analysis KF->Analysis Report Generate Comprehensive Purity Report Analysis->Report

Caption: Overall workflow for purity analysis of 3-Propoxyazetidine HCl.

  • Quantitative ¹H NMR (qNMR) for Assay and Identity: qNMR is a primary analytical method for determining purity.[3][4] The area of an NMR signal is directly proportional to the number of protons giving rise to it, allowing for precise quantification without a specific reference standard of the analyte.[5] We use a certified internal standard of known purity and weight to determine the absolute purity of the this compound. The full spectrum also serves as an unambiguous confirmation of the compound's chemical structure.

  • Reverse-Phase HPLC (RP-HPLC) for Related Substances: HPLC is the workhorse of pharmaceutical impurity profiling.[6][7] It excels at separating compounds of similar polarity. By using a generic gradient method, we can separate and quantify non-volatile organic impurities that may be present, even at trace levels.

  • Headspace GC-MS for Residual Solvents: Volatile and semi-volatile solvents used in synthesis (e.g., THF, Toluene, Methanol) must be controlled.[8][9] Headspace Gas Chromatography is the ideal technique, as it samples the vapor above the sample, avoiding interference from the non-volatile hydrochloride salt.[10] Mass Spectrometry (MS) detection provides definitive identification of the detected solvents.

  • Karl Fischer (KF) Titration for Water Content: For hydrochloride salts, which can be hygroscopic, measuring "loss on drying" is inaccurate as it can also measure volatile solvents or cause decomposition. Karl Fischer titration is a specific chemical reaction with water, making it the gold standard for moisture determination in pharmaceuticals.[11][12][13][14]

Detailed Experimental Methodologies

The following protocols are designed to be robust and reproducible.

Protocol 1: Identity and Assay by Quantitative ¹H NMR
  • Preparation of Internal Standard (IS) Stock: Accurately weigh ~20 mg of a certified Maleic Acid internal standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Deuterated Methanol (MeOD-d4).

  • Sample Preparation: Accurately weigh ~15 mg of this compound into a tared vial. Add precisely 1.0 mL of the IS Stock solution. Vortex until fully dissolved.

  • NMR Acquisition: Transfer the solution to a high-quality 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 500 MHz (or higher) spectrometer using parameters optimized for quantification.

    • Key Parameters: A long relaxation delay (D1) of at least 30 seconds is critical to ensure full relaxation of all protons for accurate integration.[15] Use a calibrated 90° pulse.

  • Data Processing: Process the spectrum with a suitable software. Apply phase and baseline correction. Integrate the well-resolved signal for the internal standard (Maleic Acid, ~6.3 ppm, 2H) and a characteristic, non-overlapping signal for this compound (e.g., the methylene protons adjacent to the ether oxygen).

  • Calculation: The purity is calculated using the formula: Purity (%) = (I_s / N_s) * (N_is / I_is) * (MW_s / MW_is) * (m_is / m_s) * P_is

    • Where: I = Integral area, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard. Subscripts 's' and 'is' refer to the sample and internal standard, respectively.[5]

Protocol 2: Related Substances by RP-HPLC-UV
  • System: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in the mobile phase A.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Report the area percent of the main peak and any impurity peaks that are above the reporting threshold (typically 0.05%).

Protocol 3: Residual Solvents by Headspace GC-MS
  • System: Headspace autosampler coupled to a GC-MS.

  • Sample Preparation: Accurately weigh ~50 mg of this compound into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp the vial securely.

  • Headspace Conditions:

    • Incubation Temperature: 100 °C.[10]

    • Incubation Time: 20 minutes.[10]

    • Syringe/Loop Temperature: 110 °C.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film.[10]

    • Carrier Gas: Helium, constant flow ~1.2 mL/min.

    • Oven Program: 40 °C for 10 min, ramp to 240 °C at 40 °C/min.[10]

    • MS Detection: Scan mode (e.g., 35-350 amu) for identification.

  • Analysis: Identify solvents by comparison to a spectral library (e.g., NIST) and quantify against a standard containing known amounts of expected solvents.

Protocol 4: Water Content by Volumetric Karl Fischer Titration
  • System: Volumetric Karl Fischer Titrator.

  • Reagent Standardization: Standardize the Karl Fischer reagent (e.g., CombiTitrant 5) using a certified water standard or disodium tartrate dihydrate to determine the water equivalence factor (F).[14]

  • Sample Analysis: Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel and titrate to a dry endpoint. Accurately weigh ~100-150 mg of the this compound and add it to the vessel. Titrate to the endpoint.

  • Calculation: Water (%) = (Volume of Titrant (mL) * F (mg/mL)) / Sample Weight (mg) * 100

Comparative Analysis: Results from Three Suppliers

The methodologies described above were applied to samples of this compound from three hypothetical suppliers. The results are summarized below.

ParameterMethodSupplier ASupplier BSupplier CAcceptance Criteria
Appearance VisualWhite SolidWhite SolidOff-White SolidWhite to Off-White Solid
Identity ¹H NMRConformsConformsConformsConforms to Structure
Assay (Purity) qNMR99.6%98.8%99.1%≥ 98.0%
Water Content Karl Fischer0.15%0.85%0.40%≤ 1.0%
Highest Single Impurity HPLC (Area %)0.08%0.25%0.12%≤ 0.20%
Total Organic Impurities HPLC (Area %)0.21%0.75%0.48%≤ 0.80%
Residual Toluene HS-GC-MS< 50 ppm350 ppm80 ppm≤ 890 ppm (ICH Limit)
Residual Methanol HS-GC-MS120 ppm< 50 ppm250 ppm≤ 3000 ppm (ICH Limit)
Discussion of Results
  • Supplier A: This material demonstrates the highest overall quality. It has the highest assay (99.6%), very low water content, and the cleanest profile for both related substances and residual solvents. This batch would be ideal for sensitive applications such as late-stage drug development, kinetic studies, or when preparing analytical standards.

  • Supplier B: While this material meets the basic assay specification (98.8%), it exhibits several potential flags. The water content is significantly higher at 0.85%, which must be accounted for in any reaction stoichiometry. More importantly, the total organic impurities are close to the acceptance limit, with a single impurity at 0.25%. This could be problematic in applications where byproducts are difficult to separate from the desired product. The residual toluene level is also elevated, though still within standard limits. This material might be acceptable for early-stage discovery or process development where cost is a primary driver and subsequent purification is planned.

  • Supplier C: This material represents a mid-range quality. The assay is high (99.1%), but the off-white color suggests the presence of minor, potentially chromophoric, impurities. The impurity profile by HPLC is better than Supplier B's but not as clean as Supplier A's. The water and solvent levels are acceptable. This material could be a good-value choice for general synthetic applications.

The Impact of Purity on Experimental Outcomes

The choice of supplier has direct consequences on experimental success. The diagram below illustrates the causal relationship between the measured purity attributes and potential research outcomes.

Impact of Impurities cluster_purity Purity Profile Attributes cluster_impact Potential Experimental Consequences Assay Low Assay (<99%) Stoich Incorrect Stoichiometry Assay->Stoich Yield Lower Reaction Yield Assay->Yield Reproduce Poor Reproducibility Assay->Reproduce Water High Water Content Water->Stoich Impurities Related Substances SideRxn Formation of Byproducts Impurities->SideRxn Impurities->Yield Biology Altered Biological Activity Impurities->Biology Purify Difficult Purification Impurities->Purify Solvents Residual Solvents Solvents->SideRxn Solvents->Biology

Caption: Causal links between purity attributes and experimental outcomes.

Conclusion and Recommendations

The comprehensive, multi-technique analysis reveals significant differences in the purity profiles of this compound from three hypothetical suppliers.

  • For critical applications (e.g., GMP synthesis, reference standard preparation, quantitative biological assays), Supplier A is the unequivocal choice due to its high assay and exceptional purity profile.

  • For general-purpose synthesis and early-stage research , Supplier C offers a reliable and cost-effective option.

  • Supplier B's material should be used with caution. The high water content must be corrected for, and the user must be prepared for potential complications arising from the higher levels of organic impurities.

This guide demonstrates that a certificate of analysis claim of ">98% purity" is insufficient for making a critical purchasing decision. Researchers and drug development professionals must demand and interpret detailed, multi-faceted analytical data to ensure the integrity and reproducibility of their work. Investing in a thorough upfront analysis of critical reagents is a necessary and cost-effective strategy for mitigating risk in the long term.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Propoxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The compounds we handle, such as 3-Propoxyazetidine hydrochloride, are often novel molecules with limited long-term safety data. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established regulatory standards and chemical first principles. Our objective is to empower laboratory personnel to manage this chemical waste stream confidently, ensuring personal safety and environmental compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

This compound belongs to the azetidine class of compounds, which are four-membered heterocyclic amines. The inherent reactivity of azetidines is driven by significant ring strain, a characteristic that makes them valuable synthetic intermediates but also necessitates careful handling.[1] Furthermore, as a hydrochloride salt, this compound can exhibit corrosive properties and will react with bases.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its likely hazard profile from structurally similar compounds, such as 3-Hydroxyazetidine hydrochloride. The primary hazards are likely to include:

  • Acute Oral Toxicity : Harmful if swallowed.[2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation or damage.[3][4]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust.[4]

The hydrochloride moiety implies that upon dissolution in water, it will form a mildly acidic solution. In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be generated. Therefore, treating this compound as a hazardous chemical waste is the only responsible course of action.

Regulatory Framework: Adherence to National Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] These regulations mandate a "cradle-to-grave" tracking system for hazardous waste.[6]

Your laboratory or institution is classified as a hazardous waste generator, falling into one of three categories based on the volume of waste produced per month:[7]

  • Very Small Quantity Generator (VSQG) : Generates ≤ 100 kg.

  • Small Quantity Generator (SQG) : Generates > 100 kg and < 1,000 kg.

  • Large Quantity Generator (LQG) : Generates ≥ 1,000 kg.

These classifications determine specific requirements for on-site storage time limits and documentation.[6] It is crucial to coordinate with your institution's Environmental Health & Safety (EH&S) office, as they will manage the final disposal logistics in compliance with these federal, state, and local regulations.[8][9]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound waste is handled safely from the point of generation to its final collection.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure substance, solutions, or contaminated materials), ensure you are wearing the appropriate PPE to prevent exposure.

  • Eye Protection : Wear chemical safety goggles and, if there is a splash risk, a full face shield.[3][10]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).[11]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, an impervious apron should be used.[10]

Step 2: Waste Classification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Classify as Hazardous Waste : All waste containing this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be disposed of as hazardous chemical waste. It must not be poured down the drain or placed in regular trash.[5][12]

  • Segregate Incompatibles : Store this waste stream separately from incompatible materials. Key incompatibilities for hydrochloride salts include:

    • Strong Bases (e.g., sodium hydroxide, potassium carbonate)

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates)[13][14]

    • Metals (can react with acids to produce flammable hydrogen gas)[15]

Step 3: Containerization and Labeling

The waste container is the primary means of containment and communication of the hazard.

  • Select a Compatible Container : Use a container made of a material compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable. The container must be in good condition, free of leaks, and have a secure, screw-top cap.[12][16] Do not overfill liquid waste containers; leave at least 25% headspace to allow for vapor expansion.[17]

  • Apply a Hazardous Waste Label : As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states the words "HAZARDOUS WASTE" .[6][7] The label must also include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • An indication of the hazards (e.g., "Irritant," "Toxic").[7]

    • The accumulation start date is typically added when the container is moved to a central accumulation area, not while in the satellite area.[6]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel.[6][12]

  • Location : The SAA must be within the laboratory where the waste is generated.

  • Storage : Keep the waste container securely capped at all times, except when adding waste.[12][16] Store it in a designated secondary containment bin to prevent the spread of material in case of a leak.

  • Quantity Limits : A laboratory may accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the container must be moved to the central storage area within three days.[7]

Step 5: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate disposal method (e.g., incineration). Your responsibility is to ensure the waste is properly prepared for pickup.

  • Contact EH&S : Follow your institution's specific procedures for requesting a hazardous waste pickup from your EH&S department or designated waste contractor.[8]

  • Documentation : Ensure all labels are complete and accurate. Your EH&S office will handle the creation of the hazardous waste manifest required for transportation.[18]

  • Disposal Method : The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6]

Emergency Procedures for Spills

In the event of an accidental release, follow these procedures immediately.

  • Alert Personnel : Notify everyone in the immediate area.

  • Assess the Situation : For a major spill, or if you feel unwell, evacuate the area and contact your institution's emergency number.[17]

  • Control the Spill (Minor Spills Only) : If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.

  • Contain and Absorb : Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate : Clean the spill area with soap and water.

  • Dispose of Waste : All materials used for cleanup must be placed in the hazardous waste container, which should be properly labeled and disposed of according to the protocol above.[17]

Summary of Key Safety and Regulatory Data

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste[5],[6]
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Respiratory Irritant[2],[4]
Required PPE Chemical Safety Goggles, Chemically Resistant Gloves, Lab Coat[11],[3]
Incompatible Materials Strong Bases, Strong Oxidizing Agents, Metals[13],[14]
Container Labeling Must include "HAZARDOUS WASTE", full chemical name, and hazard identification.[6],[7]
SAA Storage Limit Up to 55 gallons of hazardous waste. Container must be moved within 3 days of becoming full.[12],[7]
Final Disposal Method High-temperature incineration via a licensed hazardous waste contractor.[6]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Managed by EH&S / Contractor A Waste Generation (e.g., contaminated gloves, old solutions) B Select Compatible Container (HDPE or Glass, good condition, screw cap) A->B C Label Container Immediately 'HAZARDOUS WASTE' 'this compound' Hazard Warning B->C D Store in Satellite Accumulation Area (SAA) At/near point of generation Secondary Containment C->D E Is container full OR Waste no longer being generated? D->E E->D No F Request Waste Pickup (Follow institutional EH&S procedure) E->F Yes G Waste Collected by Trained Personnel F->G H Transport to Central Accumulation Area (CAA) G->H I Manifested for Off-Site Transport H->I J Final Disposal (Incineration at licensed facility) I->J

Caption: Decision workflow for this compound waste.

References

Navigating the Safe Handling of 3-Propoxyazetidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Operational and Safety Protocol for Researchers in Pharmaceutical and Chemical Development

As a novel building block in medicinal chemistry, 3-Propoxyazetidine hydrochloride (CAS No. 897019-55-5) presents both significant opportunities for innovation and critical safety considerations that demand rigorous adherence to handling protocols.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective use of this compound, ensuring both personal safety and the integrity of your research. While this compound is a valuable tool in organic synthesis and pharmaceutical development, it is crucial to acknowledge that its toxicological properties have not been fully investigated.[1][3] Therefore, a cautious and well-informed approach is paramount.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is classified with specific hazard warnings that necessitate careful handling to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

  • H317: May cause an allergic skin reaction. [3]

  • H319: Causes serious eye irritation. [3]

These classifications indicate that the primary routes of hazardous exposure are through skin and eye contact. The hydrochloride salt form also suggests that it may be irritating to the mucous membranes and the upper respiratory tract upon inhalation of dust particles.[3]

Table 1: GHS Hazard Information for this compound

Hazard StatementGHS ClassificationPictogramSignal Word
H317Skin Sensitization, Category 1Exclamation MarkWarning
H319Serious Eye Damage/Eye Irritation, Category 2AExclamation MarkWarning

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound. The following table outlines the required PPE, with a rationale rooted in preventing the identified hazards.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[3]Essential to prevent contact with dust particles or splashes that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and chemical-resistant boots.[3]Prevents skin contact, which can lead to allergic reactions.[3] Contaminated clothing should be removed and laundered before reuse.
Respiratory Protection NIOSH/MSHA-approved respirator.To be used in instances of inadequate ventilation or when the potential for aerosol or dust generation exists, to prevent respiratory tract irritation.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is donned correctly as outlined in Table 2.

  • Avoid Inhalation and Contact: Take measures to avoid breathing in dust or vapors and prevent any contact with skin and eyes.[3]

  • Container Handling: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Table 2, including a respirator.[3]

  • Contain the Spill: For solid spills, carefully scoop the material into a suitable, labeled container for disposal. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container.[3]

  • Decontaminate the Area: Once the bulk of the spill is removed, decontaminate the area with a suitable solvent and wash the area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup should be treated as hazardous waste and disposed of according to the disposal plan.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be segregated as chemical hazardous waste.

  • Containerization: Waste should be collected in clearly labeled, sealed, and compatible containers.

  • Disposal Method: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulatory Compliance: Always adhere to all federal, state, and local regulations governing chemical waste disposal.

Workflow for Safe Handling of this compound

The following diagram illustrates the key stages of the safe handling workflow, from preparation to disposal, emphasizing the continuous cycle of safety and compliance.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal cluster_emergency Emergency Protocol (Spill) Prep 1. Don PPE (Goggles, Gloves, Lab Coat) Weighing 3. Weighing and Transfer Prep->Weighing Proceed with caution Ventilation 2. Work in Fume Hood Reaction 4. Reaction Setup Weighing->Reaction Spill_Contain A. Contain Spill Weighing->Spill_Contain If spill occurs Decon 5. Decontaminate Glassware Reaction->Decon After experiment Waste_Seg 6. Segregate Waste Decon->Waste_Seg Waste_Container 7. Label Hazardous Waste Waste_Seg->Waste_Container Incineration 8. Incineration Waste_Container->Incineration Spill_Cleanup B. Cleanup with Absorbent Spill_Contain->Spill_Cleanup Spill_Disposal C. Dispose as Hazardous Waste Spill_Cleanup->Spill_Disposal Spill_Disposal->Incineration

Caption: Workflow for the safe handling of this compound.

First Aid Measures: Immediate Response to Exposure

In the event of accidental exposure, prompt and correct first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, keeping the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and running water. If irritation or an allergic reaction develops, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can confidently and safely harness the potential of this compound in your research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.